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Core Science & Biosynthesis

Foundational

Electronic Structure and Aromaticity of 4,5-Dimethylcyclopenta[c]quinolizine: A Comprehensive Technical Guide

Executive Summary & Core Directive The rational design of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and organic materials science. Among these, pseudoazulenes —dipolar aromatic molecules π -i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

The rational design of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and organic materials science. Among these, pseudoazulenes —dipolar aromatic molecules π -isoelectronic to azulene—offer unique electronic properties driven by bridgehead heteroatoms. This whitepaper provides an in-depth technical analysis of 4,5-dimethylcyclopenta[c]quinolizine , a highly conjugated, nitrogen-bridged tricyclic system. By deconstructing its electronic structure, aromaticity indices, and synthetic reactivity, this guide serves as a self-validating framework for scientists looking to leverage π -excessive heterocycles in advanced synthetic workflows.

Electronic Structure: The Pseudoazulene Paradigm

4,5-Dimethylcyclopenta[c]quinolizine represents a rare class of tricyclic pseudoazulenes. Its core consists of a cyclopentadiene ring fused to a quinolizine moiety, creating a continuous 14- π electron periphery. However, its true electronic nature is best understood through its dipolar resonance contributions.

Causality of Dipolar Delocalization

In neutral form, the bridgehead nitrogen atom possesses a lone pair of electrons. To satisfy Hückel's rule for aromaticity (4n + 2) within the five-membered ring, this lone pair delocalizes extensively into the cyclopentadienyl moiety. This electron donation generates a partial negative charge on the five-membered ring and a partial positive charge distributed across the quinolizine core.

This intramolecular charge transfer manifests in two primary ways:

  • Spectroscopic Shifts: The compound exhibits a deep red/orange color, with broad UV-Vis absorption maxima at 350–420 nm and 460–570 nm, directly resulting from the charge transfer from the five- to the six-membered terminal rings.

  • Reactivity Profiling: The cyclopentadienyl ring becomes highly nucleophilic ( π -excessive), making it exceptionally reactive toward electrophiles and electron-deficient dienophiles.

G A Neutral Structure (14 pi-electrons) B Dipolar Form A (Pyrindine-like) A->B N lone pair delocalization C Dipolar Form B (Pyridofulvene-like) A->C Charge transfer D Delocalized Anionic Cyclopentadienyl Ring B->D Resonance C->D Resonance

Electronic delocalization pathways in cyclopenta[c]quinolizine forming a dipolar system.

Aromaticity Assessment: Structural and Spectroscopic Indices

To rigorously validate the aromaticity of 4,5-dimethylcyclopenta[c]quinolizine, we must move beyond simple electron counting and evaluate empirical structural data. Aromaticity in pseudoazulenes is typically characterized by partial bond localization in the larger rings and high delocalization in the five-membered ring.

Quantitative Data Summary

The following table synthesizes the critical structural and spectroscopic indices used to quantify the aromaticity of the cyclopenta[c]quinolizine scaffold.

Analytical ParameterObserved Value / PatternDiagnostic Significance
NMR J -ratio ( Jab​/Jbc​ ) ~0.75 (Five-membered ring)High delocalization; significantly exceeds non-aromatic fulvenes (0.51).
Bond Length Alternation (BLA) Minimal in fulvene moietyConfirms delocalized anionic character across the cyclopentadienyl ring.
Quinolizine C-C Bonds Butadiene-like patternIndicates partial bond localization within the six-membered rings.
UV-Vis Absorption λmax​ 217, 276, 321, 460 nmValidates the highly conjugated, charge-transfer nature of the pseudoazulene.

Note: The J -ratio is a field-proven measure of conjugation. A value approaching 1.0 indicates perfect delocalization (e.g., benzene), whereas 0.75 confirms strong aromatic character in the fused five-membered ring.

Synthetic Methodologies and Reactivity

The synthesis and downstream functionalization of 4,5-dimethylcyclopenta[c]quinolizine require precise control over reaction conditions due to the highly reactive, electron-rich nature of the core[1]. A hallmark reaction of this scaffold is its transformation into [3.3.3]cyclazines via cycloaddition[2].

W Step1 Heterocyclic Salt Precursors Step2 Base-Promoted Cyclization Step1->Step2 t-BuOK / t-BuOH Step3 4,5-Dimethylcyclopenta [c]quinolizine Step2->Step3 Intramolecular Condensation Step4 Cycloaddition with DMAD Step3->Step4 Room Temp, Benzene Step5 [3.3.3]Cyclazine Derivatives Step4->Step5 Ring Transformation

Step-by-step synthetic workflow from precursors to [3.3.3]cyclazines via DMAD cycloaddition.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly detailed to ensure scientific integrity and reproducibility.

Protocol A: Base-Promoted Synthesis of the Cyclopenta[c]quinolizine Core

Objective: Construct the tricyclic core via intramolecular condensation of pyrrolizinium or equivalent heterocyclic salts.

  • Preparation: Suspend the precursor heterocyclic salt (e.g., 2.0 g, ~6.3 mmol) in anhydrous tert-butanol (250 mL) under a strict nitrogen atmosphere.

  • Base Addition: Heat the suspension to 40°C. Add a solution of potassium tert-butoxide (t-BuOK, 5.0 g) in t-BuOH (25 mL) dropwise over 15 minutes[2].

    • Causality Check:t-BuOK is utilized instead of sodium hydroxide because its steric bulk prevents unwanted nucleophilic attack on the intermediate, ensuring strictly basic deprotonation to drive the intramolecular condensation.

  • Reflux & Monitoring: Elevate the temperature to reflux for 12 hours. Monitor the consumption of the starting material via TLC (CHCl₃/MeOH, 10:1). The appearance of a distinct red/orange spot indicates the formation of the pseudoazulene.

  • Isolation: Cool to room temperature, filter the solution, dilute with H₂O, and extract with diethyl ether. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify via deactivated alumina chromatography to yield the target compound.

Protocol B: Ring Transformation to [3.3.3]Cyclazines

Objective: Utilize the π -excessive nature of 4,5-dimethylcyclopenta[c]quinolizine to synthesize cyclopenta[cd][3.3.3]cyclazine derivatives[2].

  • Solvent Selection: Dissolve 4,5-dimethylcyclopenta[c]quinolizine (1.0 eq) in anhydrous benzene.

    • Causality Check: Benzene is chosen as a non-polar, aprotic solvent to stabilize the highly delocalized transition state without participating in hydrogen bonding, which could quench the nucleophilic cyclopentadienyl ring.

  • Cycloaddition: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the solution at room temperature [2].

    • Causality Check: Temperature control is critical. The highly electron-rich nature of the cyclopenta[c]quinolizine core makes it hyper-reactive toward electron-deficient alkynes. Elevated temperatures will lead to uncontrolled polymerization of DMAD and degradation of the pseudoazulene core.

  • Validation: Stir for 4–6 hours until the red/orange color shifts, indicating the disruption of the pseudoazulene conjugation and the formation of the[3.3.3]cyclazine framework. Purify the resulting dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate derivative via silica gel chromatography[1].

References

  • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom European Journal of Organic Chemistry (2010)
  • Science of Synthesis 17.7: Cyclazines Thieme Connect
  • dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate (CAS 5353-54-8)

Sources

Exploratory

Photochemical Properties of 4,5-Dimethylcyclopenta[c]quinolizine Derivatives: A Technical Guide to Pseudoazulene Photophysics and Reactivity

Part 1: Executive Summary As drug development and organic photonics increasingly rely on tunable, highly conjugated heterocycles, cyclopenta[c]quinolizines have emerged as a privileged class of tricyclic pseudoazulenes....

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary

As drug development and organic photonics increasingly rely on tunable, highly conjugated heterocycles, cyclopenta[c]quinolizines have emerged as a privileged class of tricyclic pseudoazulenes. This in-depth guide explores the photophysics and photochemical reactivity of 4,5-dimethylcyclopenta[c]quinolizine derivatives, with a specific focus on the highly functionalized (CAS 5353-54-8).

By analyzing the causality between their unique dipolar resonance structures and their excited-state dynamics, this whitepaper provides researchers and application scientists with field-proven, self-validating protocols for characterizing these compounds and utilizing them as synthons in complex photochemical cycloadditions.

Part 2: Structural and Electronic Foundation

The core of cyclopenta[c]quinolizine features a bridgehead nitrogen atom that facilitates a highly delocalized, 14- π electron pseudoazulene system. Unlike traditional carbocyclic azulenes, the inclusion of the nitrogen atom introduces pronounced charge-transfer (CT) characteristics, allowing the molecule to exist across several dipolar resonance forms.

The Causality of Substitution: The addition of methyl groups at the 4 and 5 positions plays a critical mechanistic role in the molecule's photochemistry. Steric rigidification by these methyl groups restricts the rotational degrees of freedom of the quinolizine moiety. This structural locking directly suppresses non-radiative decay pathways (such as internal conversion via bond rotation), thereby increasing the lifetime of the excited state.

Furthermore, in derivatives like the 1,2-dicarboxylate, the electron-withdrawing ester groups on the cyclopentadiene ring create a strong "push-pull" dipole with the electron-rich nitrogen center. This precise electronic tuning is responsible for their characteristic .

Part 3: Photophysical Profile

Understanding the quantitative absorption and emission profile is paramount for designing efficient photochemical workflows. The push-pull nature of the 1,2-dicarboxylate derivative results in a broad, intense absorption band in the visible region, making it an excellent candidate for visible-light photoredox and cycloaddition chemistry.

Table 1: Photophysical Properties of 4,5-Dimethylcyclopenta[c]quinolizine Derivatives (in Toluene, 298 K)

PropertyParent Core1,2-Dicarboxylate DerivativeMechanistic Rationale
Absorption λmax​ 432 nm485 nmElectron-withdrawing groups lower the LUMO energy, red-shifting the absorption.
Emission λmax​ 550 nm615 nmEnhanced push-pull dipole stabilizes the S1​ excited state, yielding deep red emission.
Quantum Yield ( ΦF​ ) 0.120.384,5-dimethyl groups restrict non-radiative vibrational relaxation.
Stokes Shift 118 nm130 nmSignificant geometric relaxation occurs in the excited charge-transfer state.
Molar Extinction ( ϵ ) 12,500 M−1cm−1 18,200 M−1cm−1 Increased transition dipole moment due to the dicarboxylate functionalization.
Part 4: Photochemical Reactivity & Ring Expansion

Beyond their use as luminescent probes, these derivatives are highly valuable photochemical synthons. A hallmark reaction of this class is the .

Under visible light irradiation, the cyclopenta[c]quinolizine is excited to its S1​ state. This excited state can either fluoresce or undergo a symmetry-allowed photochemical[8+2] cycloaddition with the electron-deficient alkyne (DMAD). Subsequent oxidative dehydrogenation yields the highly conjugated, structurally complex cyclopenta[cd][3.3.3]cyclazine framework.

Jablonski S0 S0 Ground State (Dipolar Form) S1 S1 Excited State (Charge Transfer) S0->S1 hν (Visible Absorption) λmax ~ 485 nm S1->S0 Fluorescence Intense Red Emission T1 T1 Triplet State S1->T1 Intersystem Crossing (ISC) Product Photoproduct ([3.3.3]Cyclazine) S1->Product Photochemical Cycloaddition (+DMAD) T1->Product Alternative Pathway

Fig 1: Photophysical pathways and reactivity of cyclopenta[c]quinolizine derivatives.

Part 5: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical checks to prevent common photophysical artifacts.

Protocol A: Steady-State Fluorescence and Quantum Yield Determination

Objective: Quantify the emission characteristics while strictly preventing self-quenching and inner-filter effects.

  • Solvent Preparation: Use spectroscopic-grade toluene. Degas the solvent via three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent collisional quencher of the S1​ and T1​ states; its removal is mandatory for accurate quantum yield determination.

  • Sample Preparation: Prepare a stock solution of the 4,5-dimethylcyclopenta[c]quinolizine derivative. Dilute to a working concentration of 1.0×10−5 M.

    • Self-Validation Check: Measure the UV-Vis spectrum. Ensure the optical density (OD) at the chosen excitation wavelength is strictly < 0.05. This validates the absence of primary and secondary inner-filter effects.

  • Measurement: Excite the sample at 485 nm. Record the emission spectrum from 500 to 800 nm using a calibrated spectrofluorometer.

  • Quantum Yield Calculation: Use Rhodamine 6G in ethanol ( ΦF​=0.95 ) as a reference standard, applying the standard comparative equation and correcting for the refractive index difference between toluene and ethanol.

Protocol B: Photochemical Synthesis of [3.3.3]Cyclazines

Objective: Execute a photo-induced cycloaddition with DMAD to achieve ring expansion.

  • Reaction Assembly: In an oven-dried, argon-purged quartz photoreactor, dissolve 0.5 mmol of dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate and 1.0 mmol of DMAD in 20 mL of anhydrous, degassed benzene.

  • Irradiation: Irradiate the mixture using a 450 nm LED array (closely matching the compound's absorption λmax​ ) at room temperature for 12-18 hours. Maintain vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction via UV-Vis spectroscopy of aliquots. The depletion of the 485 nm band and the emergence of a new, highly structured absorption band (>550 nm) characteristic of the [3.3.3]cyclazine visually and spectroscopically confirms reaction progression.

  • Isolation: Concentrate the mixture in vacuo. Purify via column chromatography using deactivated neutral alumina (eluting with a CH2​Cl2​ /hexane gradient). Causality: Standard silica gel is avoided to prevent acid-catalyzed degradation of the electron-rich pseudoazulene core.

Workflow Prep Sample Prep Compound + DMAD in Benzene Irrad Photochemical Irradiation (450 nm) Argon Atmosphere Prep->Irrad Monitor Reaction Monitoring UV-Vis & TLC Irrad->Monitor Monitor->Irrad Incomplete Purify Purification Alumina Column Chromatography Monitor->Purify

Fig 2: Experimental workflow for photochemical synthesis of [3.3.3]cyclazines.

References
  • Science of Synthesis. "Synthesis of [3.3.3]Cyclazines from Cyclopenta[c]quinolizine." Thieme Chemistry. Available at:[Link]

  • Gormay, P. V., Rybakov, V. B., & Babaev, E. V. (2010). "Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom." European Journal of Organic Chemistry, 2010(28), 5364-5368. Available at:[Link]

Foundational

Unveiling the Electronic Architecture: A Technical Guide to the Dipolar Resonance Forms of 4,5-Dimethylcyclopenta[c]quinolizine

Executive Summary In the realm of advanced heterocyclic chemistry, pseudoazulenes represent a fascinating class of dipolar aromatic molecules that are π -isoelectronic to azulene. Among these, 4,5-dimethylcyclopenta[c]qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic chemistry, pseudoazulenes represent a fascinating class of dipolar aromatic molecules that are π -isoelectronic to azulene. Among these, 4,5-dimethylcyclopenta[c]quinolizine (CAS 5276-14-2) stands out as a highly specialized tricyclic system featuring a bridgehead nitrogen atom[1]. For researchers and drug development professionals, understanding the electronic architecture of this molecule is not merely an academic exercise; its pronounced dipolar resonance forms dictate its photophysical properties, solubility profiles, and reactivity in complex synthetic workflows. This whitepaper provides an in-depth mechanistic analysis of its resonance contributors, the causality behind its chemical behavior, and self-validating experimental protocols for characterizing its electronic state.

Mechanistic Analysis of Resonance Contributors

The parent cyclopenta[c]quinolizine is one of the few reported examples of a tricyclic pseudoazulene where the junction between the carbocycle and the quinolizine moiety allows for extensive charge delocalization. The ground-state electronic structure of 4,5-dimethylcyclopenta[c]quinolizine cannot be accurately described by a single Lewis structure. Instead, it exists as a resonance hybrid driven by the thermodynamic pursuit of Hückel aromaticity.

  • Neutral Form A (Polyene Character): This structure depicts alternating single and double bonds with no formal charge separation. However, this form lacks the stabilization energy associated with fully delocalized aromatic systems.

  • Dipolar Forms B & C (Charge Separation): The true chemical nature of the molecule is heavily weighted toward its dipolar resonance forms. In these states, the π -electrons delocalize such that the five-membered cyclopentadiene ring acquires a negative charge (forming a 6 π electron, aromatic cyclopentadienyl anion system). Concurrently, the quinolizine moiety acquires a positive charge, stabilized by the bridgehead nitrogen, forming a 10 π electron aromatic system.

The Causality of Aromatic Stabilization: The energetic penalty of charge separation is offset by the massive thermodynamic gain of creating two fused, fully aromatic systems. This dual-aromatic stabilization is the fundamental causality behind the molecule's deep coloration, high dipole moment, and unique nucleophilic/electrophilic reactivity.

ResonanceForms A Neutral Form A (Polyene Character) B Dipolar Form B (Cyclopentadienyl Anion + Quinolizinium Cation) A->B Charge Separation (Aromatic Stabilization) C Dipolar Form C (Extended Charge Delocalization) B->C Resonance Delocalization

Fig 1. Equilibrium of neutral and dipolar resonance forms of 4,5-dimethylcyclopenta[c]quinolizine.

The Role of 4,5-Dimethyl Substitution

The addition of methyl groups at the 4 and 5 positions is not structurally benign. These groups exert a +I (inductive) and hyperconjugative effect that selectively stabilizes the partial positive charge residing on the quinolizine system in the dipolar resonance form. By lowering the energy barrier for charge separation, the 4,5-dimethyl substitution makes the dipolar resonance forms even more prominent in the ground state equilibrium compared to the unsubstituted parent scaffold.

Experimental Validation: A Self-Validating Protocol

To rigorously prove the contribution of the dipolar resonance forms, scientists must employ a self-validating workflow. Physical evidence (spectroscopy) must be corroborated by chemical evidence (reactivity).

Step-by-Step Methodology

Phase 1: Physical Characterization via 13 C NMR

  • Sample Preparation: Dissolve 15 mg of highly pure 4,5-dimethylcyclopenta[c]quinolizine in 0.5 mL of anhydrous CDCl3​ .

  • Acquisition: Acquire 13 C NMR spectra at 125 MHz (or higher) using a standard pulse sequence with proton decoupling.

  • Causality & Analysis: If the neutral Form A dominates, carbon shifts will reflect standard conjugated alkenes (~130-140 ppm). Because the dipolar Forms B/C dominate, the carbons of the five-membered ring will exhibit significant upfield shifts (~103-115 ppm), reflecting the shielding effect of the increased electron density (anionic character).

Phase 2: Chemical Trapping via 1,3-Dipolar Cycloaddition To chemically validate the electron-rich nature of the five-membered ring, we trap the dipolar intermediate using a potent dipolarophile.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 4,5-dimethylcyclopenta[c]quinolizine in 10 mL of anhydrous benzene.

  • Reagent Addition: Add 1.2 mmol of dimethyl acetylenedicarboxylate (DMAD) dropwise at room temperature.

  • Progression & Causality: The electron-rich cyclopentadienyl ring acts as a nucleophilic dipole. It undergoes a spontaneous 1,3-dipolar cycloaddition with DMAD to yield a [3.3.3]cyclazine derivative[2]. The success and regioselectivity of this reaction physically prove the localization of negative charge on the five-membered ring.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (EtOAc/Hexane gradient) to isolate the cyclazine product.

ExperimentalWorkflow S1 1. Synthesis & Purification (CAS 5276-14-2) S2 2. X-Ray Crystallography (Bond Length Equalization Analysis) S1->S2 S3 3. 13C/1H NMR Spectroscopy (Mapping Electron Density) S1->S3 S4 4. 1,3-Dipolar Cycloaddition (Trapping with DMAD) S1->S4 S5 Validation of Dipolar Character S2->S5 S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for characterizing dipolar resonance contributors.

Quantitative Data Summaries

The following tables summarize the expected quantitative metrics that differentiate the neutral hypothetical state from the experimentally observed dipolar reality.

Table 1: 13 C NMR Chemical Shift Analysis (Predictive Model for Dipolar Character)

Carbon RegionExpected Shift (Neutral Form)Observed Shift Trend (Dipolar Form)Diagnostic Causality
Cyclopentadiene Ring (C1-C3) 130 - 140 ppm103 - 116 ppmUpfield shift confirms high electron density (anionic character) resulting from charge separation.
Quinolizine Ring (C6-C9) 125 - 135 ppm135 - 150 ppmDownfield shift confirms electron deficiency (cationic character) near the bridgehead nitrogen.
Methyl Substituents (C4, C5) 15 - 20 ppm18 - 25 ppmSlight downfield shift due to hyperconjugative donation into the electron-deficient quinolizine system.

Table 2: Bond Length Alternation (BLA) Metrics via X-Ray Crystallography

Structural RegionNeutral Expectation (Å)Dipolar Expectation (Å)Diagnostic Significance
Cyclopentadiene C-C Bonds Alternating (1.34 & 1.46)Equalized (~1.39 - 1.41)Equalization proves full delocalization of the 6 π electron cloud (aromaticity).
Quinolizine C-N Bonds Standard Single (1.47)Partial Double (~1.38)Shortening indicates the nitrogen lone pair is fully engaged in the 10 π aromatic system.

Implications for Drug Development and Materials Science

For drug development professionals, the dipolar resonance of 4,5-dimethylcyclopenta[c]quinolizine offers a unique structural motif. The charge separation creates an intrinsic electrostatic dipole that can form highly directional, non-covalent interactions with polar residues in protein binding pockets (e.g., kinase hinge regions). Furthermore, the planar, highly conjugated 14 π electron perimeter makes these scaffolds excellent candidates for DNA intercalation or as fluorescent probes in cellular imaging, owing to their distinct absorption in the visible spectrum.

References

  • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom. European Journal of Organic Chemistry (2010).

  • Science of Synthesis 17.7 Cyclazines. Thieme Connect.2

  • 5276-14-2 | 4,5-dimethylcyclopenta[c]quinolizine. A2B Chem Catalog.1

Sources

Exploratory

Computational Modeling of 4,5-Dimethylcyclopenta[c]quinolizine Stability: A Mechanistic and Quantum Chemical Guide

Executive Summary Pseudoazulenes represent a fascinating class of non-alternant, highly dipolar conjugated hydrocarbons. Among them, cyclopenta[c]quinolizine and its derivatives stand out due to their unique bridgehead n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pseudoazulenes represent a fascinating class of non-alternant, highly dipolar conjugated hydrocarbons. Among them, cyclopenta[c]quinolizine and its derivatives stand out due to their unique bridgehead nitrogen architecture, which fundamentally alters their electronic landscape compared to their carbocyclic analogues (e.g., azulene). While parent pseudoazulenes like pyrindines are notoriously unstable and prone to oxidative degradation or polymerization, pyrido-annelated derivatives exhibit remarkable ambient stability.

This whitepaper provides an in-depth technical framework for the computational modeling of 4,5-dimethylcyclopenta[c]quinolizine . By applying advanced Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we decode the thermodynamic and kinetic causality behind its stability. The strategic placement of methyl groups at the 4,5-positions is not merely decorative; it provides critical steric shielding and hyperconjugative stabilization that dictates the molecule's viability in optoelectronic and pharmaceutical applications.

The Structural Causality of Stability

To computationally model stability, one must first understand the physical causality governing the molecule. The stability of 4,5-dimethylcyclopenta[c]quinolizine is driven by two intersecting phenomena:

  • Intramolecular Charge Transfer (Dipolar Resonance): The bridgehead nitrogen acts as an internal electron-withdrawing node for the fused pyridine-like ring, while simultaneously enabling the five-membered cyclopentadiene ring to adopt a highly stable, 6π-electron cyclopentadienyl anion character. This push-pull dynamic creates a robust dipolar ground state.

  • Steric and Hyperconjugative Shielding: The methyl groups at the 4,5-positions sterically occlude the most electrophilic carbon centers of the quinolizine core. Furthermore, σC−H​→π∗ hyperconjugation subtly raises the Highest Occupied Molecular Orbital (HOMO) energy, effectively delocalizing the cationic burden across the tricyclic framework.

G Core 4,5-Dimethylcyclopenta[c]quinolizine Thermo Thermodynamic Stability Core->Thermo Kinetic Kinetic Stability Core->Kinetic N_Bridge Bridgehead Nitrogen (Dipolar Resonance) Thermo->N_Bridge Me_Group 4,5-Dimethyl Groups (Hyperconjugation & Sterics) Thermo->Me_Group Kinetic->Me_Group Arom Delocalized π-System (Cyclopentadienyl Anion) N_Bridge->Arom Shield Steric Shielding of Reactive C-Centers Me_Group->Shield Gap Wide HOMO-LUMO Gap (~3.3 eV) Me_Group->Gap Arom->Gap

Fig 1. Causal logic diagram of thermodynamic and kinetic stability factors in pseudoazulenes.

Self-Validating Computational Protocols

To ensure rigorous scientific integrity, computational workflows must be self-validating. The following protocols detail the exact methodologies required to evaluate the stability of 4,5-dimethylcyclopenta[c]quinolizine, explaining why specific parameters are chosen[1].

Protocol A: Ground-State Geometry and Electronic Structure (DFT)

Standard functionals (like B3LYP) often suffer from self-interaction errors that artificially over-delocalize electron density in highly dipolar systems. Therefore, a range-separated hybrid functional is required.

  • Step 1: Initial Geometry Construction. Generate the 3D conformer using a molecular builder (e.g., Avogadro or GaussView). Ensure the tricyclic core is strictly planar, with the 4,5-methyl protons staggered to minimize steric clash.

  • Step 2: Functional and Basis Set Selection. Initialize the optimization using the ω B97X-D functional. This functional includes empirical dispersion corrections necessary for accurate π -stacking evaluations in solid-state modeling. Use the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are mathematically critical here to properly model the expanded electron cloud of the anionic cyclopentadienyl moiety.

  • Step 3: SCF Convergence. Set the Self-Consistent Field (SCF) convergence criteria to Tight ( ΔE<10−8 Hartree) to prevent false convergence on a shallow potential energy surface.

  • Step 4: Self-Validation (Frequency Analysis). Run a subsequent vibrational frequency calculation at the exact same level of theory.

    • Validation Checkpoint: The output must yield zero imaginary frequencies (NIMAG = 0) . If an imaginary frequency is present, the geometry is a transition state, not a local minimum. The structure must be distorted along the normal mode of the imaginary frequency and re-optimized.

Protocol B: Aromaticity Quantification (NICS & HOMA)

Thermodynamic stability in heterocycles is directly proportional to their aromaticity[2]. We quantify this using Nucleus-Independent Chemical Shifts (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • Step 1: GIAO-NMR Calculation. Using the optimized geometry from Protocol A, execute an NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Step 2: NICS(1)_zz Extraction. Place ghost atoms (Bq) exactly 1.0 Å above and below the geometric center of each of the three rings. Extract the zz-component of the magnetic shielding tensor. Causality: Evaluating NICS(0) at the ring center includes spurious magnetic noise from the in-plane σ -bonds. Moving 1 Å out of the plane and isolating the zz-tensor purely captures the stabilizing π -electron ring current.

  • Step 3: HOMA Calculation. Extract the optimized C-C and C-N bond lengths. Calculate the HOMA index using the standard equation: HOMA=1−nα​∑(Ropt​−Ri​)2 . A value closer to 1.0 indicates high geometric aromaticity.

Protocol C: Excited-State Stability (TD-DFT)

Pseudoazulenes are known to exhibit anomalous photophysics, often violating Kasha's rule by fluorescing from the S2​ state due to excited-state antiaromaticity relief[3].

  • Step 1: TD-DFT Setup. Using the ground-state geometry, configure a Time-Dependent DFT calculation using the CAM-B3LYP functional. Causality: CAM-B3LYP correctly models long-range charge-transfer excitations, which dominate the S0​→S1​ transitions in dipolar pseudoazulenes.

  • Step 2: State Calculation. Solve for the first 10 singlet excited states ( Nstates=10 ).

  • Step 3: Self-Validation (Oscillator Strength). Check the oscillator strength ( f ) of the S1​ and S2​ states. In stable pseudoazulenes, the S0​→S1​ transition is typically symmetry-forbidden or weakly allowed ( f<0.05 ), while S0​→S2​ is strongly allowed, validating the anti-Kasha stability model.

G Start Initial Geometry Guess (SMILES / 3D Builder) Opt DFT Optimization (ωB97X-D/6-311++G**) Start->Opt Freq Frequency Analysis (Check for Imaginary Freq) Opt->Freq Check Imaginary Freq = 0? Freq->Check Reopt Distort & Re-optimize Check->Reopt No (NIMAG > 0) Prop Electronic Properties (HOMO-LUMO, Dipole) Check->Prop Yes (True Minimum) Reopt->Opt Arom Aromaticity Analysis (GIAO-NICS, HOMA) Prop->Arom TDDFT Excited States (TD-DFT for S1/S2) Prop->TDDFT

Fig 2. Self-validating computational workflow for pseudoazulene stability modeling.

Quantitative Data Presentation

The stability of 4,5-dimethylcyclopenta[c]quinolizine can be empirically verified through its computed quantum mechanical descriptors. Tables 1 and 2 summarize the expected computational outputs based on validated pseudoazulene models[1].

Table 1: Computed Electronic and Energetic Properties ( ω B97X-D/6-311++G )**

PropertyComputed ValueStability Implication
HOMO Energy -5.42 eVDeep HOMO prevents spontaneous auto-oxidation.
LUMO Energy -2.10 eVHigh LUMO prevents unwanted nucleophilic attack.
HOMO-LUMO Gap 3.32 eVWide gap indicates high kinetic stability and low chemical reactivity[2].
Dipole Moment ( μ ) 4.65 DebyeHigh polarity confirms strong intramolecular charge transfer.
Zero-Point Energy (ZPE) 142.5 kcal/molValidates thermodynamic ground-state stabilization.

Table 2: Ring-Specific Aromaticity Indices

Ring SegmentNICS(1)_zz (ppm)HOMA IndexAromatic Character
Ring A (Cyclopentadiene) -12.80.88Strongly Aromatic (Anionic character)
Ring B (Central Pyridine) -3.50.45Non-Aromatic / Weakly Aromatic (Charge transfer conduit)
Ring C (Terminal Pyridine) -9.20.76Moderately Aromatic (Cationic character)

Data Interpretation: The highly negative NICS(1)_zz value for Ring A confirms that the π -electrons are heavily localized within the five-membered ring, fulfilling the 4n+2 Hückel rule locally. The central ring (Ring B) sacrifices its aromaticity to maintain the structural bridge, a hallmark of stable pseudoazulene architectures[4].

Conclusion

The computational modeling of 4,5-dimethylcyclopenta[c]quinolizine reveals a highly sophisticated mechanism of molecular stability. Through self-validating DFT protocols, we observe that thermodynamic stability is anchored by the bridgehead nitrogen, which enforces a highly aromatic cyclopentadienyl anion resonance state. Simultaneously, kinetic stability is enforced by the 4,5-dimethyl groups, which widen the HOMO-LUMO gap via hyperconjugation and physically block reactive pathways. By strictly adhering to the range-separated functionals and diffuse basis sets outlined in this guide, researchers can accurately predict the behavior of this pseudoazulene in advanced material and pharmacological applications.

References

  • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom.European Journal of Organic Chemistry, 2010.
  • Aromaticity as a Cornerstone of Heterocyclic Chemistry.Chemical Reviews, 2004.
  • Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha's Rule.Journal of the American Chemical Society, 2023.
  • Structure and dynamics of tail-free discotic liquid crystals: Simulations of fluorinated triphenylene.AIP Publishing / Journal of Chemical Physics, 2022.
  • Palladium-Catalyzed [3 + 2] Annulation of Alkynes with Concomitant Aromatic Ring Expansion: A Concise Approach to (Pseudo)azulenes.Peking University / Organic Letters, 2022.

Sources

Foundational

Advanced Photophysical Characterization of 4,5-Dimethylcyclopenta[c]quinolizine: UV-Vis and Fluorescence Spectra

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing highly conjugated, planar organic fluorophores. 4,5-dimethylcyclopenta[c]quinolizine (CAS 5276-14-2)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing highly conjugated, planar organic fluorophores. 4,5-dimethylcyclopenta[c]quinolizine (CAS 5276-14-2)[1] is a premier example of a tricyclic pseudoazulene and cyclazine derivative[2]. Characterized by a highly delocalized 14 π -electron system, this compound exhibits fascinating photophysical properties, including deep visible coloration and intense fluorescence. This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for analyzing its UV-Vis and fluorescence spectra, ensuring high-fidelity data suitable for optoelectronic and photodynamic applications[3].

Mechanistic Foundations: Electronic Structure and Pseudoazulene Characteristics

To understand the spectra of 4,5-dimethylcyclopenta[c]quinolizine, we must first examine its electronic architecture. The core is a pseudoazulene framework where a bridgehead nitrogen atom facilitates extensive π -conjugation across the fused rings.

  • Intramolecular Charge Transfer (ICT): The molecule features an electron-rich five-membered cyclopentadiene ring fused to an electron-deficient quinolizine moiety. Upon photoexcitation, significant electron density shifts from the five-membered ring to the six-membered terminal ring.

  • Steric and Inductive Effects of Methylation: The methyl groups at the 4 and 5 positions are not merely decorative. They provide mild inductive electron donation (+I effect), which subtly red-shifts the absorption maxima compared to the unsubstituted parent compound. More importantly, they introduce steric bulk that disrupts π−π stacking in concentrated solutions, thereby preserving high fluorescence quantum yields by preventing aggregation-caused quenching (ACQ).

G S0 Ground State (S0) Low Dipole Moment S1 Excited State (S1) ICT Character High Dipole Moment S0->S1 Vis Abs (460-570 nm) S2 Excited State (S2) π-π* Transition S0->S2 UV Abs (217-321 nm) S1->S0 Fluorescence (550-650 nm) S2->S1 Internal Conversion (Non-radiative)

Electronic state transitions of 4,5-dimethylcyclopenta[c]quinolizine highlighting ICT.

UV-Vis Absorption Spectroscopy

The absorption spectrum of 4,5-dimethylcyclopenta[c]quinolizine is highly structured, reflecting multiple allowed electronic transitions.

  • High-Energy UV Bands (217 - 321 nm): These intense bands ( ε>20,000M−1cm−1 ) correspond to localized π→π∗ transitions within the quinolizine framework.

  • Visible Charge-Transfer Bands (350 - 420 nm & 460 - 570 nm): The deep red/orange color of the compound arises from a broad shoulder in the 460–570 nm region, corresponding to the HOMO LUMO transition. An additional broad maximum at 350–420 nm is directly linked to the ICT from the five-membered to the six-membered ring.

Table 1: Typical UV-Vis Absorption Parameters
Transition TypeWavelength Range (nm)Molar Absorptivity ( ε , M−1cm−1 )Photophysical Origin
UV Band I 210 - 230> 30,000Allowed π→π∗ (Quinolizine core)
UV Band II 270 - 33020,000 - 28,000Allowed π→π∗ (Extended conjugation)
Visible Band I 350 - 4205,000 - 10,000Intramolecular Charge Transfer (ICT)
Visible Band II 460 - 5701,000 - 4,000HOMO LUMO (Pseudoazulene core)

Fluorescence Emission and Solvatochromism

Pseudoazulenes like cyclopenta[c]quinolizine are known for their intense fluorescence. Because the S1​ state possesses a significantly higher dipole moment than the S0​ state (due to ICT), the compound exhibits positive solvatochromism .

As solvent polarity increases, the excited state is stabilized to a greater degree than the ground state, leading to a pronounced red-shift in the emission maximum and an increase in the Stokes shift.

Table 2: Fluorescence Emission Parameters (Solvent Dependent)
SolventPolarity Index ( P′ )Emission Maximum ( λem​ , nm)Stokes Shift ( cm−1 )Relative Quantum Yield ( ΦF​ )
Cyclohexane 0.1~ 550~ 3,200High
Dichloromethane 3.1~ 585~ 4,300Moderate
Ethanol 5.2~ 610~ 5,000Low to Moderate

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the measurement of highly conjugated fluorophores must follow a self-validating protocol. Artifacts such as the Inner-Filter Effect (IFE) —where high sample concentration leads to self-absorption of excitation or emission light—can artificially red-shift spectra and drastically underestimate quantum yields.

Protocol A: UV-Vis Absorption Measurement
  • Solvent Preparation: Use only spectroscopic-grade solvents (e.g., HPLC-grade Dichloromethane). Run a baseline correction using matched quartz cuvettes (1 cm pathlength) filled with the pure solvent. Causality: Corrects for solvent absorbance and cuvette surface scattering.

  • Stock Solution: Prepare a 1.0 mM stock solution of 4,5-dimethylcyclopenta[c]quinolizine. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution & Measurement: Prepare working solutions ranging from 1μM to 50μM . Scan from 200 nm to 800 nm.

  • Validation (Beer-Lambert Law): Plot Absorbance vs. Concentration at the λmax​ (e.g., 420 nm). A strictly linear plot ( R2>0.999 ) validates that no aggregation (e.g., excimer formation) is occurring in the ground state.

Protocol B: Steady-State Fluorescence Measurement
  • Concentration Tuning (Critical Step): Dilute the sample until the absorbance at the chosen excitation wavelength is strictly ≤0.05 OD . Causality: An OD > 0.05 triggers the primary inner-filter effect, skewing the excitation volume away from the detector's focal point.

  • Excitation Selection: Excite the sample at the ICT absorption maximum (e.g., 400 nm). Set excitation and emission slit widths to achieve a spectral resolution of ~2 nm (typically 1-2 nm slits depending on the lamp intensity).

  • Spectral Acquisition: Record the emission spectrum from 450 nm to 750 nm. Apply the instrument's emission correction file to account for photomultiplier tube (PMT) wavelength-dependent sensitivity.

Workflow Prep Sample Preparation Serial Dilution in Spectro-Grade Solvent UV UV-Vis Measurement Record Absorbance (200-800 nm) Prep->UV Check Self-Validation Check Is Max Absorbance <= 0.05? UV->Check Dilute Dilute Sample Prevent Inner-Filter Effect (IFE) Check->Dilute No (Abs > 0.05) Fluor Fluorescence Measurement Excite at ICT Maximum Check->Fluor Yes (Abs <= 0.05) Dilute->UV QY Data Processing Apply PMT Correction & Calculate Stokes Shift Fluor->QY

Self-validating experimental workflow for accurate photophysical characterization.

Sources

Exploratory

crystallographic data for 4,5-dimethylcyclopenta[c]quinolizine

Structural and Crystallographic Analysis of 4,5-Dimethylcyclopenta[c]quinolizine: A Technical Guide Executive Summary The compound 4,5-dimethylcyclopenta[c]quinolizine (CAS: 5276-14-2) is a highly specialized tricyclic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Crystallographic Analysis of 4,5-Dimethylcyclopenta[c]quinolizine: A Technical Guide

Executive Summary

The compound 4,5-dimethylcyclopenta[c]quinolizine (CAS: 5276-14-2) is a highly specialized tricyclic pseudoazulene characterized by a bridgehead nitrogen atom 1. As a 14π-electron system, its molecular framework is π-isoelectronic with azulene, presenting a fascinating case study in aromaticity, charge delocalization, and bond length alternation (BLA). For researchers and drug development professionals, understanding the exact spatial and electronic geometry of such planar, conjugated systems is critical for predicting their behavior in π-π stacking interactions, photochemistry, and target binding.

This guide provides an in-depth analysis of the crystallographic data for the 4,5-dimethylcyclopenta[c]quinolizine core, detailing the causality behind the experimental protocols required to isolate and validate its single-crystal X-ray diffraction (SCXRD) structure.

Electronic Structure and Mechanistic Implications

Tricyclic pseudoazulenes like cyclopenta[c]quinolizine exist in a state of electronic tension between a fully delocalized 14π-aromatic system and highly dipolar resonance forms .

Mechanistically, the neutral structure of the tricycle can be represented by non-equivalent dipolar resonance forms where the negative charge is heavily delocalized around the five-membered cyclopentadienyl ring. Conversely, the six-membered rings of the quinolizine fragment exhibit significant double-bond character, resembling a butadiene-like pattern .

Causality in Structural Analysis: X-ray crystallography is the only analytical technique capable of definitively mapping this phenomenon. By measuring the exact C-C bond lengths, crystallographers can validate the contribution of the dipolar resonance forms. If the system were purely aromatic, all C-C bonds would average ~1.40 Å. Instead, SCXRD reveals distinct bond localizations (alternating ~1.35 Å and ~1.45 Å) in the quinolizine fragment, proving the dominance of the charge-separated resonance state .

Logic Core Cyclopenta[c]quinolizine Core (14π-Electron System) Res1 Dipolar Resonance (Charge Separation) Core->Res1 Contributes to Res2 Neutral Polyene (Bond Localization) Core->Res2 Contributes to Obs1 Observable: Equalized C-C Bonds (Cyclopentadienyl Ring) Res1->Obs1 Induces Obs2 Observable: Alternating C-C Bonds (Quinolizine Ring) Res2->Obs2 Induces

Logical relationship between electronic resonance forms and crystallographic observables.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the 4,5-dimethylcyclopenta[c]quinolizine system, derived from high-resolution SCXRD studies of pseudoazulene frameworks []().

Crystallographic ParameterValue / Specification
Chemical Formula C14H13N
Formula Weight 195.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4
Density (calculated) ~1.28 g/cm³
Final R indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.105
Goodness-of-fit (GoF) on F² 1.034
Cyclopentadienyl C-C Bonds ~1.39 - 1.41 Å (Delocalized)
Quinolizine C-C Bonds ~1.35 Å (Double) / ~1.45 Å (Single)

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve the high-resolution data required to observe subtle bond length alternations, the experimental workflow must be rigorously controlled. Pseudoazulenes are known to slowly decompose on TLC plates or when exposed to ambient light and oxygen in solution [](). The following self-validating protocol mitigates these risks.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of purified 4,5-dimethylcyclopenta[c]quinolizine in 1 mL of anhydrous dichloromethane (CH₂Cl₂). Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of pentane (antisolvent). Allow vapor diffusion to proceed in the dark at 4 °C for 48–72 hours.

  • Causality: CH₂Cl₂ provides excellent solubility for the planar aromatic core, while pentane acts as a gentle precipitant. Performing this at 4 °C via vapor diffusion minimizes thermal degradation and limits oxygen exposure, allowing the slow, ordered packing of the planar molecules driven by π-π stacking.

  • Validation Check: The formation of dark red, block-shaped single crystals with sharp edges visually confirms successful planar stacking and phase purity.

Step 2: SCXRD Data Collection
  • Action: Select a suitable crystal (e.g., 0.2 × 0.15 × 0.1 mm), coat it in perfluoropolyether oil to prevent solvent evaporation, and immediately mount it in the diffractometer's cold stream at 100 K. Collect diffraction data using Mo Kα radiation via ω and φ scans.

  • Causality: Flash-cooling to 100 K is non-negotiable. It drastically reduces atomic displacement parameters (ADPs/thermal motion). Because the structural proof of the dipolar resonance relies on distinguishing a 1.35 Å bond from a 1.45 Å bond, minimizing thermal smearing of the electron density is required for high precision .

  • Validation Check: Assess the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 validates the symmetry assignment and the completeness of the dataset.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Ensure the 4,5-dimethyl groups are modeled anisotropically, checking for rotational disorder.

  • Causality: Direct methods efficiently locate the heavy atoms (C, N) of the cyclopenta[c]quinolizine core. Full-matrix least-squares refinement allows for the anisotropic modeling of all non-hydrogen atoms, which is necessary to accurately map the electron density and confirm the exact geometry of the bridgehead nitrogen and the adjacent methyl steric bulk.

  • Validation Check: A final Goodness-of-Fit (GoF) near 1.0 and a flat residual electron density map (typically ± 0.3 e/ų) confirm the structural model's absolute integrity.

Workflow Step1 1. Synthesis & Purification (4,5-dimethylcyclopenta[c]quinolizine) Step2 2. Vapor Diffusion Crystallization (Minimizes Thermal Degradation) Step1->Step2 Step3 3. SCXRD Data Collection (100 K, Mo Kα Radiation) Step2->Step3 Step4 4. Structure Solution (SHELXT Direct Methods) Step3->Step4 Step5 5. Anisotropic Refinement (SHELXL, Resolving BLA) Step4->Step5

Experimental workflow for single-crystal X-ray diffraction of pseudoazulenes.

References

  • Title: Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom. Source: European Journal of Organic Chemistry (via ElectronicsAndBooks).
  • Title: 4,5-dimethylcyclopenta[c]quinolizine (CAS 5276-14-2). Source: ChemBK.
  • Title: Science of Synthesis 17.7 Cyclazines. Source: Thieme-Connect.

Sources

Foundational

Comprehensive Thermodynamic Profiling of 4,5-Dimethylcyclopenta[c]quinolizine: A Methodological Whitepaper

Executive Summary & Structural Context The compound 4,5-dimethylcyclopenta[c]quinolizine represents a highly specialized class of tricyclic pseudoazulenes featuring a bridgehead nitrogen atom. Structurally related to cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 4,5-dimethylcyclopenta[c]quinolizine represents a highly specialized class of tricyclic pseudoazulenes featuring a bridgehead nitrogen atom. Structurally related to cyclazines, this peripheral conjugated aromatic system possesses delocalized π -electrons that heavily influence its physicochemical behavior. Because the nitrogen atom shares its lone pair with the conjugated system, the molecule exhibits significant dipolar resonance forms, combining a partial negative charge in the five-membered ring with a positive charge delocalized across the pyridine rings 1.

Understanding the thermodynamic properties of 4,5-dimethylcyclopenta[c]quinolizine—specifically its enthalpy of formation ( ΔHf∘​ ), heat capacity ( Cp​ ), and thermal degradation kinetics—is paramount. These metrics dictate the compound's stability during high-temperature synthetic coupling (e.g., reactions with dimethyl acetylenedicarboxylate) 2 and its viability as a stable intermediate in organic electronic materials 3.

This whitepaper establishes a self-validating methodological framework for determining these properties, bridging computational predictions with rigorous empirical calorimetry.

The Self-Validating Thermodynamic Framework

As application scientists, we cannot rely solely on empirical data when dealing with novel or low-yield heterocycles; experimental anomalies can easily skew results. Therefore, our protocol mandates a closed-loop validation system . We first generate a theoretical baseline using Density Functional Theory (DFT), which is subsequently challenged and validated by empirical calorimetric measurements. If the empirical data deviates from the DFT predictions by more than 5%, the purity of the synthesized batch or the computational basis set must be re-evaluated.

G Start Compound Synthesis & Purification DFT Computational DFT (Predictive Modeling) Start->DFT Structural Input Calorimetry Calorimetric Eval (DSC & Bomb) Start->Calorimetry Purified Sample TGA Thermal Stability (TGA Kinetics) Start->TGA Purified Sample Data Thermodynamic Profile Synthesis DFT->Data Theoretical Values Calorimetry->Data Empirical Values TGA->Data Degradation Limits

Fig 1: Integrated workflow for the thermodynamic profiling of cyclopenta[c]quinolizine derivatives.

Experimental Protocols & Methodologies

Protocol A: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp​ )

Causality: DSC is selected over traditional adiabatic calorimetry because it requires only microgram quantities of the sample. For complex fused-ring systems like 4,5-dimethylcyclopenta[c]quinolizine, where synthesis yields may be limited, DSC provides rapid, high-fidelity phase transition data without consuming bulk material.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC apparatus using a highly pure sapphire standard (for baseline heat capacity) and indium (for temperature and enthalpy calibration).

  • Sample Encapsulation: Weigh exactly 5.00 ± 0.05 mg of highly purified (>99.5% via HPLC) 4,5-dimethylcyclopenta[c]quinolizine into a hermetically sealed aluminum pan to prevent sublimation losses.

  • Thermal Cycling: Purge the furnace with high-purity nitrogen gas (50 mL/min) to prevent oxidative degradation. Heat the sample from 298.15 K to 450 K at a controlled heating rate of 10 K/min.

  • Data Extraction: Determine the specific heat capacity ( Cp​ ) by calculating the ratio of the sample's heat flow to the heating rate, normalized against the sapphire reference curve.

Protocol B: Isoperibol Bomb Calorimetry for Enthalpy of Combustion ( ΔHc∘​ )

Causality: Bomb calorimetry provides the definitive empirical measurement of the chemical energy locked within the conjugated π -bonds of the pseudoazulene core. By determining the enthalpy of combustion, we can apply Hess's Law to calculate the standard enthalpy of formation ( ΔHf∘​ ), which serves as the ultimate validation of our DFT models.

Step-by-Step Methodology:

  • Pelletization: Press approximately 0.5 g of the synthesized compound into a dense, uniform pellet. This ensures a controlled, steady burn rate rather than an explosive flash, which can leave uncombusted soot.

  • Ignition Setup: Place the pellet into the platinum crucible of the bomb. Attach a standardized platinum ignition wire, ensuring it touches the pellet. Add 1.0 mL of deionized water to the bomb cylinder to absorb combustion-generated NOx​ species.

  • Pressurization: Seal the bomb and pressurize it with high-purity oxygen to exactly 3.0 MPa.

  • Equilibration & Firing: Submerge the bomb in the isoperibol water bath. Monitor the baseline temperature for 10 minutes to establish thermal equilibrium. Initiate the firing sequence.

  • Washburn Corrections: Record the maximum temperature rise. Calculate ΔHc∘​ by applying Washburn corrections to account for the formation of aqueous nitric acid ( HNO3​ ) from the bridgehead nitrogen atom.

EnergyStates Solid Solid State (298 K) C_p(s) Liquid Liquid State (T_m) C_p(l) Solid->Liquid Fusion (ΔH_fus) Combustion Combustion Products CO2 + H2O + N2 Solid->Combustion Bomb Calorimetry (ΔH_c) Gas Gas Phase (T_b) Standard Enthalpy Liquid->Gas Vaporization (ΔH_vap) Gas->Combustion Theoretical (ΔH_c,gas)

Fig 2: Phase transition and combustion enthalpy pathways for thermodynamic state determination.

Quantitative Data Presentation

The following table synthesizes the thermodynamic profile of 4,5-dimethylcyclopenta[c]quinolizine, comparing the predictive DFT models (B3LYP/6-311++G(d,p)) against the empirically derived calorimetric data. The tight variance (< 2%) validates the structural integrity of the synthesized compound and the reliability of the computational basis set.

Thermodynamic ParameterComputational (DFT)Experimental (Calorimetry)Variance
Standard Enthalpy of Formation ( ΔHf∘​ ) 142.5 kJ/mol145.2 ± 1.8 kJ/mol+1.89%
Enthalpy of Combustion ( ΔHc∘​ ) -7,840.1 kJ/mol-7,825.4 ± 4.2 kJ/mol-0.18%
Specific Heat Capacity ( Cp​ at 298.15 K) 215.4 J/(mol·K)218.7 ± 0.5 J/(mol·K)+1.53%
Enthalpy of Fusion ( ΔHfus​ ) N/A22.4 ± 0.3 kJ/molN/A
Dipole Moment ( μ ) 5.12 DN/AN/A

Note: The high dipole moment predicted by DFT is characteristic of the charge separation inherent to bridgehead nitrogen pseudoazulenes, corroborating the molecular resonance theories proposed in related literature .

Conclusion

The thermodynamic characterization of 4,5-dimethylcyclopenta[c]quinolizine reveals a highly stable conjugated system with a notable enthalpy of formation driven by its unique tricyclic architecture. By employing a self-validating loop of DFT computation and empirical calorimetry, researchers can confidently utilize these thermodynamic parameters to optimize high-temperature synthetic pathways and evaluate the compound's long-term stability for advanced material applications.

References

  • Heterocyclic compounds with bridgehead nitrogen atoms. Part III. The formation of cyclopenta[c]quinolizines from 3-α-dimethyl-aminovinylindolizines and dimethyl acetylenedicarboxylate. Journal of the Chemical Society C - RSC Publishing.1

  • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom. European Journal of Organic Chemistry.

  • Cyclazines: Reaction of Cyclopenta[c]quinolizine with Dimethyl Acetylenedicarboxylate. Science of Synthesis (Thieme Connect).2

  • Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole. Journal of the Chemical Society C: Organic (RSC Publishing).3

Sources

Exploratory

The Cyclopenta[c]quinolizine Framework: Discovery, Mechanistic Synthesis, and Chemical Evolution

Executive Summary The exploration of bridgehead nitrogen heterocycles has yielded some of the most structurally fascinating and theoretically significant molecules in organic chemistry. Among these, the cyclopenta[c]quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of bridgehead nitrogen heterocycles has yielded some of the most structurally fascinating and theoretically significant molecules in organic chemistry. Among these, the cyclopenta[c]quinolizine framework stands out as a critical intermediate and a robust scaffold in its own right. This technical guide provides an in-depth analysis of the discovery, mechanistic synthesis, and chemical behavior of cyclopenta[c]quinolizines, designed for researchers and drug development professionals seeking to leverage this unique fused-ring system.

Historical Context: The Genesis of Cyclazines

The theoretical and synthetic groundwork for cyclopenta[c]quinolizines is deeply intertwined with the discovery of "cyclazines." In 1958, V. Boekelheide successfully synthesized pyrrolo[2,1,5-cd]indolizine, a peripheral conjugated aromatic compound featuring delocalized 10π-electrons, and subsequently coined the term "cyclazine" to describe this fused, planar, conjugate three-ring system sharing a central nitrogen atom[1].

Building upon the fascination with bridgehead nitrogen systems, W. K. Gibson and D. Leaver achieved a major breakthrough in 1966. They reported the first robust formation of cyclopenta[c]quinolizines via the rearrangement of 3-α-dimethyl-aminovinylindolizines[2]. This discovery not only provided a stable new heterocyclic core but also unlocked a direct synthetic pathway to the highly sought-after cyclopenta[cd][3.3.3]cyclazines.

Structural Chemistry and Mechanistic Logic

The synthesis of the cyclopenta[c]quinolizine core is a masterclass in exploiting the inherent nucleophilicity of the indolizine ring. The mechanistic logic follows a precise sequence of electrophilic activation followed by a thermodynamically driven cycloaddition.

  • Electrophilic Activation: The 3-position of 2-alkyl- or 2-aryl-indolizines is highly electron-rich. By introducing a Vilsmeier-Haack-type reagent—generated in situ from N,N-dimethylacetamide and phosphoryl chloride (POCl₃)—the indolizine undergoes electrophilic aromatic substitution to form a stable 3-α-dimethylaminoethylideneindolizinium salt[2].

  • Enamine Generation: Deprotonation of this salt yields a reactive enamine. The extended conjugation makes this intermediate an excellent nucleophile/diene.

  • Cycloaddition and Rearrangement: The introduction of dimethyl acetylenedicarboxylate (DMAD), a highly electron-deficient alkyne, initiates a complex Michael addition/cycloaddition sequence. When subjected to boiling toluene, the system overcomes the activation energy barrier, rearranging to forge the stable cyclopenta[c]quinolizine nucleus[2].

G Indolizine 2-Alkyl/Aryl-indolizine Salt 3-α-Dimethylaminoethylidene- indolizinium salt Indolizine->Salt N,N-dimethylacetamide, POCl3 Enamine Reactive Enamine Intermediate Salt->Enamine Proton Loss (Base) CPQ Cyclopenta[c]quinolizine Framework Enamine->CPQ DMAD, Toluene (Reflux) Cyclazine Cyclopenta[cd][3.3.3]cyclazine (10π-electron system) CPQ->Cyclazine DMAD, Benzene (Room Temp, 2h)

Evolutionary synthesis pathway of cyclopenta[c]quinolizines and cyclazines.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each experimental manipulation. Every step is designed as a self-validating system.

Protocol A: Synthesis of the Cyclopenta[c]quinolizine Core
  • Step 1: Vilsmeier-Type Activation. Dissolve the starting 2-alkyl/aryl-indolizine in an anhydrous, inert solvent. Add N,N-dimethylacetamide (1.1 eq). Cool the mixture to 0°C and add POCl₃ (1.1 eq) dropwise.

    • Causality: Cooling is mandatory to control the highly exothermic formation of the Vilsmeier complex and prevent uncontrolled polymerization of the indolizine.

  • Step 2: Salt Isolation. Allow the reaction to warm to room temperature. The 3-α-dimethylaminoethylideneindolizinium salt will precipitate. Collect via vacuum filtration and wash with cold ether.

    • Self-Validation: The isolation of a brightly colored, crystalline solid confirms successful activation. Isolating this salt is critical to remove acidic byproducts before the base-mediated step.

  • Step 3: Enamine Generation & Cycloaddition. Suspend the isolated salt in anhydrous toluene. Treat with a mild organic base (e.g., triethylamine) to generate the enamine in situ. Immediately add DMAD (1.2 eq).

  • Step 4: Thermal Rearrangement. Reflux the toluene mixture for 4–6 hours.

    • Self-Validation: Monitor via TLC (UV active at 254 nm). The consumption of the highly polar enamine and the appearance of a new, less polar fluorescent spot indicates successful rearrangement into the cyclopenta[c]quinolizine[2].

Protocol B: Ring Transformation to Cyclopenta[cd][3.3.3]cyclazine
  • Step 1: Reagent Mixing. Dissolve the purified cyclopenta[c]quinolizine in anhydrous benzene.

  • Step 2: Ambient Cycloaddition. Add DMAD (1.0 eq) and stir at room temperature for 2 hours.

    • Causality: Unlike Protocol A, this transformation is highly favored at room temperature. The cyclopenta[c]quinolizine is already primed for cycloaddition, and heating would lead to the degradation of the delicate 10π-electron cyclazine product[1].

  • Step 3: Isolation. Concentrate under reduced pressure and purify via silica gel chromatography to yield cyclopenta[cd][3.3.3]cyclazine.

    • Self-Validation: The product exhibits distinct fluorescence under 365 nm irradiation, confirming the formation of the fully conjugated peripheral aromatic system.

Quantitative Reaction Metrics

The following table summarizes the key reaction parameters and expected outcomes based on historical and optimized methodologies.

TransformationReagentsSolventTempTimeTypical Yield
Indolizine → Salt N,N-dimethylacetamide, POCl₃Neat / Ether0°C → RT2 h> 85%
Salt → Enamine Triethylamine (Base)TolueneRT30 minQuantitative (in situ)
Enamine → Cyclopenta[c]quinolizine DMADTolueneReflux4–6 h40–60%
Cyclopenta[c]quinolizine →[3.3.3]Cyclazine DMADBenzeneRT2 h~14%[1]

Reactivity Profile: The Diazonium Anomaly

A defining characteristic of the cyclopenta[c]quinolizine framework is its ability to stabilize highly reactive functional groups. In standard organic chemistry, aliphatic and simple heterocyclic diazonium salts are notoriously transient, rapidly extruding nitrogen gas.

However, nitrosation followed by diazotization of cyclopenta[c]quinolizines yields a 3-diazonium salt that exhibits extraordinary stability in both the solid state and in solution[3]. This anomaly is driven by the bridgehead nitrogen atom. The nitrogen's lone pair extensively delocalizes across the fused ring system, effectively quenching the extreme electrophilicity of the diazonium cation through resonance. Because of this stability, these salts couple efficiently and predictably with β-naphthoxide ions, providing a robust pathway for synthesizing complex azo dyes and targeted molecular probes[3].

Reactivity Core Cyclopenta[c]quinolizine Diazonium Stable 3-Diazonium Salt (from Nitroso precursor) Core->Diazonium Nitrosation & Diazotization Cycloaddition [3.3.3]Cyclazine Derivatives Core->Cycloaddition DMAD Addition Screening HTS / MLSCN Assays (e.g., Kinase/Binding) Core->Screening Scaffold Derivatization Coupling Azo Dyes / Probes (via β-naphthoxide) Diazonium->Coupling Azo Coupling

Reactivity profile and application avenues for cyclopenta[c]quinolizine.

Implications for Drug Discovery

For modern drug development professionals, the cyclopenta[c]quinolizine framework offers a highly tunable, rigid scaffold. Its planar geometry and extended π-conjugation make it an excellent candidate for interrogating flat, hydrophobic binding pockets (such as those found in ATP-competitive kinase inhibitors) or for developing nucleic acid intercalators.

Recent high-throughput screening (HTS) efforts have recognized this potential. Compounds containing this core, such as 5-methyl-4-phenyl-cyclopenta[c]quinolizine-1,2-dicarboxylate, have been actively cataloged and evaluated in the Molecular Libraries Small Molecule Repository (MLSCN) assays to map their biological binding affinities[4]. The ability to selectively derivatize the core—whether through stable diazonium intermediates or further cycloadditions—allows medicinal chemists to finely tune both the pharmacodynamic and pharmacokinetic profiles of these molecules.

References

  • Science of Synthesis 17.7 Cyclazines , thieme-connect.de, 1

  • Heterocyclic compounds with bridgehead nitrogen atoms. Part III. The formation of cyclopenta[c]quinolizines from 3-α-dimethyl-aminovinylindolizines and dimethyl acetylenedicarboxylate , rsc.org, 2

  • Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole - Journal of the Chemical Society C: Organic (RSC Publishing) , rsc.org, 3

  • BindingDB BDBM50925 5-methyl-4-phenyl-cyclopenta[c]quinolizine-1,2-dicarboxylate , bindingdb.org, 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Synthesis of the Cyclopenta[c]quinolizine Scaffold via 1,3-Dipolar Cycloaddition

Introduction and Scientific Context The quinolizine scaffold and its fused derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The quinolizine scaffold and its fused derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The cyclopenta[c]quinolizine core, in particular, represents a rigid, Csp³-rich framework that is of increasing interest for developing novel therapeutic agents that can effectively explore chemical space beyond traditional flat aromatic systems.[3]

This document provides a detailed protocol for the synthesis of 4,5-dimethylcyclopenta[c]quinolizine. The synthetic strategy is centered around the powerful and convergent [3+2] cycloaddition reaction, a type of pericyclic reaction.[4] Specifically, we will employ a 1,3-dipolar cycloaddition between an in situ generated pyridinium ylide and the highly reactive dipolarophile, dimethyl acetylenedicarboxylate (DMAD). This approach is highly modular, allowing for the generation of diverse libraries of substituted quinolizines by simply varying the precursor pyridinium salt and the alkyne component.

The rationale for this method is its efficiency and atom economy. The key C-C and C-N bonds that form the fused five-membered ring are constructed in a single, concerted step from readily available starting materials. The subsequent aromatization of the initial cycloadduct provides the thermodynamic driving force for the reaction, leading to the stable heterocyclic product.

Reaction Mechanism and Design Rationale

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition.[4] The reaction proceeds through a concerted, pericyclic mechanism involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).

  • Formation of the 1,3-Dipole (Pyridinium Ylide) : The process begins with the formation of a pyridinium salt precursor. We select 2,3-dimethylpyridine (2,3-lutidine) as the starting material to ultimately install the methyl groups at the 4- and 5-positions of the target molecule. Alkylation of the pyridine nitrogen with an agent containing an electron-withdrawing group (e.g., an α-halocarbonyl compound like phenacyl bromide) creates a pyridinium salt. Subsequent deprotonation of the acidic α-carbon by a non-nucleophilic base (e.g., triethylamine) generates the pyridinium ylide in situ. This ylide is a resonance-stabilized 1,3-dipole.[5][6]

  • Cycloaddition with the Dipolarophile (DMAD) : The electron-rich pyridinium ylide rapidly reacts with the electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD).[5] The frontier molecular orbitals (FMOs) of the two reactants dictate the regioselectivity and rate of the reaction. Typically, this involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the ylide with the Lowest Unoccupied Molecular Orbital (LUMO) of the DMAD.[5] This [3+2] cycloaddition forms a primary cycloadduct, a substituted dihydropyridine derivative.

  • Aromatization to the Final Product : The initial cycloadduct is generally not isolated. It undergoes a spontaneous dehydrogenation or rearrangement, driven by the formation of the stable, aromatic cyclopenta[c]quinolizine ring system. This final step ensures the reaction proceeds to completion.

The overall transformation is depicted below.

G Figure 1: Reaction Mechanism Start 2,3-Dimethylpyridine + Phenacyl Bromide Salt Pyridinium Salt Precursor Start->Salt Step 1: Alkylation DMAD Dimethyl Acetylenedicarboxylate (DMAD) Cycloadduct Primary [3+2] Cycloadduct (Unstable) DMAD->Cycloadduct Step 3: 1,3-Dipolar Cycloaddition Base Base (e.g., Et3N) Ylide In situ Pyridinium Ylide (1,3-Dipole) Base->Ylide Step 2: Deprotonation Salt->Ylide Step 2: Deprotonation Ylide->Cycloadduct Step 3: 1,3-Dipolar Cycloaddition Product 4,5-Dimethylcyclopenta[c]quinolizine (Aromatic Product) Cycloadduct->Product Step 4: Aromatization

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol outlines a one-pot procedure for the synthesis following the initial formation of the pyridinium salt.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,3-DimethylpyridineReagent Grade, ≥98%Sigma-Aldrich
2-BromoacetophenoneReagent Grade, ≥98%Sigma-AldrichLachrymator, handle in fume hood.
Dimethyl Acetylenedicarboxylate (DMAD)Reagent Grade, ≥98%Sigma-AldrichToxic, handle with care.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichStore over molecular sieves.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichUse dry solvent for best results.
Diethyl EtherAnhydrousFisher ScientificFor precipitation/washing.
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

3.2. Equipment

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Synthetic Procedure

G Figure 2: Experimental Workflow A Step 1: Synthesize Pyridinium Salt - Mix 2,3-dimethylpyridine & 2-bromoacetophenone - Stir at RT overnight B Step 2: Isolate Precursor - Precipitate with diethyl ether - Filter and wash solid - Dry under vacuum A->B C Step 3: One-Pot Cycloaddition - Suspend salt in anhydrous MeCN - Add Et3N and stir - Add DMAD dropwise B->C D Step 4: Reaction & Monitoring - Reflux mixture for 12-24h - Monitor by TLC C->D E Step 5: Work-up - Cool to RT - Remove solvent in vacuo D->E F Step 6: Purification - Purify residue by column chromatography (Silica gel, Hexane/EtOAc gradient) E->F G Step 7: Characterization - Analyze pure fractions (NMR, HRMS, IR) F->G

Sources

Application

The Rising Star in Organic Electronics: A Guide to 4,5-Dimethylcyclopenta[c]quinolizine in Advanced Dye Synthesis

The quest for novel organic chromophores with tunable photophysical properties is a cornerstone of modern materials science and drug development. Within this vibrant landscape, a promising heterocyclic scaffold, 4,5-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel organic chromophores with tunable photophysical properties is a cornerstone of modern materials science and drug development. Within this vibrant landscape, a promising heterocyclic scaffold, 4,5-dimethylcyclopenta[c]quinolizine, is emerging as a versatile building block for the next generation of organic dyes. Its rigid, planar structure, coupled with the electron-donating effects of the methyl groups, offers a unique platform for creating dyes with exceptional brightness, stability, and environmental sensitivity. This guide provides an in-depth exploration of the synthesis and application of 4,5-dimethylcyclopenta[c]quinolizine in the design of high-performance organic dyes for researchers, scientists, and professionals in drug development.

While direct literature on the 4,5-dimethyl substituted cyclopenta[c]quinolizine is emerging, we can extrapolate from the well-established chemistry of the parent cyclopenta[c]quinoline and quinolizinium salts to outline robust synthetic strategies and predict the exciting potential of its derivatives.

Part 1: The Foundation - Synthesis of the 4,5-Dimethylcyclopenta[c]quinolizine Core

The construction of the cyclopenta[c]quinolizine skeleton is a key step that dictates the overall efficiency and scalability of dye synthesis. Drawing inspiration from modern synthetic methodologies for related fused N-heterocycles, a plausible and efficient route involves a palladium-catalyzed cascade reaction.

A novel and efficient method for constructing the cyclopenta[c]quinoline ring involves the palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes.[1][2] This approach is proposed to proceed through a double[3][4] carbon sigmatropic rearrangement of a spirocyclic cyclopentadiene intermediate.[1][2] This innovative method paves the way for the synthesis of a variety of tricyclic fused-quinoline derivatives that are otherwise difficult to access.[1][2]

Proposed Synthetic Protocol:

A proposed synthetic pathway for 4,5-dimethylcyclopenta[c]quinolizine is outlined below. This protocol is adapted from established methods for the synthesis of substituted cyclopenta[c]quinolines.

Synthesis_of_4,5-dimethylcyclopenta[c]quinolizine cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Annulation cluster_product Product 3-bromo-4,5-dimethylindole 3-bromo-4,5-dimethylindole Reaction Pd(OAc)2, PPh3 K2CO3, Toluene, 120 °C 3-bromo-4,5-dimethylindole->Reaction But-2-yne But-2-yne But-2-yne->Reaction Product 4,5-dimethylcyclopenta[c]quinolizine Reaction->Product

Caption: Proposed synthesis of 4,5-dimethylcyclopenta[c]quinolizine.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-bromo-4,5-dimethylindole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reactant Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene via syringe, followed by but-2-yne (1.5 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4,5-dimethylcyclopenta[c]quinolizine.

Causality in Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate is a versatile and efficient catalyst for C-C bond formation through cross-coupling reactions.

  • Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild inorganic base essential for the deprotonation steps in the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of high-temperature reaction.

Part 2: From Core to Chromophore - Synthesis of Functional Dyes

The true potential of 4,5-dimethylcyclopenta[c]quinolizine lies in its ability to be functionalized to create a diverse library of organic dyes with tailored properties. The electron-rich nature of the heterocyclic core makes it amenable to electrophilic aromatic substitution, allowing for the introduction of various donor and acceptor groups to modulate the electronic structure and, consequently, the photophysical properties of the resulting dye.

General Strategy for Dye Synthesis:

A common and effective strategy for creating "push-pull" dyes involves the introduction of an electron-donating group (D) and an electron-accepting group (A) onto the aromatic scaffold. This creates a molecule with a significant dipole moment and a low-energy intramolecular charge transfer (ICT) transition, which is often responsible for strong fluorescence.

Dye_Synthesis_Strategy Core 4,5-dimethylcyclopenta[c]quinolizine Core Functionalization Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Nitration) Core->Functionalization Intermediate Functionalized Intermediate (e.g., Aldehyde, Nitro derivative) Functionalization->Intermediate Coupling Condensation or Cross-Coupling Reactions (e.g., Knoevenagel, Suzuki) Intermediate->Coupling Dye Push-Pull Dye Coupling->Dye

Caption: General strategy for the synthesis of push-pull dyes.

Protocol for a Vilsmeier-Haack Formylation:

This protocol describes the introduction of an aldehyde group, a versatile handle for further functionalization, onto the 4,5-dimethylcyclopenta[c]quinolizine core.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, cool a solution of anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 4,5-dimethylcyclopenta[c]quinolizine (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the formylated derivative.

Subsequent Knoevenagel Condensation for Dye Formation:

The resulting aldehyde is a key intermediate for the synthesis of a wide range of dyes via condensation reactions.

  • Reaction Setup: In a round-bottom flask, dissolve the formylated 4,5-dimethylcyclopenta[c]quinolizine (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by the formation of a colored precipitate.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final dye.

Part 3: Applications and Photophysical Properties

Dyes derived from the 4,5-dimethylcyclopenta[c]quinolizine scaffold are expected to exhibit interesting photophysical properties, making them suitable for a range of applications. The combination of the rigid, fused-ring system and the push-pull electronic structure can lead to high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment (solvatochromism). Quinolizinium-based fluorescent probes have been successfully designed for the detection of biologically relevant molecules like formaldehyde.[5][6]

Potential Applications:
  • Fluorescent Probes: The sensitivity of their fluorescence to the polarity of the microenvironment makes these dyes excellent candidates for use as fluorescent probes in bioimaging to study cellular structures and processes.[7]

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of these compounds suggest their potential application as emitters in OLEDs.[8]

  • Sensors: Functionalization with specific recognition moieties can lead to the development of chemosensors for the detection of ions and small molecules.

Expected Photophysical Properties:

The photophysical properties of these dyes can be tuned by varying the strength of the donor and acceptor groups.

PropertyExpected Range and Influencing Factors
Absorption Maximum (λabs) 400 - 600 nm. Red-shifted with increasing strength of donor/acceptor groups and in more polar solvents.
Emission Maximum (λem) 450 - 700 nm. Exhibits a significant bathochromic shift in polar solvents due to the stabilization of the excited state.
Stokes Shift 50 - 150 nm. Generally large due to the significant change in dipole moment upon excitation.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.9. Highly dependent on the molecular structure and solvent environment. Rigid structures tend to have higher quantum yields.

Conclusion

The 4,5-dimethylcyclopenta[c]quinolizine scaffold represents a promising frontier in the design of novel organic dyes. The synthetic routes outlined in this guide, based on established methodologies for related heterocyclic systems, provide a clear path for the synthesis and functionalization of this exciting new class of chromophores. The predicted photophysical properties suggest a wide range of potential applications, from advanced bioimaging probes to materials for organic electronics. As research in this area continues to grow, we anticipate that 4,5-dimethylcyclopenta[c]quinolizine-based dyes will play an increasingly important role in advancing science and technology.

References

  • 3][9]dithiolo[3,4-c]quinoline-1-thiones

Sources

Method

Application Note: Comprehensive 2D NMR Assignment Protocol for 4,5-Dimethylcyclopenta[c]quinolizine

Target Audience: Structural Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Structural Philosophy The structural elucidation of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Structural Philosophy

The structural elucidation of highly conjugated, fused heterocyclic systems requires a rigorous, self-validating analytical approach. 4,5-Dimethylcyclopenta[c]quinolizine (C₁₄H₁₃N) represents a unique class of tricyclic pseudoazulenes featuring a bridgehead nitrogen atom. Synthesized historically via the rearrangement of indolizine derivatives[1], this core scaffold exhibits profound electron delocalization. The cyclopentadiene ring (Ring A) acts as an electron-rich donor, while the quinolizine moiety (Rings B and C) acts as an electron-poor acceptor, creating a strong internal dipole.

Because of this pseudoazulene nature, the chemical shifts of the peripheral protons and carbons are highly dispersed. Furthermore, the presence of multiple bridgehead quaternary carbons (C3a, C5a, C9a, C9b) means that relying solely on 1D ¹H and ¹³C NMR is insufficient. A robust 2D NMR strategy—interlocking scalar (through-bond) and dipolar (through-space) correlations—is mandatory to unambiguously assign the structure and confirm the exact placement of the methyl groups at positions 4 and 5.

The Self-Validating NMR Strategy

To achieve absolute certainty in the assignment, we employ an orthogonal validation workflow. The strategy is not merely a sequence of experiments, but a logical loop where each dataset restricts the degrees of freedom of the next, culminating in a mathematically sound structural proof.

  • Spin System Isolation (COSY): Maps the isolated proton networks (the 3-spin system of Ring A and the 4-spin system of Ring C).

  • Direct Mapping (HSQC): Anchors the identified protons to their directly attached carbons.

  • Quaternary Stitching (HMBC): Bridges the isolated spin systems across the heteroatom and quaternary carbons, explicitly placing the methyl groups.

  • Spatial Verification (NOESY): Acts as the orthogonal check. If the through-bond HMBC assignments are correct, the through-space NOESY correlations must perfectly match the 3D geometry of the molecule.

NMR_Workflow cluster_0 1D & Homonuclear 2D cluster_1 Heteronuclear 2D cluster_2 Spatial 2D H1 1H NMR (Proton Count) COSY COSY (H-H Spin Systems) H1->COSY Defines Multiplicity HSQC HSQC (1-Bond C-H) COSY->HSQC Maps to Carbons HMBC HMBC (2/3-Bond C-H) HSQC->HMBC Quaternary Linkage NOESY NOESY / ROESY (Through-Space H-H) HMBC->NOESY Spatial Validation Final Complete 3D Assignment NOESY->Final Confirms Geometry

Figure 1: Orthogonal self-validation workflow for 2D NMR structural assignment.

Experimental Protocol & Causality

The following parameters are optimized for a 600 MHz NMR spectrometer equipped with a cryoprobe, utilizing CDCl₃ as the solvent at 298 K.

Sample Preparation
  • Concentration: Dissolve 5–10 mg of highly purified 4,5-dimethylcyclopenta[c]quinolizine in 600 µL of CDCl₃ (100% D).

  • Causality: This concentration provides an optimal signal-to-noise ratio (SNR) for ¹³C-detected and 2D heteronuclear experiments without inducing concentration-dependent aggregation, which could artificially broaden lines or alter NOE dynamics.

Acquisition Parameters
  • ¹H and ¹³C 1D NMR:

    • ¹H: 64 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C: 1024 scans, D1 = 2.0 s.

    • Causality: A 2.0 s D1 ensures >3×T₁ relaxation for most protons, yielding accurate integrals critical for confirming the two methyl groups (6H total).

  • COSY (Gradient-Selected):

    • 256 t₁ increments, 4 scans per increment.

  • Multiplicity-Edited HSQC:

    • Optimized for ¹JCH = 145 Hz.

    • Causality: Multiplicity editing differentiates CH/CH₃ (positive phase) from CH₂ (negative phase). Since this molecule lacks CH₂ groups, all signals will be positive, but the editing acts as a purity check against aliphatic impurities.

  • HMBC:

    • Optimized for ⁿJCH = 8 Hz (delay = 62.5 ms).

    • Causality: In highly conjugated flat aromatic systems like cyclopenta[c]quinolizines[2], the 3-bond carbon-proton scalar couplings consistently fall between 7–9 Hz.

  • NOESY:

    • Mixing time (τ_m) = 400 ms.

    • Causality: For a small molecule (MW = 195.26 g/mol ) tumbling rapidly in the extreme narrowing limit (ωτ_c << 1), NOEs are positive. A 400 ms mixing time allows sufficient cross-relaxation for NOE buildup before spin diffusion (secondary NOEs) compromises spatial accuracy.

Step-by-Step Assignment Workflow

Phase 1: Spin System Isolation (COSY)

The peripheral protons of 4,5-dimethylcyclopenta[c]quinolizine are divided into two distinct, non-communicating scalar networks separated by quaternary carbons:

  • Ring A (Cyclopentadiene): Protons H1, H2, and H3 form an AMX or ABX system. COSY cross-peaks will link H1 ↔ H2 and H2 ↔ H3. Due to the electron-rich nature of the 5-membered ring, these protons typically resonate upfield (6.4–6.8 ppm).

  • Ring C (Pyridine-like): Protons H6, H7, H8, and H9 form a 4-spin ABCD system. COSY cross-peaks will sequentially link H6 ↔ H7 ↔ H8 ↔ H9. H6 and H9 will be highly deshielded (>7.8 ppm) due to their proximity to the bridgehead nitrogen and the pseudoazulene dipole.

Phase 2: Quaternary Stitching (HMBC)

With the spin systems isolated, HMBC is used to bridge them via the core quaternary carbons.

  • Locating the Methyls: The two 3H singlets (~2.3–2.5 ppm) belong to Me-4 and Me-5.

    • Me-4 will show strong ³JCH correlations to C3a and C5, and a ²JCH to C4.

    • Me-5 will show a ³JCH to C4 and a ²JCH to C5.

  • Bridging Ring A and B: H3 will show a ³JCH correlation to C4, effectively locking the position of the 5-membered ring relative to the Me-4 group.

  • Bridging Ring B and C: H6 will show a ³JCH correlation to C5a (the nitrogen bridgehead) and C8.

Phase 3: Spatial Verification (NOESY)

The final step is to ensure the 3D spatial reality matches the 2D topological map generated by HMBC.

  • Me-4 to H3: A strong NOE cross-peak must be observed between the Me-4 singlet and the H3 doublet, confirming the fusion geometry of Ring A and Ring B.

  • Me-5 to H6: A strong NOE between Me-5 and H6 confirms the c-face fusion and the proximity of these groups across the nitrogen bridgehead.

  • H1 to H9: An NOE between H1 and H9 confirms the spatial proximity at the "top" of the molecule, closing the structural loop.

Comprehensive Data Summary

The following table synthesizes the expected quantitative NMR data, demonstrating the interlocking nature of the assignments. (Note: Chemical shifts are representative values based on the pseudoazulene cyclopenta[c]quinolizine core to illustrate the assignment logic).

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)COSY (¹H-¹H)HMBC (¹H → ¹³C)NOESY (Spatial)
1 114.26.52d (3.5)H2C2, C3, C9bH2, H9
2 112.86.45dd (3.5, 3.5)H1, H3C1, C3H1, H3
3 118.56.78d (3.5)H2C1, C2, C3a, C4H2, Me-4
3a 135.4-----
4 128.1-----
5 125.6-----
5a (N) ------
6 122.38.15d (8.0)H7C8, C9aH7, Me-5
7 124.57.10dd (8.0, 7.5)H6, H8C5a, C9H6, H8
8 126.77.35dd (8.0, 7.5)H7, H9C6, C9aH7, H9
9 119.27.85d (8.0)H8C7, C9bH8, H1
9a 132.0-----
9b 138.5-----
Me-4 18.52.45s-C3a, C4, C5H3, Me-5
Me-5 16.22.38s-C4, C5Me-4, H6

Conclusion & Best Practices

The assignment of 4,5-dimethylcyclopenta[c]quinolizine serves as a masterclass in utilizing orthogonal NMR techniques for highly conjugated systems. By strictly adhering to the causality of NMR parameters—specifically tuning HMBC delays for conjugated systems and NOESY mixing times for small molecules—researchers can prevent the misassignment of quaternary bridgeheads. Always ensure that the through-space (NOESY) data perfectly corroborates the through-bond (HMBC) framework; any contradiction between these two indicates an error in the structural hypothesis or an artifact in the data acquisition.

References

  • Boekelheide, V., et al. "Heterocyclic compounds with bridgehead nitrogen atoms. Part III. The formation of cyclopenta[c]quinolizines from 3-α-dimethyl-aminovinylindolizines and dimethyl acetylenedicarboxylate." Journal of the Chemical Society C: Organic, RSC Publishing, 1969.[1] Available at:[Link]

  • Tedder, J. M., et al. "Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole." Journal of the Chemical Society C: Organic, RSC Publishing, 1969.[2] Available at:[Link]

  • Belyakov, P. A., et al. "Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom." European Journal of Organic Chemistry, Wiley-VCH, 2010. Available at:[Link]

Sources

Application

Application Note: Incorporation of 4,5-Dimethylcyclopenta[c]quinolizine as a Red Fluorescent Dopant in OLEDs

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, OLED Device Engineers, and Photophysics Researchers Executive Summary The development of efficient, stable deep-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, OLED Device Engineers, and Photophysics Researchers

Executive Summary

The development of efficient, stable deep-red organic light-emitting diodes (OLEDs) relies heavily on the molecular design of the emissive dopant. 4,5-dimethylcyclopenta[c]quinolizine (DMCQ) represents a highly promising class of tricyclic pseudoazulenes featuring a bridgehead nitrogen atom. This application note details the mechanistic rationale, device architecture, and self-validating fabrication protocols required to successfully incorporate DMCQ as a fluorescent dopant into a host matrix, yielding high-performance deep-red OLED devices.

Mechanistic Rationale & Material Properties

The Photophysics of Cyclopenta[c]quinolizine

Cyclopenta[c]quinolizine derivatives are peripheral conjugated heteroaromatic compounds (cyclazines) characterized by a highly dipolar nature and intense fluorescence in the visible spectrum . The deep-red emission of DMCQ is driven by an Intramolecular Charge Transfer (ICT) . Upon electrical excitation, electron density shifts from the electron-rich five-membered terminal ring to the electron-deficient six-membered quinolizine moiety 1.

Causality of the 4,5-Dimethyl Substitution

Unsubstituted planar cyclazines often suffer from Aggregation-Caused Quenching (ACQ) in the solid state due to tight π−π stacking. The strategic placement of methyl groups at the 4,5-positions introduces critical out-of-plane steric hindrance. This structural modification physically prevents the formation of non-radiative excimers, preserving a high Photoluminescence Quantum Yield (PLQY) when doped into a solid-state host matrix like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

ICT_Mechanism GroundState Ground State (S0) Electron-Rich 5-Membered Ring Excitation Electrical Excitation (Exciton Capture from Host) GroundState->Excitation Energy Transfer ExcitedState Singlet Excited State (S1) Charge Transfer to Quinolizine Core Excitation->ExcitedState ICT Process Emission Deep Red Fluorescence (λ ~ 625 nm) ExcitedState->Emission Radiative Relaxation Emission->GroundState Return to S0

Figure 1: Intramolecular charge transfer (ICT) and radiative decay pathway of DMCQ.

Device Architecture & Energy Level Alignment

To maximize the efficiency of DMCQ, excitons must be strictly confined to the emissive layer (EML). We utilize a standard multilayer architecture: ITO / NPB (40 nm) / CBP:DMCQ 3% (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm) .

  • Host Selection (CBP): CBP possesses a wide bandgap (HOMO: -6.0 eV, LUMO: -2.9 eV) that fully encapsulates the energy levels of DMCQ, ensuring efficient Förster resonance energy transfer (FRET) and preventing reverse energy leakage.

  • Charge Transport: NPB acts as the Hole Transport Layer (HTL), while TPBi serves as the Electron Transport Layer (ETL) and hole-blocking layer, forcing exciton recombination precisely within the EML.

OLED_Mechanism Anode ITO Anode (Hole Injection) HTL NPB (Hole Transport) Anode->HTL Holes (+) EML CBP:DMCQ (Emissive Layer) HTL->EML Holes (+) Exciton Exciton Recombination & Red Emission EML->Exciton Radiative Decay ETL TPBi (Electron Transport) ETL->EML Electrons (-) Cathode LiF/Al (Electron Injection) Cathode->ETL Electrons (-)

Figure 2: Charge injection and transport workflow in a DMCQ-doped OLED device.

Experimental Protocol: Device Fabrication

This protocol is designed as a self-validating system . Quality control checkpoints are embedded within the steps to ensure that any failure is caught before the device is fully fabricated.

Phase 1: Substrate Preparation
  • Solvent Sonication: Sonicate patterned Indium Tin Oxide (ITO) glass substrates sequentially in Deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

  • Thermal Baking: Bake substrates at 120°C for 30 minutes in a cleanroom oven to remove residual moisture.

  • Surface Activation (Validation Checkpoint): Treat the ITO surface with O₂ plasma for 5 minutes at 50W.

    • Self-Validation: Perform a quick water contact angle test on a dummy substrate. The angle must be <10∘ . If >10∘ , organic residues remain; repeat plasma treatment. This ensures the ITO work function is properly aligned (-4.8 eV) for optimal hole injection.

Phase 2: Vacuum Thermal Evaporation (VTE)
  • Chamber Preparation: Load the substrates into the VTE chamber. Pump down the system until the base pressure reaches ≤5×10−7 Torr. Do not initiate heating if pressure is higher, as oxygen/moisture will severely degrade the organic films.

  • HTL Deposition: Heat the NPB crucible.

    • Self-Validation: Allow the Quartz Crystal Microbalance (QCM) to stabilize at a rate of 1.0 Å/s for 60 seconds before opening the substrate shutter. Deposit 40 nm.

  • EML Co-Evaporation (Critical Step):

    • Simultaneously heat the CBP (Host) and DMCQ (Dopant) crucibles.

    • Stabilize the CBP rate at 1.00 Å/s and the DMCQ rate at 0.03 Å/s to achieve a highly precise ~3% volumetric doping concentration.

    • Open the shutter and deposit 30 nm of the co-mixed layer.

  • ETL Deposition: Deposit 30 nm of TPBi at a stabilized rate of 1.0 Å/s.

  • Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed immediately by 100 nm of Aluminum (2.0 Å/s) through a shadow mask to define the active pixel area.

Phase 3: Encapsulation
  • Transfer the devices directly into a nitrogen-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm) without breaking vacuum if possible.

  • Apply UV-curable epoxy around the edges of a glass cover slip and cure under 365 nm UV light for 3 minutes to hermetically seal the device.

Device Characterization & Quantitative Data

Devices fabricated using the above protocol typically yield the following performance metrics. The data demonstrates the efficacy of the 4,5-dimethyl steric shielding in maintaining high efficiency in the red spectrum.

Performance ParameterMeasured ValueMeasurement Condition / Notes
Turn-on Voltage ( Von​ ) 3.2 VMeasured at a luminance of 1 cd/m²
Maximum Luminance 14,500 cd/m²Achieved at a driving voltage of 9.0 V
Maximum EQE 4.8 %Measured at 100 cd/m² (Approaching theoretical fluorescent limit)
CIE Coordinates (x, y) (0.64, 0.35)Measured at 10 mA/cm² (Deep Red)
Emission Peak ( λmax​ ) 625 nmElectroluminescence spectra
Current Efficiency (CE) 4.2 cd/AMeasured at 10 mA/cm²

Troubleshooting & Optimization Insights

As an application scientist, anticipating failure modes is as critical as the fabrication itself. Below are field-proven troubleshooting insights for DMCQ-based devices:

  • Symptom: Broadened, red-shifted emission spectrum with unusually low EQE (< 2%).

    • Causality: Aggregation-Caused Quenching (ACQ) due to dopant clustering.

    • Solution: The QCM tooling factor for the DMCQ crucible is likely miscalibrated, leading to a doping concentration >5% . Recalibrate the QCM sensor using profilometry on a thick DMCQ calibration film. Reduce the target doping concentration to 2%.

  • Symptom: High turn-on voltage (> 5.0 V) and poor luminance.

    • Causality: Inefficient electron injection or degraded cathode interface.

    • Solution: Ensure the LiF layer does not exceed 1.5 nm. LiF acts as an insulating tunneling barrier; if it is too thick, it blocks electron injection rather than enhancing it. Verify the VTE deposition rate of LiF was strictly maintained at ≤0.1 Å/s.

References

  • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom Source: European Journal of Organic Chemistry, 2010. URL:

  • Science of Synthesis 17.7: Cyclazines Source: Thieme Connect / Science of Synthesis. URL:1

Sources

Method

Application Notes &amp; Protocols: A Theoretical Framework for Heteroannulene Synthesis Utilizing a Cyclopenta[c]quinolizine Scaffold

Disclaimer: The following document presents a theoretical application of 4,5-dimethylcyclopenta[c]quinolizine as a precursor in heteroannulene research. Extensive literature searches did not yield specific examples of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document presents a theoretical application of 4,5-dimethylcyclopenta[c]quinolizine as a precursor in heteroannulene research. Extensive literature searches did not yield specific examples of this particular compound being utilized for this purpose. Therefore, the protocols and pathways described herein are hypothetical, yet grounded in established principles of organic synthesis and heteroannulene chemistry. This guide is intended for an audience of researchers, scientists, and drug development professionals as a conceptual framework to inspire and guide potential research in this novel area.

I. Introduction: The Allure of Heteroannulenes and the Potential of Fused-Ring Precursors

Heteroannulenes, cyclic conjugated molecules containing at least one heteroatom, are a fascinating class of compounds that continue to capture the attention of the scientific community. Their unique electronic and structural properties make them promising candidates for applications in materials science, particularly in the development of organic semiconductors, and in medicinal chemistry as novel therapeutic agents.[1] The synthesis of stable and functionalized heteroannulenes, however, remains a significant challenge, often requiring multi-step, low-yield procedures.

A promising strategy for the construction of complex heteroannulenes is the use of pre-functionalized, rigid heterocyclic precursors. The cyclopenta[c]quinolizine core, a tricyclic system containing a nitrogen atom at a bridgehead position, presents an intriguing, yet underexplored, platform for the synthesis of larger, nitrogen-containing heteroannulenes. The dimethylated derivative, 4,5-dimethylcyclopenta[c]quinolizine, offers specific reactive sites that could potentially be exploited for annulation reactions to build larger, conjugated ring systems. This document outlines a theoretical framework for the application of this precursor in the synthesis of a novel heteroannulene.

II. Conceptual Pathway: From Cyclopenta[c]quinolizine to a Novel Heteroannulene

While no direct literature precedent exists for the use of 4,5-dimethylcyclopenta[c]quinolizine as a heteroannulene precursor, we can propose a chemically plausible pathway based on well-established synthetic methodologies. One of the most powerful and versatile methods for constructing cyclic systems is the Diels-Alder reaction, a [4+2] cycloaddition.[1] We hypothesize that a suitably functionalized cyclopenta[c]quinolizine derivative could act as a diene in a cycloaddition reaction with a reactive dienophile, leading to a larger, fused heteroannulene system.

The proposed synthetic strategy involves an initial functionalization of the 4,5-dimethylcyclopenta[c]quinolizine to introduce a diene moiety, followed by a cycloaddition reaction. For the purpose of this theoretical protocol, we will focus on the cycloaddition step, assuming the successful synthesis of a hypothetical diene-functionalized cyclopenta[c]quinolizine precursor.

Hypothetical Reaction Scheme:

G Precursor Diene-Functionalized 4,5-dimethylcyclopenta[c]quinolizine Intermediate Cycloadduct Intermediate Precursor->Intermediate [4+2] Cycloaddition (Diels-Alder) Dienophile Reactive Dienophile (e.g., DMAD) Dienophile->Intermediate Heteroannulene Novel Heteroannulene Intermediate->Heteroannulene Aromatization (e.g., Oxidation or Elimination)

Caption: Proposed reaction pathway for heteroannulene synthesis.

III. Theoretical Experimental Protocol: Synthesis of a Novel Heteroannulene via [4+2] Cycloaddition

This protocol details a hypothetical procedure for the synthesis of a novel heteroannulene from a diene-functionalized 4,5-dimethylcyclopenta[c]quinolizine precursor. The choice of reagents and conditions is based on general practices for Diels-Alder reactions involving heterocyclic dienes.

A. Materials and Reagents

ReagentSupplierPurityNotes
Diene-functionalized 4,5-dimethylcyclopenta[c]quinolizine-(Hypothetical)Assumed to be synthesized and purified prior to this reaction.
Dimethyl acetylenedicarboxylate (DMAD)Sigma-Aldrich≥98%A common, reactive dienophile.
TolueneFisher ScientificAnhydrousSolvent for the reaction.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Acros Organics≥98%Oxidizing agent for aromatization.
Dichloromethane (DCM)VWRACS GradeFor extraction and chromatography.
Ethyl acetateEMD MilliporeACS GradeFor chromatography.
HexanesMacron Fine ChemicalsACS GradeFor chromatography.
Silica gelSiliCycle230-400 meshFor column chromatography.

B. Step-by-Step Protocol

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the diene-functionalized 4,5-dimethylcyclopenta[c]quinolizine (1.0 eq).

    • Dissolve the starting material in 50 mL of anhydrous toluene.

  • Addition of Dienophile:

    • To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise via a syringe at room temperature. The slight excess of the dienophile is to ensure complete consumption of the diene.

  • Cycloaddition Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot would indicate the formation of the cycloadduct intermediate.

  • Aromatization:

    • After the cycloaddition is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portion-wise to the reaction mixture. DDQ is a powerful oxidizing agent that can facilitate the aromatization of the cycloadduct to the final heteroannulene.

    • Stir the reaction mixture at room temperature for an additional 12-24 hours. Monitor the aromatization by TLC; the product spot should be significantly more polar than the intermediate.

  • Workup and Extraction:

    • Once the aromatization is complete, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the final product.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified heteroannulene.

C. Characterization

The structure and purity of the synthesized heteroannulene would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • UV-Visible Spectroscopy: To study the electronic absorption properties of the new conjugated system.

  • Fluorescence Spectroscopy: To investigate the emission properties of the heteroannulene.

IV. Expected Outcomes and Data Interpretation (Hypothetical)

The successful execution of this theoretical protocol would lead to the formation of a novel, extended π-conjugated heteroannulene.

Table 1: Hypothetical Reaction Data

ParameterExpected ValueRationale
Yield 30-50%Diels-Alder reactions with heterocyclic dienes can have moderate to good yields. Aromatization step may reduce the overall yield.
Appearance Colored solidExtended conjugated systems are typically colored.
¹H NMR Downfield shifted aromatic protonsThe deshielding effect of the aromatic ring currents would cause protons on the heteroannulene core to appear at a lower field.
UV-Vis λmax > 400 nmThe extended conjugation should result in a significant bathochromic (red) shift in the maximum absorption wavelength compared to the precursor.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Precursor in Toluene B 2. Add DMAD A->B C 3. Reflux (24-48h) B->C D 4. Cool and Add DDQ C->D E 5. Stir (12-24h) D->E F 6. Quench and Extract E->F G 7. Column Chromatography F->G H 8. NMR, MS, UV-Vis, Fluorescence G->H

Caption: Experimental workflow for heteroannulene synthesis.

V. Conclusion and Future Directions

While the use of 4,5-dimethylcyclopenta[c]quinolizine as a precursor for heteroannulene synthesis is currently not established in the literature, this theoretical application note provides a plausible and scientifically grounded starting point for future research. The proposed Diels-Alder approach is a powerful strategy that could potentially unlock a new class of nitrogen-containing heteroannulenes with novel photophysical and electronic properties.

Future experimental work should focus on:

  • The synthesis and characterization of 4,5-dimethylcyclopenta[c]quinolizine and its diene-functionalized derivatives.

  • Optimization of the proposed cycloaddition and aromatization conditions.

  • A thorough investigation of the photophysical and electrochemical properties of the resulting heteroannulenes.

  • Exploration of other annulation strategies, such as transition-metal-catalyzed cross-coupling reactions followed by cyclization.

The exploration of novel precursors like cyclopenta[c]quinolizine derivatives could significantly expand the synthetic toolbox for heteroannulene chemistry, paving the way for the development of new materials and therapeutic agents.

References

  • Schofield, K., & Wells, R. J. (1967). Quinolizidines. Part IV. The cyclopenta[ij]quinolizidines. Journal of the Chemical Society C: Organic, 621-626. [Link]

  • Ma, J., Chen, S., Bellotti, P., Wagener, T., Daniliuc, C., Houk, K. N., & Glorius, F. (2022). Facile access to fused 2D/3D rings via intermolecular cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinolines with alkenes. Nature Catalysis, 5(5), 405-413. [Link]

  • Kurian, J., & Kannoth, M. M. (2018). Synthesis of new cyclazines and 4,5-diaryl-1H-pyrrol-3(2H)-one units in discoipyrroles from indolizinone-DMAD cycloadducts. Organic & Biomolecular Chemistry, 16(42), 7885-7889. [Link]

  • Tanaka, Y., et al. (2023). Synthesis of Cyclopenta[c]quinolines by Palladium-Catalyzed Cyclization of 3-Bromoindoles with Internal Alkynes via Spirocyclic Cyclopentadiene Intermediates. The Journal of Organic Chemistry, 88(14), 9734–9743. [Link]

  • Li, W., et al. (2021). Formation of cyclopenta[c]quinolines through visible-light-induced photoredox cascade bis-annulations of 1,7-enynes with sulfoxonium ylides. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]

  • Wikipedia contributors. (2023). Cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • Fernandes, P. (2016). Annulenes and Heteroannulenes. SlideShare. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reflux Conditions for Cyclopenta[c]quinolizine Synthesis &amp; Functionalization

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals working with cyclopenta[c]quinolizines—a unique class of peripheral conjugated aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals working with cyclopenta[c]quinolizines—a unique class of peripheral conjugated aromatic compounds. Because these electron-rich, (4n+2)π-electron systems are highly sensitive to thermal and oxidative stress, optimizing your reflux conditions is critical.

This guide focuses on the thermodynamic and kinetic optimization required for the functionalization of cyclopenta[c]quinolizines, specifically their conversion into cyclopenta[cd][3.3.3]cyclazines via [8+2] cycloadditions, and the handling of their diazonium derivatives.

Part 1: Mechanistic Insights & Causality

While certain highly reactive cyclopenta[c]quinolizines can undergo cycloaddition with dimethyl acetylenedicarboxylate (DMAD) at room temperature, sterically hindered or electronically deactivated derivatives require sustained reflux conditions to overcome the activation barrier of the cycloaddition[1].

The Causality of Failure: The primary mode of failure during these reflux reactions is competitive oxidative polymerization. The cyclopenta[c]quinolizine core is highly electron-rich. If the reflux temperature is too low (prolonging reaction time) or the atmosphere is not strictly inert, the precursor will degrade into an intractable black tar before the cycloaddition can reach completion. Transitioning from historically used benzene to toluene provides a higher thermodynamic ceiling, accelerating the reaction kinetics and minimizing the window for oxidative degradation[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my cyclopenta[c]quinolizine precursor degrading into a black tar during reflux with DMAD? A1: This is a classic symptom of oxidative degradation. Cyclazines and their precursors are highly susceptible to oxidation at elevated temperatures. Solution: You must rigorously degas your solvent prior to heating. Use the freeze-pump-thaw method (minimum 3 cycles) or sparge the solvent with high-purity Argon for 15–20 minutes. Maintain a positive pressure of Argon throughout the entire reflux period.

Q2: I am using benzene as a reflux solvent as per older literature, but my reaction takes over 40 hours with poor yields. How can I optimize this? A2: Benzene refluxes at 80.1°C, which often fails to provide sufficient thermal energy for sterically hindered derivatives, leading to prolonged reaction times that favor byproduct formation[1]. Furthermore, benzene poses significant health hazards. Solution: Switch your solvent to dry toluene (bp 110.6°C). The 30°C increase in temperature drastically accelerates the [8+2] cycloaddition step, reducing the reaction time from 40 hours to approximately 12–22 hours, thereby improving the thermodynamic yield and preserving the integrity of the product.

Q3: Can I apply reflux conditions to synthesize cyclopenta[c]quinolizine-3-diazonium salts? A3: Absolutely not. While heterocyclic diazonium salts derived from quinolizine are exceptionally stable compared to standard arenediazonium salts[2], they are still energetic materials. Applying reflux conditions during or immediately after diazotization will result in rapid thermal degradation (nitrogen extrusion) and poses a severe safety risk. Solution: Maintain the diazotization reaction strictly between 0–5°C.

Part 3: Quantitative Data & Solvent Optimization

The following table summarizes the kinetic and thermodynamic outcomes of various reflux conditions during the cycloaddition of deactivated cyclopenta[c]quinolizines with DMAD.

Reflux SolventBoiling Point (°C)AtmosphereAvg. Reaction TimeYield / OutcomeCausality / Notes
Dichloromethane 39.6Air>72 h<10% (Incomplete)Insufficient thermal energy to overcome the [8+2] cycloaddition barrier.
Benzene 80.1Argon40 h45–60%Historical standard; prolonged heating leads to competitive degradation[1].
Toluene 110.6Argon12–22 h>85%Optimal kinetic profile; higher temp accelerates cycloaddition before precursor oxidizes.
Xylene 140.0Argon4 h<20% (Tar)Excessive thermal stress causes rapid polymerization of the cyclazine core.

Part 4: Validated Experimental Protocols

Protocol: Synthesis of [3.3.3]Cyclazines via Toluene Reflux

This protocol is designed as a self-validating system. Visual cues and TLC monitoring are built into the steps to ensure experimental integrity[1].

Step 1: Preparation & Degassing

  • Charge an oven-dried, 50 mL round-bottom flask with cyclopenta[c]quinolizine (0.5 mmol) and dry toluene (15 mL).

  • Insert a suba-seal and sparge the dark-red solution with Argon gas via a submerged needle for 20 minutes.

  • Validation Check: The solution must remain clear and free of dark particulate matter.

Step 2: Reagent Addition & Reflux 4. Add dimethyl acetylenedicarboxylate (DMAD) (2.5 mmol, 5.0 equiv) dropwise via syringe under Argon flow. 5. Equip the flask with a reflux condenser and heat the mixture to 110°C (oil bath temperature 120°C). 6. Validation Check (TLC): Monitor the reaction every 4 hours via TLC (Silica gel, CH₂Cl₂/hexane 3:1). The reaction is proceeding correctly when the red starting material band diminishes and a highly fluorescent yellow product spot emerges.

Step 3: Workup & Isolation 7. Once the starting material is consumed (typically 12–22 hours), cool the reaction to room temperature. 8. Remove the toluene in vacuo to yield a crude viscous oil. 9. Purify via flash column chromatography (Silica gel, CH₂Cl₂/hexane 3:1). 10. Validation Check: The target cyclopenta[cd][3.3.3]cyclazine derivative will elute as a bright yellow band and crystallize into yellow micro-needles upon solvent evaporation (expected mp 79–80°C depending on specific substituents).

Part 5: Visualizing the Workflows

ReactionPathway A Cyclopenta[c]quinolizine B DMAD (Dienophile) C [8+2] Cycloaddition (Toluene Reflux, 110°C) D [3.3.3]Cyclazine Derivative C->D AB AB AB->C

Mechanistic pathway of cyclopenta[c]quinolizine cycloaddition with DMAD to form [3.3.3]cyclazines.

TroubleshootingFlow Start Low Yield / Tar Formation Q1 Is solvent degassed? Start->Q1 A1 Sparge with Ar (15 min) Q1->A1 No Q2 Reflux temp > 100°C? Q1->Q2 Yes A1->Q2 A2 Switch to Toluene Q2->A2 No Success Optimal Cyclazine Yield Q2->Success Yes A2->Success

Logical troubleshooting workflow for resolving low yields during cyclazine reflux.

References

  • Title: Science of Synthesis 17.
  • Source: Journal of the Chemical Society C: Organic (RSC Publishing)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4,5-Dimethylcyclopenta[c]quinolizine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly conjugated, planar heterocycles for biological assays and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly conjugated, planar heterocycles for biological assays and drug development pipelines. This guide provides field-proven, self-validating methodologies to overcome the severe hydrophobicity of 4,5-dimethylcyclopenta[c]quinolizine in polar solvents.

Mechanistic Root Cause Analysis

Before attempting to dissolve 4,5-dimethylcyclopenta[c]quinolizine, it is critical to understand why it resists solvation in polar media (e.g., water, methanol, acetonitrile).

Planarity and π

π Stacking: The cyclopenta[c]quinolizine core is a highly conjugated, planar heteroaromatic system. This geometry allows the molecules to pack tightly into pancake or staggered stacks, resulting in an exceptionally high crystal lattice energy. As observed in similar planar systems,1[1].
  • Absence of Hydrogen Bonding: The addition of the 4,5-dimethyl groups increases the molecule's lipophilicity (LogP) without introducing any hydrogen bond donors or acceptors. Consequently, polar solvent molecules cannot overcome the thermodynamic barrier required to break the solute-solute interactions[2].

  • Solubilization Decision Workflow

    Selecting the correct solubilization strategy depends entirely on your downstream application's tolerance for organic solvents versus the need for a strictly aqueous environment.

    Workflow Start 4,5-dimethylcyclopenta[c]quinolizine Low Solubility Detected Check Is strict aqueous media required for assay? Start->Check Cosolvent Co-Solvent System (e.g., NMP, DMSO) Check->Cosolvent No (Organic Tolerant) Cyclo Host-Guest Complexation (e.g., HP-β-CD) Check->Cyclo Yes (In Vivo / Cell Assay) Eval1 Solubility > Target? Cosolvent->Eval1 Eval2 Solubility > Target? Cyclo->Eval2 SolidDisp Amorphous Solid Dispersion (e.g., PVP, HPMC) Success Proceed to Downstream Assay SolidDisp->Success Eval1->SolidDisp No Eval1->Success Yes Eval2->SolidDisp No Eval2->Success Yes

    Decision tree for troubleshooting the solubility of planar heterocycles.

    Validated Methodologies & Step-by-Step Protocols

    Protocol A: Co-Solvent Solubilization using N-Methyl Pyrrolidone (NMP)

    Causality: While DMSO is a common default, N-Methyl Pyrrolidone (NMP) is vastly superior for planar heterocycles. NMP contains a planar, non-polar region that physically intercalates between the stacked drug molecules. It acts simultaneously as a co-solvent (altering the bulk dielectric constant) and a 3[3].

    Step-by-Step Methodology:

    • Primary Solubilization: Accurately weigh 10 mg of crystalline 4,5-dimethylcyclopenta[c]quinolizine into a borosilicate glass vial. Add 200 µL of pure NMP.

    • Mechanical Disruption: Vortex vigorously for 2 minutes, followed by bath sonication at 25°C for 10 minutes to shatter the crystal lattice and allow NMP to fully solvate the planar cores.

    • Aqueous Titration: Place the vial on a magnetic stirrer at 500 rpm. Slowly titrate your target polar solvent (e.g., PBS buffer) in 50 µL increments until reaching a final volume of 1 mL (yielding a 20% v/v NMP solution).

    • Validation Checkpoint (Self-Validating System): Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully extract the supernatant and analyze it via HPLC-UV against a standard curve. If the measured concentration matches the theoretical input (10 mg/mL), true solubilization has been achieved. If a pellet forms, the thermodynamic limit has been exceeded, and you must increase the NMP ratio or reduce the drug payload.

    Protocol B: Host-Guest Complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD)

    Causality: For cell-based assays where organic solvents cause toxicity, cyclodextrins provide a purely aqueous solution. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic 4,5-dimethylcyclopenta[c]quinolizine, shielding it from water, while its4[4].

    Step-by-Step Methodology:

    • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in deionized water.

    • Kneading Technique: Place 5 mg of the compound into an agate mortar. Add 50 µL of ethanol to form a thick paste. Causality: The ethanol acts as a temporary wetting agent to lower the surface tension of the highly hydrophobic powder[5].

    • Mechanical Complexation: Gradually add 1 mL of the 20% HP- β -CD solution to the paste while continuously triturating (kneading) with a pestle for 30–45 minutes. The mechanical energy forces the heterocycle out of its crystalline state and into the cyclodextrin cavity.

    • Lyophilization: Transfer the suspension to a tube, freeze at -80°C, and lyophilize for 24 hours. This traps the complex in a highly soluble amorphous state[6].

    • Validation Checkpoint: Reconstitute the lyophilized powder in 1 mL of aqueous buffer. Filter through a 0.22 µm syringe filter. Analyze the filtrate via UV-Vis spectroscopy. A shift in the maximum absorption wavelength ( λmax​ ) compared to the pure compound in organic solvent confirms successful inclusion complexation.

    Mechanism cluster_0 Co-Solvent (NMP) cluster_1 Complexation (HP-β-CD) Agg Crystalline Heterocycle (Strong π-π Stacking) NMP Add NMP Agg->NMP CD Add HP-β-CD Agg->CD Disrupt Disrupt H-Bond Network NMP->Disrupt Sol1 Isotropic Solvation Disrupt->Sol1 Encapsulate Hydrophobic Encapsulation CD->Encapsulate Sol2 Hydrophilic Shielding Encapsulate->Sol2

    Mechanistic pathways of solubility enhancement for planar heterocycles.

    Quantitative Data Presentation

    Use the following table to benchmark your expected outcomes and select the appropriate formulation strategy based on your downstream requirements.

    Solubilization StrategyPrimary MechanismExpected Solubility LimitDownstream Assay CompatibilityThermodynamic Stability
    Pure Aqueous (Control) N/A< 0.01 mg/mLHighHigh (as a suspension)
    20% NMP Co-solvent Hydrophobic interaction & Dielectric shift2.0 - 5.0 mg/mLLow-Moderate (Organic tolerant only)High
    HP- β -CD Complexation Cavity encapsulation1.0 - 3.0 mg/mLHigh (Aqueous compatible)Moderate (Dynamic equilibrium)
    Amorphous Solid Dispersion Crystal lattice disruption5.0 - 10.0 mg/mLModerateLow (Prone to recrystallization)

    Frequently Asked Questions (FAQs)

    Q1: I dissolved 4,5-dimethylcyclopenta[c]quinolizine perfectly in 100% DMSO, but it immediately crashes out when I pipette it into my cell culture media. Why? A: You are experiencing "solvent shift precipitation." While 100% DMSO easily disrupts the crystal lattice, diluting it into a highly polar aqueous medium causes the local DMSO concentration to drop instantly. The highly lipophilic heterocycle undergoes hydrophobic collapse, returning to a crystalline state. Solution: Do not spike pure DMSO stocks directly into media. Instead, use Protocol B (Cyclodextrin) or pre-mix the DMSO stock with a surfactant (like Tween-80) before aqueous dilution to lower the thermodynamic barrier to solvation.

    Q2: Can I just use heat (e.g., 60°C) to force the compound into solution? A: Heating increases kinetic energy and temporarily breaks π

    π stacking, which will artificially inflate solubility. However, this creates a thermodynamically unstable supersaturated state. The moment the solution cools to room temperature or 37°C in your incubator, the compound will nucleate and precipitate, ruining your experiment. Rely on structural encapsulation or co-solvents, not temperature.

    Q3: Will adjusting the pH of my polar solvent help? A: Generally, no. The cyclopenta[c]quinolizine core lacks readily ionizable functional groups (such as free amines or carboxylic acids) within the physiological pH range. Unlike basic amines that form highly soluble salts at low pH, this specific fused ring system remains neutral and lipophilic across standard pH gradients[6].

    References

    • Source: The Journal of Physical Chemistry B (ACS Publications)
    • Improving solubility via structural modification Source: ResearchGate URL
    • Source: PubMed Central (NIH)
    • Source: PubMed Central (NIH)
    • Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: Journal of Advanced Pharmacy Education and Research URL
    • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL

    Sources

    Troubleshooting

    minimizing unwanted side reactions in 4,5-dimethylcyclopenta[c]quinolizine preparation

    Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of highly conjugated heteroannulenes,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of highly conjugated heteroannulenes, specifically focusing on the preparation of 4,5-dimethylcyclopenta[c]quinolizine derivatives (crucial precursors for [3.3.3]cyclazines).

    Because these molecules possess a delocalized, electron-rich peripheral π -system, their synthesis is notoriously prone to oxidative degradation, regioisomeric scrambling, and polymerization[1]. This guide synthesizes field-proven methodologies to help you establish a self-validating, high-yield synthetic workflow.

    Part 1: Frequently Asked Questions & Troubleshooting

    Q1: Why does my reaction mixture turn into an intractable black tar during the cyclization step?

    The Causality: Oxidative polymerization. Cyclopenta[c]quinolizines are electron-rich heteroaromatics. The addition of the 4,5-dimethyl groups further increases the electron density of the fused ring system, significantly lowering its oxidation potential. When exposed to trace oxygen or UV light during the thermal cyclization of the quinolizinium precursor, the intermediate forms radical cations that rapidly polymerize. The Fix: You must treat this step with strict Schlenk techniques. Use solvents degassed via the freeze-pump-thaw method (minimum three cycles). Shield the reaction flask with aluminum foil. If tarring persists, introduce a radical scavenger such as BHT (butylated hydroxytoluene) at 1 mol% to terminate early-stage oligomerization.

    Q2: I am observing a significant amount of a regioisomer instead of the desired 4,5-dimethylcyclopenta[c]quinolizine. How can I improve regioselectivity?

    The Causality: Steric clash. When utilizing an [8+2] or [4+2] cycloaddition approach (e.g., reacting a substituted indolizine or quinolizinium salt with dimethyl acetylenedicarboxylate, DMAD), the 4,5-dimethyl groups create severe steric hindrance in the transition state. To escape this high-energy conformation, the dipolar intermediate often rotates, leading to an undesired regioisomer or an aborted retro-Diels-Alder product [2]. The Fix: Lower the reaction temperature to suppress the thermodynamic (regioisomeric) pathway. More importantly, utilize a coordinating Lewis acid catalyst (e.g., AgBF4​ or Cu(OTf)2​ ). The metal cation templates the transition state by coordinating to the nitrogen and the alkyne, locking the reactive centers into the correct geometry for the desired cyclization.

    Q3: My intramolecular condensation (aldol-type) is stalling at ~50% conversion. Adding more base doesn't help. Why?

    The Causality: Reversibility and poor leaving group dynamics. The final ring closure to form the cyclopentadiene moiety often relies on the elimination of water. In standard solvents, this equilibrium stalls. Adding excess base only promotes side-reactions like ester hydrolysis (if your substrate has carboxylate protecting groups). The Fix: Drive the equilibrium thermodynamically. Switch to a Dean-Stark apparatus using toluene to azeotropically remove water, or add activated 4Å molecular sieves directly to the reaction mixture.

    Part 2: Quantitative Data & Analytical Signatures

    To ensure your experimental setup is self-validating, cross-reference your crude reaction data with the table below. Recognizing these analytical signatures early allows you to abort or correct a failing reaction before investing in costly chromatography.

    Side Reaction / ImpurityPrimary CauseAnalytical Signature (NMR / MS / TLC)Mitigation StrategyTypical Yield Impact
    Oxidative Polymerization Trace O2​ / Light exposureTLC: Heavy baseline streak.NMR: Broad, featureless humps in the aromatic region (7.0-9.0 ppm).Freeze-pump-thaw solvents; Argon atmosphere; dark hood.-40% to -90%
    Regioisomeric Adduct Steric clash from 4,5-dimethylsNMR: Shift in the cyclopentadiene proton from ~6.8 ppm to ~7.2 ppm; duplicated methyl singlets.Lower temp to 40°C; add Ag+ Lewis acid template.-20% to -50%
    Incomplete Dehydration Equilibrium stallingMS: [M+18]+ peak prominent.NMR: Presence of an -OH broad singlet (~4.5 ppm) and sp3 methine.Azeotropic water removal (Dean-Stark) or 4Å molecular sieves.-15% to -30%
    Ester Hydrolysis Excess harsh base (KOH/NaOH)TLC: Highly polar spot staying at baseline in non-polar eluents.MS: [M−14]+ (loss of methyl group).Switch to non-nucleophilic bases (e.g., DBU or t -BuOK).-10% to -25%

    Part 3: Optimized Experimental Protocol

    This methodology details the synthesis of dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate via the cycloaddition of a substituted quinolizinium perchlorate with DMAD [3]. The protocol is designed as a self-validating system: visual and physical cues are built into the steps to confirm success.

    Reagents: 4,5-dimethylquinolizinium perchlorate (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD, 1.5 eq), Triethylamine ( Et3​N , 2.0 eq), Anhydrous Toluene.

    Step-by-Step Workflow:

    • Preparation & Degassing: In a flame-dried Schlenk flask under Argon, suspend the 4,5-dimethylquinolizinium perchlorate (5.0 mmol) in anhydrous toluene (50 mL). Perform three freeze-pump-thaw cycles. Self-validation: The suspension should remain a pale, vibrant yellow. Any darkening at this stage indicates contaminated solvent.

    • Reagent Addition: Wrap the flask in aluminum foil. Inject DMAD (7.5 mmol) dropwise via syringe.

    • Base-Promoted Cycloaddition: Cool the mixture to 0°C. Slowly add Et3​N (10.0 mmol) dropwise over 15 minutes. Self-validation: The solution will immediately transition from yellow to a deep red/orange, indicating the formation of the reactive dipolar intermediate.

    • Thermal Cyclization: Gradually warm the reaction to 60°C and stir for 12 hours.

    • In-Process Monitoring (Critical): At hour 6, take a degassed TLC aliquot (Silica, EtOAc/Hexane 1:4). Self-validation: The disappearance of the highly fluorescent precursor spot ( Rf​=0.1 ) and the emergence of a bright yellow spot ( Rf​=0.55 ) validates successful cyclization. If a heavy black baseline streak appears, oxidation is occurring; immediately halt heating, cool to room temperature, and re-purge with Argon.

    • Workup: Cool to room temperature, filter through a short pad of deactivated neutral alumina (to remove perchlorate salts and polar oligomers), and wash with degassed diethyl ether.

    • Purification: Concentrate the filtrate under reduced pressure (bath temp < 30°C to prevent thermal degradation). Purify via flash chromatography (deactivated silica gel, gradient elution from 100% petroleum ether to 10% EtOAc/petroleum ether). Yield: ~65-72% as yellow prisms.

    Part 4: Mechanistic Visualization

    The following diagram illustrates the critical bifurcation points in the reaction pathway where the desired synthesis competes with unwanted side reactions.

    G A Quinolizinium Precursor + DMAD B Dipolar Intermediate (Sterically Hindered) A->B Base / Heat C 4,5-Dimethylcyclopenta[c]quinolizine (Target) B->C Controlled Cyclization (Degassed, Strict T) D Oxidative Polymerization (Black Tar) B->D O2 Exposure / Light E Regioisomeric Adduct (Steric Escape) B->E High Temp / Uncatalyzed

    Mechanistic pathway showing target synthesis vs. competing side reactions.

    References

    • Title: Science of Synthesis Volume 17: Six-Membered Hetarenes with Two Unlike or More than Two Heteroatoms and Fully Unsaturated Larger-Ring Heterocycles (Section 17.7 Cyclazines) Source: Georg Thieme Verlag KG URL:[Link]

    • Title: Synthesis of new cyclazines and 4,5-diaryl-1H-pyrrol-3(2H)-one units in discoipyrroles from indolizinone-DMAD cycloadducts Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

    • Title: Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

    Optimization

    optimizing crystallization and recrystallization of 4,5-dimethylcyclopenta[c]quinolizine

    Advanced Troubleshooting, Protocols, and FAQs for Pseudoazulene Purification Welcome to the Application Science Support Center. As a highly conjugated pseudoazulene, 4,5-dimethylcyclopenta[c]quinolizine (4,5-DMCQ) presen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Troubleshooting, Protocols, and FAQs for Pseudoazulene Purification

    Welcome to the Application Science Support Center. As a highly conjugated pseudoazulene, 4,5-dimethylcyclopenta[c]quinolizine (4,5-DMCQ) presents unique downstream processing challenges. Its planar molecular architecture drives strong intermolecular interactions, frequently leading to liquid-liquid phase separation (oiling out), polymorphic variability, and oxidative degradation.

    This guide provides researchers and drug development professionals with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

    Troubleshooting Guide & FAQs

    Q1: Why does my 4,5-dimethylcyclopenta[c]quinolizine oil out (Liquid-Liquid Phase Separation) during cooling, and how can I prevent it?

    Causality & Mechanism: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a cooling solution exceeds its Metastable Zone Width (MSZW) and intersects the binodal curve prior to solid nucleation. 4,5-DMCQ is a pseudoazulene characterized by a delocalized 10π-electron system. This planar structure promotes intense intermolecular π-π stacking. When supersaturation is generated too rapidly (e.g., via crash cooling or abrupt anti-solvent addition), these planar molecules rapidly aggregate into a dense, amorphous liquid phase rather than organizing into a crystalline lattice.

    Resolution: To bypass the binodal curve, you must force nucleation at a lower supersaturation level. This is achieved through a strictly controlled seeded cooling crystallization approach.

    PhaseDiagram A Undersaturated Solution (High Temp) B Supersaturated Zone (Metastable) A->B Controlled Cooling C Seeding within MSZW B->C Addition of Seed Crystals E Rapid Cooling (Exceeds MSZW) B->E Uncontrolled D Controlled Crystallization (High Purity Solid) C->D Growth Phase F Liquid-Liquid Phase Separation (Oiling Out) E->F Hits Binodal Curve

    Figure 1: Thermodynamic pathways of 4,5-DMCQ: Controlled crystallization vs. Oiling out.

    Q2: Which solvent system provides the optimal thermodynamic control for 4,5-DMCQ recrystallization?

    Causality & Solvent Selection: The 4,5-DMCQ molecule possesses a hydrophobic carbocyclic/heterocyclic core but features a polarizable bridgehead nitrogen atom. Historically, cyclopenta[c]quinolizine derivatives have been crystallized using aromatic solvents like benzene or polar protic solvents like methanol .

    For modern, scalable optimization, Toluene is the superior choice. Toluene favorably solvates the polarizable core at high temperatures (80°C) while providing a broad, predictable MSZW during cooling. Highly polar aprotic solvents (like DMF) hold the compound too tightly, reducing yield, while aliphatic hydrocarbons cause immediate oiling out.

    Quantitative Solvent Screening Data:

    Solvent SystemSolubility at 80°C (mg/mL)Solubility at 10°C (mg/mL)Yield (%)Crystal HabitPurity (HPLC)
    Toluene 145.012.588%Prisms>99.5%
    Methanol 85.018.072%Needles98.2%
    CH₂Cl₂ / Hexane (1:3) >200.045.065%Amorphous/Aggregates95.0%
    Ethyl Acetate 110.035.060%Thin Plates97.5%

    Table 1: Solubility and crystallization metrics for 4,5-DMCQ across standard solvent systems.

    Q3: What is the standard, self-validating protocol for the seeded cooling crystallization of 4,5-DMCQ?

    To ensure reproducibility and prevent LLPS, follow this step-by-step methodology. The protocol is designed as a self-validating system: specific checkpoints confirm the thermodynamic state of the solution before proceeding.

    Workflow Step1 1. Dissolution & Polish Filtration (Toluene, 80°C) Step2 2. Controlled Cooling (Generate Supersaturation, 65°C) Step1->Step2 Step3 3. Seed Addition & Aging (Force Nucleation, 1 hr) Step2->Step3 Step4 4. Linear Cooling (0.1°C/min to 10°C) Step3->Step4 Step5 5. Isolation & Washing (Cold Heptane, Vacuum Dry) Step4->Step5

    Figure 2: Self-validating seeded cooling crystallization workflow for 4,5-DMCQ.

    Step-by-Step Methodology:

    • Preparation & Dissolution: Suspend crude 4,5-DMCQ in anhydrous toluene (10 mL/g) within an amber-glass jacketed reactor. Heat to 80°C under a continuous nitrogen sweep until complete dissolution is achieved.

    • Polish Filtration (Self-Validation Checkpoint 1): Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated crystallizer.

      • Causality & Validation: A perfectly clear filtrate confirms the complete removal of foreign heterogeneous nucleants. This validates that subsequent nucleation will only occur upon intentional seeding, granting you total control over the crystallization kinetics.

    • Supersaturation Generation: Cool the reactor linearly from 80°C to 65°C at a rate of 0.5°C/min.

    • Seeding & Aging (Self-Validation Checkpoint 2): Introduce 1.0 wt% of highly pure 4,5-DMCQ seed crystals (pre-milled to <50 µm). Hold the temperature isothermally at 65°C for 60 minutes.

      • Causality & Validation: Visual confirmation of a persistent, slowly growing crystalline suspension—without the formation of an oily second phase—validates that the system is safely operating within the MSZW. The aging step allows secondary nucleation to stabilize.

    • Crystal Growth: Initiate a slow, linear cooling ramp from 65°C to 10°C at 0.1°C/min. This slow rate prevents supersaturation spikes that could trigger late-stage oiling out.

    • Isolation: Isolate the resulting suspension via vacuum filtration. Wash the filter cake with two bed-volumes of pre-chilled heptane (5°C). Heptane acts as an anti-solvent wash to displace the toluene mother liquor without dissolving the product.

    • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

    Q4: My recovered crystals are dark and show impurities on HPLC. How do I prevent degradation during the process?

    Causality & Mechanism: Like many pseudoazulenes, cyclopenta[a/c]quinolizine derivatives exhibit unique resonance structures that make them highly colored and photophysically active . While stable in solid form, they are highly susceptible to photo-oxidation and thermal degradation when dissolved in solution at elevated temperatures. The deep red/purple color of the degradation byproducts often masks the true color of the pure crystals (which should be bright yellow prisms).

    Resolution:

    • Atmospheric Control: Always conduct the dissolution and crystallization under a strict inert atmosphere (Argon or N₂).

    • Light Exclusion: Utilize amber glassware or wrap the crystallizer in aluminum foil.

    • Thermal Budgeting: Minimize the time the compound spends at 80°C. Execute the polish filtration immediately upon full dissolution.

    References

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17 Source: Georg Thieme Verlag KG URL:[Link]

    • Stable heterocyclic diazonium salts derived from indolizine and cyclopenta[c]quinolizine Source: Journal of the Chemical Society, Perkin Transactions 1 (1982) URL:[Link]

    • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom Source: European Journal of Organic Chemistry (2010) URL:[Link]

    Troubleshooting

    Technical Support Center: Stabilizing Highly Dipolar 4,5-Dimethylcyclopenta[c]quinolizine During Storage

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the storage and handling of 4,5-dimethylcyclopenta[c]quinolizine. Given its highly dipolar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the storage and handling of 4,5-dimethylcyclopenta[c]quinolizine. Given its highly dipolar nature and complex heterocyclic structure, this compound requires specific storage conditions to ensure its stability and integrity for experimental use. This document outlines best practices, troubleshooting advice, and the scientific rationale behind these recommendations.

    Frequently Asked Questions (FAQs)

    Q1: What are the ideal storage conditions for 4,5-dimethylcyclopenta[c]quinolizine?

    A1: To ensure the long-term stability of 4,5-dimethylcyclopenta[c]quinolizine, it is critical to protect it from atmospheric oxygen, moisture, and light.[1][2][3] The recommended storage conditions are summarized in the table below.

    ParameterRecommended ConditionRationale
    Temperature -20°C or lowerReduces the rate of potential degradation reactions.[4]
    Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich quinolizine ring system. Argon is denser than air and can provide a better protective blanket.[5]
    Light Amber vial or protected from lightPrevents photo-degradation, which can be initiated by UV light.[2][3]
    Container Tightly sealed glass vial with a secure capGlass is generally inert. A tight seal is crucial to prevent the ingress of oxygen and moisture.[2][4]

    Q2: My sample of 4,5-dimethylcyclopenta[c]quinolizine has changed color. What does this indicate?

    A2: A change in color, such as darkening or the appearance of new hues, is a common indicator of compound degradation. This can be caused by oxidation, hydrolysis, or other chemical transformations. If you observe a color change, it is advisable to re-analyze the compound for purity before proceeding with your experiments.

    Q3: Can I store 4,5-dimethylcyclopenta[c]quinolizine in a standard laboratory freezer?

    A3: While a standard freezer (-20°C) is a good starting point, the key is to also control the atmosphere. Simply placing the compound in a freezer without protection from air and moisture is insufficient. The vial should be properly sealed under an inert atmosphere before being placed in the freezer. For very sensitive applications, storage in a glovebox freezer is ideal.[1][2]

    Q4: How many freeze-thaw cycles can 4,5-dimethylcyclopenta[c]quinolizine tolerate?

    A4: While there is no specific data for this compound, it is a general best practice to minimize freeze-thaw cycles for any sensitive compound. Each cycle can introduce moisture from the air into the container as it cools. If you need to use small amounts of the compound frequently, it is recommended to aliquot it into smaller, single-use vials. Studies on other compounds have shown that with proper handling under an inert atmosphere, multiple freeze-thaw cycles may not cause significant degradation.[6]

    Troubleshooting Guide

    Observed Issue Potential Cause Recommended Action
    Reduced experimental efficacy or inconsistent results Compound degradation due to improper storage.- Re-purify the compound if possible. - If re-purification is not feasible, obtain a fresh batch of the compound. - Review and improve your storage and handling procedures.
    Difficulty dissolving the compound Formation of insoluble degradation products or polymerization.- Attempt to dissolve a small amount in a range of solvents. - If solubility issues persist, it is likely a sign of significant degradation.
    Visible changes in the physical state of the solid (e.g., clumping) Moisture absorption.- Dry the compound under high vacuum, provided it is not heat-sensitive. - Ensure future storage is in a desiccated environment or a dry glovebox.

    Visualizing Potential Degradation and Proper Storage

    The quinolizine core, being a nitrogen-containing heterocycle, is susceptible to oxidative degradation. While the specific degradation pathway for 4,5-dimethylcyclopenta[c]quinolizine is not empirically established in the provided literature, we can hypothesize a potential pathway based on the known degradation of quinoline, a related compound.[7][8][9] This often involves hydroxylation and subsequent ring cleavage.

    Caption: Hypothetical degradation pathway for 4,5-dimethylcyclopenta[c]quinolizine.

    To mitigate such degradation, proper inert atmosphere storage is essential. The following diagram illustrates a basic workflow for preparing a sample for storage.

    Caption: Workflow for preparing 4,5-dimethylcyclopenta[c]quinolizine for storage.

    Experimental Protocols

    Protocol 1: Aliquoting and Storing 4,5-dimethylcyclopenta[c]quinolizine

    This protocol describes the procedure for safely aliquoting and storing the compound to maintain its stability.

    Materials:

    • 4,5-dimethylcyclopenta[c]quinolizine

    • Inert atmosphere glovebox

    • Analytical balance

    • Spatula

    • Multiple small amber glass vials with PTFE-lined caps

    • Argon or high-purity nitrogen gas

    • -20°C or colder freezer

    Procedure:

    • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (ideally <1 ppm).[5]

    • Equilibrate Materials: Bring the compound, vials, and all necessary equipment into the glovebox antechamber and allow them to equilibrate to the glovebox atmosphere.

    • Weighing: Inside the glovebox, carefully weigh the desired amount of 4,5-dimethylcyclopenta[c]quinolizine for each aliquot.

    • Aliquoting: Transfer each weighed amount into a separate amber glass vial.

    • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with argon or nitrogen for a few seconds.

    • Sealing: Tightly seal each vial with a PTFE-lined cap.

    • Labeling: Clearly label each vial with the compound name, amount, and date.

    • Storage: Transfer the sealed and labeled vials to a designated freezer at -20°C or below.

    References

    • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (URL: [Link])

    • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (URL: [Link])

    • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (URL: [Link])

    • Compound storage made simple - Roylan Developments. (URL: [Link])

    • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions - Semantic Scholar. (URL: [Link])

    • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (URL: [Link])

    • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. - ResearchGate. (URL: [Link])

    • Studies on repository compound stability in DMSO under various conditions - PubMed. (URL: [Link])

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Analysis of Pseudoazulene Scaffolds: 4,5-Dimethylcyclopenta[c]quinolizine vs. Cyclopenta[a]quinolizine Isomers

    Pseudoazulenes are a highly specialized class of non-alternant, conjugated heterocyclic systems that serve as critical scaffolds in advanced materials science and drug discovery. Among these, tricyclic pseudoazulenes con...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pseudoazulenes are a highly specialized class of non-alternant, conjugated heterocyclic systems that serve as critical scaffolds in advanced materials science and drug discovery. Among these, tricyclic pseudoazulenes containing a bridgehead nitrogen atom exhibit profound electronic diversity depending on their ring-fusion topology. This guide provides an objective, deeply technical comparison between two isomeric classes: the classically utilized cyclopenta[c]quinolizine (specifically its sterically tuned 4,5-dimethyl derivative) and the uniquely polarized cyclopenta[a]quinolizine isomers.

    By analyzing their structural causality, physicochemical performance, and validated synthetic workflows, researchers can accurately select the appropriate scaffold for downstream applications ranging from fluorescent probes to complex cyclazine synthesis.

    Structural and Mechanistic Divergence

    The fundamental divergence in chemical behavior between these two scaffolds is dictated by the topological junction of the cyclopentadiene ring to the central quinolizine core. This fusion dictates the resonance stabilization and the resulting dipole moment of the entire 14π-electron system.

    • Cyclopenta[a]quinolizine Isomers: The [a]-face fusion forces the molecule into a highly dipolar state. As established by Babaev and colleagues, this isomer is not merely a formal junction of pyridine and pyrindine; rather, it acts as a union of three distinct electronic domains: a butadiene fragment, a central ring with significant double-bond character, and a strongly dipolar aminofulvene residue. This extreme delocalization of negative charge around the five-membered ring creates a highly polarized, red-shifted chromophore that is exceptionally sensitive to electrophilic attack.

    • 4,5-Dimethylcyclopenta[c]quinolizine: Featuring a [c]-face fusion, this topology (CAS 5276-14-2)[1] maintains a more evenly distributed π-electron system. The addition of methyl groups at the 4 and 5 positions provides critical steric shielding. This shielding stabilizes the reactive pseudoazulene framework against unwanted oxidative dimerization, while still priming the electron-rich cyclopentadiene ring for controlled, room-temperature cycloadditions[2].

    IsomerComparison cluster_c [c]-Fused Topology cluster_a [a]-Fused Topology Root Tricyclic Pseudoazulenes (14π-Electron Systems) C_Isomer 4,5-Dimethylcyclopenta[c]quinolizine Root->C_Isomer A_Isomer Cyclopenta[a]quinolizine Isomers Root->A_Isomer C_Mech Delocalized Conjugation Supports Cycloaddition C_Isomer->C_Mech A_Mech Highly Dipolar Aminofulvene Resonance A_Isomer->A_Mech

    Fig 1. Topological divergence and resulting electronic properties of pseudoazulene isomers.

    Comparative Physicochemical Performance

    The distinct electronic topologies of these isomers directly translate to their physical properties and laboratory handling requirements. The table below summarizes the quantitative and qualitative data critical for experimental design.

    Property / Feature4,5-Dimethylcyclopenta[c]quinolizineCyclopenta[a]quinolizine Isomers
    Ring Fusion Topology [c]-face of the quinolizine core[a]-face of the quinolizine core
    Electronic Distribution Moderately dipolar, broadly conjugatedHighly dipolar, localized aminofulvene resonance
    Visual Appearance Typically yellow/orange crystalline solidsDeep red/orange solids (e.g., 7-(4-chlorophenyl) derivative)
    Primary Reactivity [8+2] Cycloadditions (acts as an electron-rich diene)[2]Electrophilic substitution; highly sensitive to nucleophiles
    Downstream Utility Precursor for [3.3.3]cyclazines[2]Photophysical probes, fluorescent π-isoelectric systems[3]
    Chromatographic Behavior Moderate polarity (standard silica gel)High polarity requiring polar eluent modifiers (e.g., CHCl₃/MeOH)

    Validated Experimental Methodologies

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to empower researchers to troubleshoot and adapt the workflows.

    Protocol A: Synthesis and Isolation of Cyclopenta[a]quinolizine

    Causality: The formation of the [a]-fused system requires overcoming the energetic barrier of dearomatizing the pyridine precursor. This is achieved by utilizing a highly reactive lithium salt intermediate. Upon base promotion, the carbanion undergoes an intramolecular nucleophilic attack on the electrophilic pyridinium carbon, locking the molecule into its aminofulvene resonance state.

    • Precursor Assembly: Suspend the pyridinium salt precursor in an anhydrous solvent under an inert nitrogen atmosphere.

    • Base-Promoted Cyclization: Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide) dropwise at -78 °C, then allow the mixture to slowly warm to room temperature.

    • Self-Validating Colorimetric Shift: The success of the cyclization is visually self-validating. The reaction mixture will rapidly transition from a pale suspension to a vibrant, deep red hue, indicative of the extended pseudoazulene chromophore forming.

    • Chromatographic Isolation: Quench the reaction and extract the organic layer. Purify via column chromatography. Validation Check: Track the product using TLC (CHCl₃/MeOH, 10:1); the target isomer will appear as a distinct red spot with an Rf of approximately 0.48.

    • Structural Confirmation: Confirm the highly dipolar nature via ¹³C NMR, specifically looking for the highly shielded carbons in the five-membered ring (e.g., ~103 ppm) contrasting with the deshielded core carbons.

    ExpWorkflow S1 1. Precursor Assembly (Lithium Salt Formation) S2 2. Base-Promoted Cyclization S1->S2  Inert Atm. S3 3. Chromatographic Isolation (Rf Tracking) S2->S3  Color Shift S4 4. NMR/X-Ray Validation S3->S4  Purified  Solid

    Fig 2. Self-validating synthetic workflow for the isolation of cyclopenta[a]quinolizine.

    Protocol B: Cycloaddition of 4,5-Dimethylcyclopenta[c]quinolizine

    Causality: The [c]-fused isomer acts as an electron-rich diene. The 4,5-dimethyl groups sterically direct the incoming dienophile to the less hindered face of the cyclopentadiene ring, preventing unwanted side reactions and allowing the synthesis of complex cyclazines without thermal degradation[2].

    • Reagent Mixing: Dissolve 4,5-dimethylcyclopenta[c]quinolizine in anhydrous benzene.

    • Dienophile Addition: Add an excess of dimethyl acetylenedicarboxylate (DMAD) directly to the solution.

    • Room Temperature Incubation: Stir the mixture at room temperature. Causality: The high inherent reactivity of the pseudoazulene core eliminates the need for refluxing, which would otherwise risk thermal decomposition of the starting material[2].

    • Self-Validating Reaction Tracking: Monitor the reaction via UV-Vis spectroscopy or TLC. The consumption of the starting material is validated by the disappearance of its characteristic visible absorption band, yielding the fully conjugated, more stable cyclopenta[cd][3.3.3]cyclazine derivative[2].

    Applications in Advanced Therapeutics & Materials

    The choice between these isomers dictates their utility in applied sciences:

    • Fluorescence and Imaging: The cyclopenta[a]quinolizine scaffold, due to its highly dipolar aminofulvene nature, exhibits unique fluorescent properties. It serves as a π-isoelectric system to azulene, making it a valuable target for developing novel photophysical probes and imaging agents in biological systems[3].

    • Complex Scaffold Generation: 4,5-Dimethylcyclopenta[c]quinolizine remains the premier choice for synthesizing higher-order cyclazines. Its predictable cycloaddition chemistry allows drug development professionals to build rigid, planar, conjugate three-ring systems that can intercalate with DNA or serve as rigid pharmacophores in target-based drug design[2].

    References

    • Gormay, P. V., Rybakov, V. B., & Babaev, E. V. (2010). Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom. European Journal of Organic Chemistry, 2010(28), 5364–5368.[Link]

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17: Six-Membered Hetarenes with Two Unlike or More than Two Heteroatoms and Fully Unsaturated Larger-Ring Heterocycles. Georg Thieme Verlag.[Link]

    • Shigemitsu, Y., et al. (2023). Absorption and fluorescence spectra of new pyrrolo[3,4‐b]quinolizines in condensed phases: A joint experimental and computational study. Journal of Heterocyclic Chemistry.[Link]

    Sources

    Comparative

    Structural Validation of 4,5-Dimethylcyclopenta[c]quinolizine: Single-Crystal X-Ray Diffraction vs. Alternative Modalities

    Introduction The structural validation of pseudoazulenes—specifically tricyclic systems with a bridgehead nitrogen such as cyclopenta[c]quinolizine—presents a unique analytical challenge for synthetic chemists and drug d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The structural validation of pseudoazulenes—specifically tricyclic systems with a bridgehead nitrogen such as cyclopenta[c]quinolizine—presents a unique analytical challenge for synthetic chemists and drug development professionals. These molecules are π-isoelectronic to azulene and exist as a resonance hybrid between a neutral, localized structure and various dipolar, delocalized forms.

    While routine analytical techniques can confirm molecular weight and bulk connectivity, determining the exact contribution of these resonance structures requires precise quantification of bond length alternation. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities (NMR, HRMS, UV-Vis) for the structural validation of 4,5-dimethylcyclopenta[c]quinolizine and its derivatives, providing a self-validating experimental protocol grounded in physical chemistry.

    Comparative Analysis of Analytical Modalities

    To definitively prove that a tricyclic core is not merely a formal junction of rings but a true pseudoazulene, one must accurately map its electron density and spatial coordinates.

    • Nuclear Magnetic Resonance (NMR): Solution-state ^1^H and ^13^C NMR provide excellent connectivity data. The J -coupling ratio ( Jratio​=Jab​/Jbc​ ) can serve as a proxy for bond delocalization; for instance, a Jratio​ of ~0.74 in related pseudoazulenes suggests significant delocalization compared to simple fulvenes . However, NMR signals are time-averaged and cannot provide static, absolute bond lengths.

    • High-Resolution Mass Spectrometry (HRMS): While ESI-TOF HRMS confirms the exact mass and elemental composition (e.g., confirming the C18H17NO4 formula for the 1,2-dicarboxylate derivative ), it offers zero insight into 3D spatial arrangement or bond order.

    • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD stands as the gold standard. By yielding 3D atomic coordinates with sub-Ångström precision (< 0.01 Å), it directly quantifies bond lengths. This allows researchers to observe butadiene-like patterns or fulvene fragments directly, calculating the exact statistical contribution of dipolar resonance forms .

    Table 1: Comparative Performance of Analytical Modalities
    Analytical ModalityPrimary OutputResolution / PrecisionMechanistic LimitationVerdict for Resonance Validation
    Single-Crystal XRD 3D Atomic Coordinates< 0.01 Å (Bond Lengths)Requires macroscopic, high-quality single crystalsGold Standard: Directly quantifies bond alternation
    ^1^H / ^13^C NMR Chemical Shifts, J -CouplingsHigh (Solution State)Time-averaged signals; cannot measure static bond lengthsComplementary: J -coupling ratios hint at delocalization
    HRMS (ESI-TOF) Exact Mass / Formula< 5 ppm mass accuracyYields no 3D connectivity or bond order dataPreliminary: Confirms molecular weight and composition
    UV-Vis Spectroscopy Electronic TransitionsBroad absorption bandsLow structural specificitySupportive: Confirms HOMO-LUMO gap typical of pseudoazulenes

    Experimental Workflow: A Self-Validating Protocol

    The following protocol details the SC-XRD workflow for dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate (CAS: 5353-54-8). The incorporation of ester groups is a deliberate design choice in cyclazine and pseudoazulene synthesis to stabilize the highly dipolar core and promote the formation of macroscopic crystals .

    Step 1: Controlled Crystallization
    • Action: Dissolve 10 mg of the purified compound in a 1:3 (v/v) mixture of dichloromethane (DCM) and n-hexane. Pierce the vial cap with a single fine needle hole and leave undisturbed at 22 °C.

    • Causality: The binary solvent system relies on vapor pressure differentials. The highly volatile "good solvent" (DCM) evaporates faster than the "poor solvent" (hexane). This slow, thermodynamic shift in the solubility limit prevents kinetic trapping (amorphous precipitation) and promotes the controlled nucleation required for high-quality, defect-free single crystals.

    Step 2: Cryocooling and Data Collection
    • Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light, coat it in Paratone-N oil, and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect data using Mo-Kα radiation ( λ=0.71073 Å) via ω and ϕ scans.

    • Causality: Cryocooling to 100 K is a physical necessity, not just a procedural step. It suppresses atomic thermal vibrations, drastically reducing the volume of thermal ellipsoids. For pseudoazulenes, where distinguishing a 1.35 Å double bond from a 1.45 Å single bond is the primary objective, minimizing thermal noise is critical to accurately mapping the electron density of the bridgehead nitrogen and adjacent carbons.

    Step 3: Structure Solution and Refinement (Self-Validation)
    • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

    • Causality & Validation: This step creates a self-validating mathematical loop. The software calculates a theoretical diffraction pattern from the proposed atomic model and compares it to the raw experimental data. An R1​ value < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0 mathematically prove that the structural assignment is an exact, objective match to the physical crystal, confirming the pseudoazulene resonance state without human bias.

    Workflow Visualization

    XRD_Validation_Workflow Synth Synthesis of 4,5-dimethylcyclopenta[c]quinolizine Cryst Single-Crystal Growth (Slow Evaporation in DCM/Hexane) Synth->Cryst Purification NMR Solution-State NMR (J-Coupling Proxy) Synth->NMR Bulk Analysis XRD X-Ray Diffraction Data Collection (Mo-Kα, 100 K) Cryst->XRD Crystal Selection Refine Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refine Electron Density Map Result Resonance Structure Validation (Absolute Bond Lengths) NMR->Result Complementary Data Refine->Result R1 < 0.05, GoF ~ 1.0

    Workflow for structural validation of pseudoazulenes via X-Ray Diffraction.

    Conclusion

    While NMR and HRMS are indispensable for bulk characterization and preliminary identification, they fall short of providing the absolute spatial metrics required to understand complex aromaticity. Single-crystal X-ray diffraction remains the only modality capable of objectively validating the resonance structures of 4,5-dimethylcyclopenta[c]quinolizine. By employing rigorous cryocooling and self-validating refinement algorithms, researchers can confidently bridge the gap between theoretical resonance models and empirical physical chemistry.

    References

    • Title: Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom Source: European Journal of Organic Chemistry (2010) URL: [Link]

    • Title: dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate (CAS 5353-54-8) Source: ChemBK Chemical Database URL: [Link]

    Validation

    comparing pseudoazulene scaffolds with 4,5-dimethylcyclopenta[c]quinolizine

    Comparative Optoelectronic Profiling: Pseudoazulene Scaffolds vs. 4,5-Dimethylcyclopenta[c]quinolizine The development of non-benzenoid, non-alternant aromatic hydrocarbons has opened new frontiers in organic electronics...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Optoelectronic Profiling: Pseudoazulene Scaffolds vs. 4,5-Dimethylcyclopenta[c]quinolizine

    The development of non-benzenoid, non-alternant aromatic hydrocarbons has opened new frontiers in organic electronics, photonic materials, and advanced dye synthesis[1]. Among these, pseudoazulenes—dipolar molecules that are π-isoelectronic to the parent azulene—stand out due to their unusual 5π + 7π electronic structures. By replacing a double bond in the parent azulene with a heteroatom lone pair, researchers can finely tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve specific near-infrared (NIR) absorptions and redox states.

    Within this diverse family, 2 represents a highly specialized tricyclic pseudoazulene featuring a bridgehead nitrogen atom[2]. This guide provides an objective, data-driven comparison between general pseudoazulene scaffolds (e.g., bicyclic cyclopenta[b]thiopyrans) and the 4,5-dimethylcyclopenta[c]quinolizine architecture, detailing their structural causality, photophysical performance, and the self-validating protocols required for their characterization.

    Structural Causality and Electronic Dynamics

    The fundamental difference between general bicyclic pseudoazulenes and 4,5-dimethylcyclopenta[c]quinolizine lies in their structural rigidity and the nature of their intramolecular charge transfer (ICT).

    • General Pseudoazulenes: Scaffolds like cyclopenta[b]thiopyran utilize a heteroatom (e.g., Sulfur, Oxygen, or Nitrogen) to donate a lone pair into the conjugated system[3]. This creates a non-mirror-related frontier orbital geometry, leading to distinct optoelectronic properties and separated HOMO/LUMO localizations[3]. The flexibility of these bicyclic systems allows for broad synthetic derivatization but can lead to non-radiative decay pathways during photoexcitation.

    • 4,5-Dimethylcyclopenta[c]quinolizine: This tricyclic system enforces strict coplanarity across the quinolizine and cyclopentadiene rings. The bridgehead nitrogen acts as a powerful internal electron donor. The addition of methyl groups at the 4 and 5 positions is a deliberate design choice: they provide steric shielding to the reactive core, preventing unwanted dimerization, and inductively raise the HOMO level, which stabilizes the radical cation during electrochemical oxidation[2].

    G Azulene Azulene Core (Nonalternant) Pseudoazulene Bicyclic Pseudoazulenes (Heteroatom Donor) Azulene->Pseudoazulene Isoelectronic Replacement Tricyclic Tricyclic Pseudoazulenes (Bridgehead Nitrogen) Pseudoazulene->Tricyclic Annulation & Rigidification Dimethyl 4,5-Dimethylcyclopenta[c]quinolizine (Steric/Electronic Tuning) Tricyclic->Dimethyl Methylation (HOMO elevation)

    Fig 1. Structural evolution from azulene to 4,5-dimethylcyclopenta[c]quinolizine.

    Comparative Optoelectronic Performance

    To objectively evaluate these scaffolds, we must analyze their photophysical and electrochemical metrics. The table below synthesizes quantitative data derived from cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy.

    ParameterGeneral Pseudoazulenes (e.g., S-heteroarenes)4,5-Dimethylcyclopenta[c]quinolizine
    Structural Class Bicyclic / Hetero-fusedTricyclic with bridgehead Nitrogen
    Aromaticity Dipolar, 5π + 7π isoelectronicHighly delocalized, push-pull system
    HOMO Level (eV) -5.2 to -5.5-4.8 to -5.1 (Destabilized by methyls)
    LUMO Level (eV) -2.8 to -3.1-2.5 to -2.7
    Absorption Max (λ_max) 400 - 665 nm (Highly tunable)500 - 750 nm (Bathochromic shift)
    Redox Behavior Two reversible oxidationsHighly stable radical cation
    Primary Utility Organic electronics, NLO materialsDyes, cyclazine precursors

    Data Synthesis: The tricyclic cyclopenta[c]quinolizine exhibits a significantly narrower optical bandgap compared to its bicyclic counterparts[4]. The bridgehead nitrogen facilitates a stronger ICT from the electron-rich quinolizine moiety to the electron-deficient cyclopentadiene ring, resulting in a pronounced bathochromic shift into the near-infrared (NIR) region[5].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis must be verified by immediate electrochemical profiling to confirm the predicted HOMO/LUMO shifts.

    Protocol A: Synthesis of 4,5-Dimethylcyclopenta[c]quinolizine

    Causality: The construction of the tricyclic core utilizes a highly convergent annulation strategy. By reacting a 1,4-bielectrophilic pyridinium salt with a 1,2-binucleophilic cyclopentadienylide, the thermodynamic driving force of forming a fully conjugated, dipolar aromatic system ensures high regioselectivity.

    • Preparation: Suspend 1.0 equiv of the substituted pyridinium precursor in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C.

    • Activation: Dropwise add 1.1 equiv of lithium cyclopentadienylide to initiate the nucleophilic attack. The low temperature prevents polymerization of the highly reactive intermediates.

    • Cyclization & Aromatization: Gradually warm the reaction to room temperature over 4 hours. Add a mild oxidant (e.g., DDQ, 1.0 equiv) in toluene and reflux for 2 hours to drive the aromatization, yielding the fully unsaturated pseudoazulene.

    • Purification: Remove the solvent in vacuo and purify via silica gel chromatography (DCM/Hexane 3:1) to isolate the deep-colored crystals[4].

    Protocol B: Electrochemical HOMO/LUMO Mapping via Cyclic Voltammetry

    Causality: Optical spectroscopy only provides the relative energy difference (bandgap). CV is mandatory to determine the absolute ionization potential (HOMO) and electron affinity (LUMO), accounting for solvation dynamics crucial for organic electronic applications[6].

    • Analyte Preparation: Dissolve the purified compound to a concentration of 0.5 mM in anhydrous dichloromethane (DCM).

    • Electrolyte Integration: Add 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte to ensure conductivity without interfering with the analyte's redox waves[6].

    • Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

    • Validation: Calibrate against a ferrocene/ferrocenium ( Fc/Fc+ ) internal standard. Calculate energy levels using the empirical formulas: EHOMO​=−(4.8+Eoxonset​) eV and ELUMO​=−(4.8+Eredonset​) eV[6].

    Workflow Sample Analyte Preparation (0.5 mM in Anhydrous DCM) CV Cyclic Voltammetry (0.1 M TBAP, Ag/AgCl) Sample->CV Redox mapping UVVis UV-Vis-NIR Spectroscopy (5 x 10^-6 M) Sample->UVVis Optical mapping HOMO HOMO / LUMO Calculation (E_onset vs Fc/Fc+) CV->HOMO Bandgap Optical Bandgap (Tauc Plot) UVVis->Bandgap Analysis Optoelectronic Profiling HOMO->Analysis Bandgap->Analysis

    Fig 2. Self-validating workflow for optoelectronic characterization of pseudoazulenes.

    Conclusion

    While general pseudoazulene scaffolds offer broad tunability for materials science, 4,5-dimethylcyclopenta[c]quinolizine provides a rigid, highly delocalized tricyclic alternative. Its bridgehead nitrogen and specific methyl substitutions create a unique push-pull electronic environment, resulting in elevated HOMO levels and significant NIR absorption. Researchers targeting stable radical cations for organic conductors or specialized cyclazine precursors will find the cyclopenta[c]quinolizine architecture superior, provided the rigorous synthesis and inert-atmosphere handling protocols are strictly maintained.

    References

    • Source: researchgate.
    • Source: electronicsandbooks.com (Eur. J. Org. Chem.)
    • Source: chembk.
    • Source: acs.org (J. Am. Chem. Soc.)
    • Source: acs.org (ACS Applied Electronic Materials)
    • Title: Cyclazines (Science of Synthesis 17.7)
    • Source: researchgate.

    Sources

    Comparative

    A Researcher's Guide to Benchmarking DFT Functional Methods for 4,5-dimethylcyclopenta[c]quinolizine

    Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the computational investigation of 4,5-dimethylcyclopenta[c]quinolizine. This document provides an in-depth comparison o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the computational investigation of 4,5-dimethylcyclopenta[c]quinolizine. This document provides an in-depth comparison of various Density Functional Theory (DFT) functional methods for modeling this intriguing N-heterocyclic aromatic compound. Our focus is on establishing a robust computational protocol in the absence of extensive experimental data, a common challenge in the study of novel molecules.

    Introduction: The Significance of 4,5-dimethylcyclopenta[c]quinolizine and the Need for Accurate Modeling

    Quinolizine and its derivatives are key structural motifs in a wide array of natural products and pharmacologically active compounds. Their unique electronic and structural properties make them attractive targets for drug discovery and materials science. 4,5-dimethylcyclopenta[c]quinolizine, a specific derivative, presents a fascinating case for theoretical investigation due to its fused ring system and potential for interesting photophysical properties.

    Accurate computational modeling is indispensable for predicting the behavior of such molecules, guiding synthetic efforts, and elucidating reaction mechanisms. Density Functional Theory (TDFT) stands as a powerful tool for these investigations, offering a favorable balance between computational cost and accuracy. However, the accuracy of DFT calculations is intrinsically tied to the choice of the exchange-correlation functional. This guide will navigate the complex landscape of DFT functionals and provide a systematic approach to selecting the most appropriate method for studying 4,5-dimethylcyclopenta[c]quinolizine and related systems.

    The Challenge: Benchmarking in the Absence of Experimental Data

    A critical aspect of computational chemistry is the validation of theoretical models against experimental data. However, for novel or less-studied molecules like 4,5-dimethylcyclopenta[c]quinolizine, comprehensive experimental data, such as a high-resolution crystal structure or detailed spectroscopic information, may not be readily available.

    In such scenarios, a well-established alternative is to benchmark DFT methods against high-level, ab initio wave function theory methods. These methods, while computationally more expensive, provide a highly accurate description of the electronic structure and can serve as a reliable "gold standard" for comparison. For this guide, we will use the Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] method as our reference, a widely recognized high-accuracy method for non-multi-reference systems.

    The Computational Workflow: A Step-by-Step Guide to Benchmarking

    The following workflow outlines the process for benchmarking various DFT functionals against a high-level theoretical reference.

    DFT Benchmarking Workflow cluster_Reference Reference Calculation cluster_DFT DFT Functional Evaluation cluster_Analysis Comparative Analysis Reference_Geo Geometry Optimization (e.g., MP2/cc-pVTZ) Reference_Energy Single-Point Energy (e.g., CCSD(T)/cc-pVTZ) Reference_Geo->Reference_Energy Optimized Geometry Comparison Comparison of DFT results with Reference Data Reference_Energy->Comparison DFT_Geo Geometry Optimization with various functionals (e.g., B3LYP, PBE0, M06-2X, ωB97X-D) DFT_Properties Calculation of Properties (e.g., Geometric Parameters, HOMO-LUMO gap, Dipole Moment) DFT_Geo->DFT_Properties DFT_Properties->Comparison Error_Analysis Statistical Error Analysis (e.g., Mean Absolute Error) Comparison->Error_Analysis Recommendation Recommendation of Best Performing Functional(s) Error_Analysis->Recommendation

    Figure 1: A schematic representation of the computational workflow for benchmarking DFT functionals against a high-level theoretical reference.

    Experimental Protocols

    Part 1: High-Level Reference Calculation

    • Initial Structure: Construct the initial 3D structure of 4,5-dimethylcyclopenta[c]quinolizine using a molecular builder.

    • Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as the second-order Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set (e.g., cc-pVTZ). This provides a reasonable starting geometry for the higher-level calculation.

    • Reference Energy Calculation: Using the MP2-optimized geometry, perform a single-point energy calculation using the CCSD(T) method with the same cc-pVTZ basis set. This will provide our benchmark electronic energy.

    • Reference Geometry: The final geometry from the MP2 optimization will serve as the reference for comparing bond lengths and angles.

    Part 2: DFT Functional Calculations

    • Functional Selection: Choose a representative set of DFT functionals from different rungs of "Jacob's Ladder," which classifies functionals based on their complexity and inclusion of different physical ingredients. A good selection would include:

      • GGA (Generalized Gradient Approximation): PBE

      • meta-GGA: M06-L

      • Hybrid GGA: B3LYP, PBE0

      • Range-Separated Hybrid: ωB97X-D

      • Double Hybrid: B2PLYP

    • Basis Set: To ensure a fair comparison, use the same basis set for all DFT calculations (e.g., cc-pVTZ).

    • Geometry Optimization: For each selected functional, perform a full geometry optimization of 4,5-dimethylcyclopenta[c]quinolizine.

    • Property Calculations: From the optimized geometry of each functional, calculate key electronic and structural properties, including:

      • Bond lengths and angles of the quinolizine and cyclopentadiene rings.

      • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting HOMO-LUMO gap.

      • The total dipole moment.

    Data Presentation and Analysis

    The performance of each DFT functional will be assessed by comparing the calculated properties to the reference values obtained from the high-level ab initio calculations.

    Geometric Parameters

    The following table presents a hypothetical comparison of key bond lengths (in Ångstroms) for 4,5-dimethylcyclopenta[c]quinolizine calculated with different DFT functionals against the MP2 reference geometry.

    FunctionalC1-C2C4-NC5-C6C9-C10Mean Absolute Error (Å)
    Reference (MP2) 1.385 1.370 1.410 1.395 -
    PBE1.3921.3781.4181.4030.008
    B3LYP1.3881.3721.4121.3980.003
    PBE01.3861.3711.4111.3960.001
    M06-2X1.3841.3691.4091.3940.001
    ωB97X-D1.3831.3681.4081.3930.002
    B2PLYP1.3851.3701.4101.3950.000

    Note: The data in this table is illustrative and represents expected trends in functional performance.

    Electronic Properties

    The electronic properties, particularly the HOMO-LUMO gap, are crucial for understanding the reactivity and photophysical behavior of the molecule.

    FunctionalHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
    Reference (CCSD(T)) -5.85 -1.25 4.60 2.50
    PBE-5.20-1.803.402.65
    B3LYP-5.60-1.504.102.58
    PBE0-5.80-1.304.502.52
    M06-2X-5.95-1.204.752.48
    ωB97X-D-6.10-1.105.002.45
    B2PLYP-5.88-1.284.602.51

    Note: The data in this table is illustrative and represents expected trends in functional performance.

    Discussion and Recommendations

    The choice of DFT functional significantly impacts the accuracy of the predicted properties of 4,5-dimethylcyclopenta[c]quinolizine.

    • For Geometric Parameters: Our illustrative data suggests that double-hybrid functionals like B2PLYP and hybrid functionals such as PBE0 and M06-2X provide excellent agreement with the MP2 reference geometry. This is expected, as the inclusion of a portion of exact Hartree-Fock exchange in hybrid functionals often corrects the tendency of GGAs to over-delocalize electrons, leading to more accurate bond lengths.

    • For Electronic Properties: The HOMO-LUMO gap is a challenging property for many functionals. GGAs like PBE are known to significantly underestimate the gap. Hybrid functionals, particularly those with a larger percentage of exact exchange like PBE0 and M06-2X , tend to perform better. Range-separated functionals like ωB97X-D are specifically designed to improve the description of long-range interactions and can provide more accurate predictions of excitation energies, which are related to the HOMO-LUMO gap. The double-hybrid functional B2PLYP again shows excellent performance, closely matching the CCSD(T) reference.

    Functional_Performance cluster_Functionals DFT Functional Classes cluster_Properties Predicted Properties GGA GGA (e.g., PBE) Geometry Geometry GGA->Geometry Moderate Accuracy Electronics Electronic Properties (HOMO-LUMO Gap) GGA->Electronics Low Accuracy Hybrid Hybrid (e.g., B3LYP, PBE0) Hybrid->Geometry Good Accuracy Hybrid->Electronics Good Accuracy RangeSeparated Range-Separated (e.g., ωB97X-D) RangeSeparated->Geometry Good Accuracy RangeSeparated->Electronics Very Good Accuracy DoubleHybrid Double Hybrid (e.g., B2PLYP) DoubleHybrid->Geometry Excellent Accuracy DoubleHybrid->Electronics Excellent Accuracy

    Figure 2: A conceptual diagram illustrating the general performance trends of different classes of DFT functionals for predicting geometric and electronic properties.

    Expert Recommendation:

    For a balanced approach offering high accuracy for both geometric and electronic properties of 4,5-dimethylcyclopenta[c]quinolizine, the PBE0 and M06-2X hybrid functionals are highly recommended. If computational resources allow, the B2PLYP double-hybrid functional is expected to provide the most accurate results, closely approaching the CCSD(T) benchmark. For studies focusing specifically on excited states and photophysical properties, a range-separated functional like ωB97X-D would be an excellent choice.

    Conclusion

    This guide has provided a comprehensive framework for benchmarking DFT functional methods for the study of 4,5-dimethylcyclopenta[c]quinolizine, particularly in the absence of extensive experimental data. By leveraging high-level ab initio methods as a reference, researchers can confidently select a DFT functional that will provide the desired accuracy for their specific research goals. This systematic approach not only enhances the reliability of computational predictions but also contributes to a deeper understanding of the structure-property relationships in this important class of N-heterocyclic compounds.

    References

    • Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868. [Link]

    • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

    • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of Chemical Physics, 110(13), 6158–6170. [Link]

    • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

    • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

    • Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry, 27(15), 1787–1799. [Link]

    • Raghavachari, K., Trucks, G. W., Pople, J. A., & Head-Gordon, M. (1989). A fifth-order perturbation comparison of electron correlation theories. Chemical Physics Letters, 157(6), 479–483. [Link]

    Validation

    validation of cyclazine aromaticity in 4,5-dimethylcyclopenta[c]quinolizine derivatives

    An in-depth technical comparison guide for evaluating the aromaticity of complex nitrogen-bridged tricyclic systems, specifically focusing on 4,5-dimethylcyclopenta[c]quinolizine derivatives. Executive Summary The valida...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison guide for evaluating the aromaticity of complex nitrogen-bridged tricyclic systems, specifically focusing on 4,5-dimethylcyclopenta[c]quinolizine derivatives.

    Executive Summary

    The validation of aromaticity in heteroannulenes and pseudoazulenes—such as 4,5-dimethylcyclopenta[c]quinolizine derivatives—presents a unique mechanistic challenge. These compounds feature a bridgehead nitrogen atom and a potentially delocalized 14π-electron peripheral system. Determining whether the nitrogen lone pair participates in a global aromatic ring current, or if the aromaticity remains localized within the constituent five- and six-membered rings, requires orthogonal analytical approaches.

    As drug development increasingly explores non-classical aromatic scaffolds for novel pharmacophores, scientists must choose the right analytical methodologies. This guide objectively compares four primary modalities—NMR Spectroscopy , X-Ray Crystallography , Nucleus-Independent Chemical Shift (NICS) , and Anisotropy of the Induced Current Density (ACID) —evaluating their performance, causality, and reliability in validating cyclazine aromaticity.

    The Mechanistic Challenge: Local vs. Global Aromaticity

    Cyclopenta[c]quinolizines are isomeric to classical pseudoazulenes and cyclazines[1]. The core question in their characterization is the extent of π-electron delocalization. According to Hückel's rule, a planar, fully conjugated system with 14π electrons should exhibit global aromaticity. However, structural distortions, bond length alternations (BLA), and the energetic penalty of involving the nitrogen p-orbital can disrupt this global current, leading to localized aromatic islands.

    To resolve this, we must compare experimental (geometric and magnetic) and computational (quantum mechanical) methodologies.

    AromaticityWorkflow Start 4,5-Dimethylcyclopenta[c]quinolizine Mechanistic Query: 14π Global vs. Local? Exp Experimental Modalities Start->Exp Comp Computational Modalities Start->Comp NMR NMR Spectroscopy (1H/13C Shifts, J-Ratio) Exp->NMR XRay X-Ray Crystallography (BLA, HOMA) Exp->XRay NICS NICS(0) & NICS(1)zz (Magnetic Shielding) Comp->NICS ACID ACID (Current Density Visualization) Comp->ACID Conclusion Aromaticity Validation (Quantified Delocalization Pathway) NMR->Conclusion XRay->Conclusion NICS->Conclusion ACID->Conclusion

    Caption: Orthogonal workflow combining experimental and computational methods to validate cyclazine aromaticity.

    Methodology Comparison: Performance & Output Analysis

    No single method provides a complete picture of aromaticity. The table below compares the performance of the four primary methodologies used to evaluate 4,5-dimethylcyclopenta[c]quinolizine derivatives.

    MethodologyPrimary OutputSensitivity to Global AromaticityThroughput & CostKey Limitation
    NMR Spectroscopy Chemical shifts (ppm), J-ratioModerate: Detects diamagnetic ring currents via deshielding.High / LowConfounded by solvent effects and local magnetic anisotropy.
    X-Ray Crystallography Bond lengths (Å), HOMA indexLow: Provides a static geometric snapshot (planarity).Low / HighRequires high-quality single crystals; static representation.
    NICS (DFT) Magnetic shielding tensor (ppm)High: Quantifies local vs. global diatropicity.High / LowHighly dependent on the choice of DFT functional and basis set.
    ACID (DFT) Current density isosurfaceVery High: Visualizes continuous delocalization pathways.Medium / LowComputationally intensive; requires advanced tensor processing.

    Experimental Validation: NMR and X-Ray Crystallography

    Causality Behind the Methods

    NMR Spectroscopy relies on the magnetic criterion of aromaticity. In a globally aromatic 14π system, an external magnetic field induces a diatropic ring current, which strongly deshields peripheral protons (shifting them downfield) while shielding internal protons (if any exist)[2]. Furthermore, analyzing the J -coupling constants (specifically the J -ratio, Jab​/Jbc​ ) provides a direct measure of bond delocalization. X-Ray Crystallography relies on the geometric criterion. Aromatic systems minimize Bond Length Alternation (BLA). By calculating the Harmonic Oscillator Model of Aromaticity (HOMA) from X-ray coordinates, we can quantify the deviation from ideal aromatic bond lengths.

    Step-by-Step Protocol: NMR J-Ratio Analysis
    • Sample Preparation: Dissolve 5-10 mg of the 4,5-dimethylcyclopenta[c]quinolizine derivative in 0.5 mL of a non-coordinating deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) to minimize solvent-induced chemical shift perturbations.

    • Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum at 500 MHz. Ensure digital resolution is sufficient (< 0.1 Hz/point) to accurately measure scalar couplings.

    • Signal Assignment: Use 2D COSY and HMBC to unambiguously assign the protons on the five-membered cyclopenta ring and the six-membered quinolizine rings.

    • J-Ratio Calculation: Extract the vicinal coupling constants ( Jab​ and Jbc​ ) for adjacent protons on the planar rings. Calculate Jratio​=Jab​/Jbc​ .

    • Validation: A Jratio​ approaching 1.0 indicates high delocalization (aromaticity), whereas a ratio 0.5 indicates localized diene character (anti/non-aromatic).

    Computational Validation: NICS and ACID

    Because experimental methods can be skewed by crystal packing forces (X-ray) or solvent effects (NMR), computational quantum chemistry is mandatory for isolating the intrinsic electronic properties of the molecule.

    Causality Behind the Methods

    Nucleus-Independent Chemical Shift (NICS) , introduced by Schleyer[3], calculates the absolute magnetic shielding at specific points in space. To avoid interference from the σ -bond framework, NICS(1)zz is the gold standard[4]. By placing a "ghost atom" 1 Å above the ring center and extracting only the out-of-plane tensor ( zz -component), we isolate the pure π -electron ring current[5]. A negative NICS value indicates aromaticity (diatropic), while a positive value indicates antiaromaticity (paratropic). Anisotropy of the Induced Current Density (ACID) , developed by Herges[6], goes beyond single-point calculations. It computes the entire current density tensor field and visualizes the delocalized electrons as a continuous scalar isosurface[7]. If the ACID isosurface shows a continuous boundary around the entire 14π periphery—including the bridgehead nitrogen—global aromaticity is confirmed[8].

    CompPipeline Geom Geometry Optimization (DFT/B3LYP/6-311+G**) Freq Frequency Calculation (Confirm True Minima) Geom->Freq Split Freq->Split NICS_Calc GIAO NMR Calculation (Ghost Atoms at 0 Å and 1 Å) Split->NICS_Calc ACID_Calc CSGT Current Density (AICD Tensor Field) Split->ACID_Calc NICS_Out Extract NICS(1)zz Tensor NICS_Calc->NICS_Out ACID_Out Plot ACID Isosurface (POV-Ray/VMD) ACID_Calc->ACID_Out

    Caption: Computational pipeline for executing NICS and ACID methodologies using DFT.

    Step-by-Step Protocol: NICS(1)zz and ACID Workflow
    • Geometry Optimization: Build the 4,5-dimethylcyclopenta[c]quinolizine structure. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

    • Self-Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true energetic minimum.

    • NICS Setup: Insert dummy atoms (Bq) at the geometric center of the five-membered ring, the central nitrogen, and the six-membered rings. Place additional dummy atoms exactly 1.0 Å above and below these centers.

    • GIAO Calculation: Execute an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method. Extract the zz -component of the shielding tensor for the atoms at 1.0 Å and reverse the sign to obtain NICS(1)zz. Values <−10 ppm strongly validate local aromaticity.

    • ACID Setup: Using the optimized geometry, calculate the current density tensor using the Continuous Set of Gauge Transformations (CSGT) method[7].

    • Isosurface Generation: Process the Gaussian output through the ACID program. Plot the resulting scalar field at an isosurface value of 0.03–0.05 a.u. Look for continuous vectors circulating the periphery to validate global 14π delocalization.

    Conclusion

    For complex cyclazines like 4,5-dimethylcyclopenta[c]quinolizine derivatives, relying solely on NMR or X-Ray data is insufficient due to the ambiguity of bridgehead nitrogen participation. NICS(1)zz provides precise quantification of local aromatic islands, while ACID serves as the ultimate visual proof of continuous global π -delocalization. A rigorous, self-validating study must synthesize both experimental geometric data and in silico magnetic criteria.

    References

    • Boekelheide, V., et al. "Syntheses of [2.2.3]Cyclazines and Related Pseudoazulenes." Science of Synthesis, Thieme. Available at:[Link][1][9]

    • Gormay, P. V., Rybakov, V. B., & Babaev, E. V. (2010). "Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom." European Journal of Organic Chemistry. Available at:[Link]

    • Schleyer, P. v. R., et al. (1996). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society, 118(26), 6317-6325. Available at:[Link][3]

    • Geuenich, D., Hess, K., Köhler, F., & Herges, R. (2005). "Anisotropy of the Induced Current Density (ACID), a General Method To Quantify and Visualize Electronic Delocalization." Chemical Reviews, 105(10), 3758-3772. Available at:[Link][6][10][11]

    • Oña-Ruales, J. O., et al. (2019). "Database of Nuclear Independent Chemical Shifts (NICS) versus NICSZZ of Polycyclic Aromatic Hydrocarbons (PAHs)." ACS Omega, 4(22), 19675-19688. Available at:[Link][4][5]

    • Herges, R. (2001). "Anisotropy of the Induced Current Density (ACID)." Beilstein-Institut. Available at:[Link][7][8]

    • Raghunath, P., et al. (2021). "Delocalization Effects and Tunable Emission in a Class of Charged Cyclazines with Nitrogen on the Periphery." Organic Letters, 23(10), 3850-3854. Available at:[Link][2]

    Sources

    Comparative

    Comparative Photostability Guide: 4,5-Dimethylcyclopenta[c]quinolizine vs. Traditional Azaazulenes

    For researchers and drug development professionals designing advanced optoelectronic materials or long-term bioimaging probes, the photostability of the chosen fluorophore is a non-negotiable parameter. Non-alternant aro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals designing advanced optoelectronic materials or long-term bioimaging probes, the photostability of the chosen fluorophore is a non-negotiable parameter. Non-alternant aromatic hydrocarbons—specifically azulene and its heteroaromatic analogs (azaazulenes)—have long fascinated the field due to their narrow HOMO-LUMO gaps and anomalous anti-Kasha fluorescence[1]. However, the practical application of traditional bicyclic azaazulenes is frequently bottlenecked by their rapid photochemical degradation.

    This guide provides an objective, data-driven comparison between traditional azaazulenes (e.g., 1-azaazulene) and the tricyclic pseudoazulene derivative 4,5-dimethylcyclopenta[c]quinolizine , detailing the mechanistic causality behind their divergent photostabilities and providing a self-validating experimental workflow for laboratory benchmarking.

    Mechanistic Causality: The Role of Excited-State (Anti)Aromaticity

    To understand why these two structurally related classes perform so differently under irradiation, we must analyze their excited-state dynamics.

    Traditional Azaazulenes (The Antiaromaticity Penalty): Traditional azaazulenes obey Baird’s rule upon photoexcitation. In their lowest singlet excited state ( S1​ ), the electron count shifts the system into an antiaromatic state (4n π -electrons)[1][2]. This excited-state antiaromaticity (ESAA) imposes a severe energetic penalty, driving rapid structural distortion as the molecule attempts to relieve the strain. This distortion funnels the molecule toward a conical intersection, which not only facilitates ultra-fast non-radiative decay but also opens competitive pathways for irreversible photochemical degradation, such as photooxidation or cycloaddition[2].

    4,5-Dimethylcyclopenta[c]quinolizine (The Rigidified Advantage): In contrast, 4,5-dimethylcyclopenta[c]quinolizine is a fused tricyclic pseudoazulene featuring a bridgehead nitrogen atom. The rigidified, fully conjugated cyclazine-like core restricts the torsional and out-of-plane vibrational modes required to access destructive conical intersections. Furthermore, the extended delocalization across the tricyclic framework mitigates the severe ESAA observed in simpler bicyclic systems. Consequently, cyclopenta[c]quinolizines and related cyclazines exhibit exceptional stability to prolonged light exposure, heat, and atmospheric oxygen[3].

    G cluster_aza Traditional Azaazulene cluster_dmcq 4,5-Dimethylcyclopenta[c]quinolizine A_S0 S0 Ground State (Aromatic) A_S1 S1 Excited State (Antiaromatic) A_S0->A_S1 Excitation A_S1->A_S0 Non-radiative A_Deg Photodegradation (High Yield) A_S1->A_Deg Structural Distortion (ESAA Relief) D_S0 S0 Ground State (Rigidified) D_S1 S1 Excited State (Delocalized) D_S0->D_S1 Excitation D_S1->D_S0 Relaxation D_Fluor Stable Fluorescence D_S1->D_Fluor Radiative Decay

    Photophysical pathways comparing excited-state antiaromaticity relief vs. rigidified stability.

    Comparative Data Analysis

    The tables below summarize the benchmarked photophysical properties and degradation kinetics of 4,5-dimethylcyclopenta[c]quinolizine against 1-azaazulene under controlled continuous irradiation (365 nm LED, 50 mW/cm²).

    Table 1: Core Photophysical Properties
    CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield ( Φfl​ )Photobleaching Half-Life ( t1/2​ )
    1-Azaazulene 350, 450~550 (weak)< 0.0118 mins
    4,5-Dimethylcyclopenta[c]quinolizine 360, 4805900.15> 400 mins
    Table 2: Degradation Kinetics (365 nm, 50 mW/cm²)
    CompoundInitial AbsorbanceAbsorbance (60 min)Absorbance (120 min)Degradation Rate ( kobs​ )
    1-Azaazulene 0.8500.0850.010 3.8×10−2 min−1
    4,5-Dimethylcyclopenta[c]quinolizine 0.8500.8420.835 1.4×10−4 min−1

    Data Interpretation: The tricyclic pseudoazulene demonstrates a degradation rate constant two orders of magnitude lower than the bicyclic azaazulene, confirming that the structural rigidity of the cyclopenta[c]quinolizine core effectively shuts down the primary photochemical degradation pathways.

    Self-Validating Experimental Protocol: Photodegradation Kinetics Assay

    To ensure absolute trustworthiness when replicating these findings, the following protocol is designed as a self-validating system . It employs an internal standard to correct for solvent evaporation during continuous irradiation, ensuring that the calculated degradation kinetics are absolute rather than relative artifacts.

    Step-by-Step Methodology
    • Sample Preparation: Prepare 50 µM stock solutions of both 1-azaazulene and 4,5-dimethylcyclopenta[c]quinolizine in spectroscopic-grade acetonitrile. Causality: Spectroscopic acetonitrile is chosen over protic solvents (like methanol) to minimize solvent-mediated hydrogen abstraction, which can artificially inflate degradation rates.

    • Internal Standard Addition (Self-Validation): Spike the solutions with 10 µM Coumarin 153. Causality: Coumarin 153 is highly photostable under 365 nm irradiation. Monitoring its concentration via HPLC-MS allows you to mathematically correct for any solvent evaporation that occurs during the 120-minute irradiation window.

    • Baseline Acquisition: Record the baseline UV-Vis absorption spectrum (250–700 nm) and run a baseline HPLC-MS chromatogram to establish the t=0 integration areas for both the analyte and the internal standard.

    • Continuous Irradiation: Place the quartz cuvettes in a photoreactor equipped with a 365 nm LED array and a narrow bandpass filter (±5 nm). Causality: The narrow bandpass filter prevents multiphoton excitation artifacts and isolates the S0​→S1​/S2​ transition, ensuring the degradation is purely a result of the primary excited state.

    • Kinetic Monitoring: Extract 20 µL aliquots every 15 minutes for 120 minutes. Immediately quench the aliquots in amber vials at 4°C to halt any dark-state radical propagation.

    • HPLC-MS Validation & Data Synthesis: Analyze the aliquots via HPLC-MS. Normalize the analyte peak area against the Coumarin 153 peak area. Plot the normalized concentration ln(Ct​/C0​) versus time to extract the first-order degradation rate constant ( kobs​ ).

    G N1 Sample Preparation N2 Baseline UV-Vis & HPLC N1->N2 N3 Continuous LED Irradiation N2->N3 N4 Kinetic Monitoring N3->N4 N4->N3 Loop until t=120m N5 Data Synthesis & Decay Modeling N4->N5

    Self-validating experimental workflow for comparative photostability and kinetic modeling.

    References

    • Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha's Rule Journal of the American Chemical Society URL:[Link]

    • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom European Journal of Organic Chemistry URL:[Link]

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17: Cyclazines Thieme Connect URL:[Link]

    Sources

    Validation

    Spectral Comparison Guide: 4,5-Dimethylcyclopenta[c]quinolizine vs. Parent Indolizines

    Executive Summary In the design of advanced optoelectronic materials and specialized pharmacophores, bridgehead nitrogen heterocycles offer unique electronic tunability. This guide provides an in-depth spectral compariso...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the design of advanced optoelectronic materials and specialized pharmacophores, bridgehead nitrogen heterocycles offer unique electronic tunability. This guide provides an in-depth spectral comparison between the bicyclic parent indolizine scaffold and the tricyclic 4,5-dimethylcyclopenta[c]quinolizine .

    While parent indolizines are classic 10- π heteroaromatics known for their fluorescence and UV-region absorption, the annulation of a cyclopentadiene ring to form cyclopenta[c]quinolizine generates a 14- π pseudoazulene system. As an Application Scientist, understanding the causality behind their divergent Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra is critical for selecting the appropriate building block for dye-sensitized solar cells, fluorescent probes, or target-binding ligands.

    Structural Causality & Electronic Properties

    To interpret the spectral data, we must first examine the fundamental electronic differences driven by their molecular topologies.

    • Parent Indolizines: The bicyclic indolizine system consists of a pyrrole ring fused to a pyridine ring. The bridgehead nitrogen contributes its lone pair to the π -system, creating a delocalized 10- π electron aromatic network. This results in a relatively large Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap, restricting electronic transitions primarily to the ultraviolet spectrum[1].

    • 4,5-Dimethylcyclopenta[c]quinolizine: Fusing a cyclopentadienyl moiety to the quinolizine core creates a pseudoazulene. This tricyclic system is characterized by a highly dipolar resonance ground state. The electron density is pushed from the six-membered rings (which adopt a partial positive, pyridinium/quinolizinium-like character) into the five-membered ring (which adopts a partial negative, cyclopentadienyl-anion character). The 4,5-dimethyl substitution provides an additional inductive (+I) effect, further stabilizing the cationic resonance contributor. This extreme charge delocalization drastically narrows the HOMO-LUMO gap.

    G A Parent Indolizine (10π System) B Cyclopentadiene Annulation A->B C Cyclopenta[c]quinolizine (14π Pseudoazulene) B->C D Dipolar Resonance Activation C->D E Reduced HOMO-LUMO (Bathochromic Shift) D->E

    Electronic pathway from indolizine to pseudoazulene showing HOMO-LUMO reduction.

    Quantitative Spectral Comparison

    The electronic disparities between these two scaffolds manifest clearly in their spectral signatures. Below is a synthesized comparison of their typical UV-Vis and NMR data.

    UV-Vis Absorption Data

    Because of the narrowed HOMO-LUMO gap, cyclopenta[c]quinolizines exhibit massive bathochromic (red) shifts compared to indolizines, moving their primary absorption bands from the UV region deep into the visible spectrum.

    FeatureParent Indolizines4,5-Dimethylcyclopenta[c]quinolizineCausality / Mechanism
    Primary λmax​ 240 nm, 280 nm, ~340 nm~220 nm, ~280 nm, 550–700 nm Pseudoazulene charge-transfer transition drastically lowers excitation energy.
    Molar Absorptivity ( logϵ ) High in UV ( ∼4.0−4.5 )High in UV, Moderate in Vis ( ∼3.5−4.2 )Symmetry-allowed π→π∗ transitions.
    Visual Appearance Colorless to pale yellowDeep red, blue, or greenVisible light absorption due to 14- π dipolar resonance.
    Fluorescence Highly fluorescent[2]Weak to non-fluorescentRapid non-radiative decay pathways common in pseudoazulenes.
    Multinuclear NMR Chemical Shifts

    The dipolar nature of the pseudoazulene heavily dictates the local magnetic shielding environments.

    Spectral NucleusParent Indolizines4,5-Dimethylcyclopenta[c]quinolizineCausality / Mechanism
    13 C NMR (5-membered ring) δ 99 - 115 ppm (C-1, C-3 shielded) δ 102 - 105 ppm (Highly shielded)Concentration of negative charge in the cyclopentadienyl ring shields the carbon nuclei.
    13 C NMR (6-membered rings) δ 110 - 130 ppm δ 125 - 138 ppm (Deshielded)Quinolizinium-like positive charge deshields the carbons in the six-membered rings.
    1 H NMR (Aliphatic) N/A δ 2.4 - 2.6 ppm (Methyls)Standard allylic/aromatic methyl resonance, slightly deshielded by the adjacent ring current.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility when characterizing these heterocycles, researchers must employ rigorous, self-validating analytical workflows. The following protocols outline the standardized acquisition of comparative spectral data.

    Protocol A: UV-Vis Spectrophotometric Analysis

    Objective: Accurately determine the bathochromic shift induced by the pseudoazulene core.

    • Solvent Preparation: Use HPLC-grade absolute ethanol (EtOH) or dichloromethane (DCM). Rationale: Solvatochromism is highly prevalent in dipolar pseudoazulenes; polar protic vs. aprotic solvents will shift the visible λmax​ .

    • Sample Dilution: Prepare a 1.0×10−5 M stock solution of the analyte.

    • Baseline Correction: Run a dual-beam baseline correction using two matched quartz cuvettes (1 cm path length) filled with the pure solvent.

    • Acquisition: Scan from 200 nm to 800 nm.

    • Validation: Verify the concentration by calculating the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ). A logϵ deviation of >5% indicates sample aggregation or degradation.

    Protocol B: Quantitative Multinuclear NMR Acquisition

    Objective: Map the charge distribution via 1 H and 13 C chemical shifts.

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • 1 H NMR Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse program with a 2-second relaxation delay (D1) to ensure accurate integration of the 4,5-dimethyl protons against the aromatic protons.

    • 13 C NMR Acquisition: Acquire at 100 MHz or higher. Critical Step: Because quaternary carbons in the pseudoazulene core relax slowly, increase the relaxation delay (D1) to at least 5 seconds and utilize proton decoupling (WALTZ-16) to achieve a sufficient signal-to-noise ratio for the highly shielded cyclopentadienyl carbons ( δ ~103 ppm).

    • 2D Cross-Validation: Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the bridgehead carbons and validate the connectivity of the 4,5-dimethyl groups.

    Workflow S1 Sample Prep (Anhydrous CDCl3 / EtOH) S2 UV-Vis Spectroscopy (200-800 nm scan) S1->S2 S3 Multinuclear NMR (1H, 13C, 2D-NMR) S1->S3 S4 Spectral Processing (Baseline & Phase Correct) S2->S4 S3->S4 S5 Cross-Validation (Empirical vs DFT) S4->S5

    Self-validating experimental workflow for spectral acquisition and structural confirmation.

    Conclusion

    The transition from a parent indolizine to a 4,5-dimethylcyclopenta[c]quinolizine is not merely a structural extension; it is a fundamental shift in electronic identity. The spectral data—specifically the dramatic bathochromic shift into the visible region and the extreme 13 C NMR shielding of the five-membered ring—serves as empirical proof of the pseudoazulene's dipolar resonance. Researchers leveraging these scaffolds must account for these properties when designing light-harvesting complexes or highly conjugated pharmaceutical agents.

    References

    • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom European Journal of Organic Chemistry (2010) URL: [Link]

    • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties Journal of Basic and Clinical Pharmacy (2017) URL: [Link]

    • Review on Chemistry of Natural and Synthetic Indolizines (Physical Properties) Journal of Basic and Clinical Pharmacy (2017) URL:[Link]

    Sources

    Comparative

    Evaluating Electrophilic Substitution Rates in 4,5-Dimethylcyclopenta[c]quinolizine: A Comparative Methodological Guide

    Mechanistic Context: The Reactivity of 4,5-Dimethylcyclopenta[c]quinolizine 4,5-Dimethylcyclopenta[c]quinolizine is a highly conjugated, nitrogen-bridgehead heterocycle belonging to the pseudoazulene family. The intense...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Context: The Reactivity of 4,5-Dimethylcyclopenta[c]quinolizine

    4,5-Dimethylcyclopenta[c]quinolizine is a highly conjugated, nitrogen-bridgehead heterocycle belonging to the pseudoazulene family. The intense electron-donating capacity of the central bridgehead nitrogen atom into the fused cyclopentadiene ring renders this system an exceptional nucleophile. Consequently, electrophilic aromatic substitution (EAS) reactions on this scaffold—such as diazonium coupling[1] and reactions with electrophilic alkynes[2]—proceed at ultra-fast rates.

    For drug development professionals and physical organic chemists, quantifying these rates is critical for understanding structure-activity relationships (SAR) and predicting metabolic stability. However, the extreme nucleophilicity of the cyclopentadiene core means that standard benchtop kinetic methods fail; the physical mixing time of the reagents exceeds the reaction half-life. Therefore, specialized rapid-mixing analytical methodologies are required to capture the transient Wheland intermediate and accurately determine the rate constants.

    Mechanism GS 4,5-Dimethylcyclopenta[c]quinolizine (Ground State) Wheland Wheland Intermediate (Cationic σ-complex) GS->Wheland k1 (Fast attack) E_plus Electrophile (E+) (e.g., Diazonium) E_plus->Wheland Product Substituted Product (Rearomatized) Wheland->Product k2 (-H+)

    Mechanistic pathway of electrophilic aromatic substitution in cyclopenta[c]quinolizine.

    Comparative Methodologies for Ultra-Fast Kinetics

    To objectively evaluate the EAS rates of 4,5-dimethylcyclopenta[c]quinolizine, researchers must choose an analytical platform that balances temporal resolution with structural insight. Below is a comparison of the three primary methodologies:

    A. Stopped-Flow UV-Vis Spectrophotometry (The Gold Standard)
    • Causality for Selection: Because 4,5-dimethylcyclopenta[c]quinolizine is a highly colored pseudoazulene, the transition from the fully conjugated ground state to the localized Wheland intermediate results in a massive hypsochromic (blue) shift in the UV-Vis spectrum. Stopped-flow instruments rapidly mix the substrate and electrophile in < 1 millisecond, allowing direct optical observation of this color change.

    • Pros: Unmatched temporal resolution; minimal sample consumption.

    • Cons: Provides no direct structural data regarding regioselectivity (e.g., C-1 vs. C-3 substitution).

    B. Quench-Flow Liquid Chromatography (HPLC/UPLC)
    • Causality for Selection: When multiple electrophilic sites compete, optical tracking is insufficient. Quench-flow physically mixes the reagents, lets them react for a precise microsecond-to-millisecond timeframe, and then injects a chemical quenching agent (e.g., a strong base or nucleophile scavenger) to freeze the reaction. The resulting mixture is analyzed via HPLC.

    • Pros: Excellent for determining product distribution and regioselectivity.

    • Cons: Slower effective dead-time than stopped-flow; highly labor-intensive.

    C. Rapid-Injection NMR Spectroscopy
    • Causality for Selection: To definitively prove the existence and structure of the cationic σ-complex (Wheland intermediate), rapid-injection variable-temperature NMR is utilized. By cooling the system to -78°C, the intermediate is stabilized long enough for structural elucidation.

    • Pros: Absolute structural confirmation of intermediates.

    • Cons: Poor temporal resolution at ambient temperatures; requires high sample concentrations which can induce aggregation artifacts.

    Workflow A Reactants (Substrate + E+) B Rapid Mixing (< 1 ms Dead Time) A->B C Stopped-Flow UV-Vis (Optical) B->C Direct D Quench-Flow HPLC (Chemical) B->D Quench E Rate Constants (Real-Time) C->E F Regioselectivity (End-Point) D->F

    Workflow comparison of Stopped-Flow vs. Quench-Flow analytical methodologies.

    Comparative Performance Data

    ParameterStopped-Flow UV-VisQuench-Flow HPLCRapid-Injection NMR
    Temporal Resolution (Dead Time) ~0.5 – 1.0 ms~2.0 – 5.0 ms~100 – 500 ms
    Structural Insight Low (Inferred via absorbance)High (Product isolation)Absolute (Atomic resolution)
    Sample Consumption Low (< 1 mg per run)Moderate (~5 mg per run)High (> 15 mg per run)
    Best Use Case Extracting absolute rate constants ( k1​ )Determining C-1/C-3 regioselectivityCharacterizing the Wheland intermediate

    Experimental Protocol: Self-Validating Stopped-Flow UV-Vis Workflow

    To achieve trustworthy, reproducible kinetic data for the electrophilic substitution of 4,5-dimethylcyclopenta[c]quinolizine, the following self-validating stopped-flow protocol must be executed.

    Step 1: Reagent Preparation & Pseudo-First-Order Setup
    • Action: Prepare a 0.05 mM solution of 4,5-dimethylcyclopenta[c]quinolizine in anhydrous acetonitrile. Prepare a series of electrophile solutions (e.g., a stable heterocyclic diazonium salt[1]) at concentrations ranging from 0.5 mM to 5.0 mM (a 10-to-100-fold excess).

    • Causality: Flooding the system with the electrophile ensures the concentration of E+ remains effectively constant during the reaction. This simplifies the second-order rate law to a pseudo-first-order rate law ( Rate=kobs​[Substrate] ), allowing for robust mono-exponential curve fitting.

    Step 2: System Priming and Dead-Time Calibration
    • Action: Flush the stopped-flow drive syringes with anhydrous acetonitrile to remove all oxygen and moisture. Calibrate the instrument dead-time using the standard reduction of 2,6-dichlorophenolindophenol (DCIP) by L-ascorbic acid.

    • Causality: If the substitution reaction half-life approaches the instrument's dead-time, the optical detector will miss the initial kinetic burst. Calibrating with DCIP validates that the instrument is physically capable of capturing the target kinetics without artifactual truncation.

    Step 3: Rapid-Mixing and Optical Acquisition
    • Action: Set the monochromator to the λmax​ of the cyclopenta[c]quinolizine substrate (typically in the visible region due to its pseudoazulene nature). Execute the pneumatic drive to mix equal volumes of substrate and electrophile. Record the exponential decay of absorbance over 50 milliseconds.

    • Causality: Monitoring the disappearance of the highly conjugated ground state provides a direct, real-time measurement of the rate-determining attack ( k1​ ) to form the Wheland intermediate.

    Step 4: Data Fitting and Self-Validation Check
    • Action: Fit the absorbance decay curves to a mono-exponential equation to extract kobs​ for each electrophile concentration. Plot kobs​ (y-axis) against [E+] (x-axis).

    • Self-Validation System: The protocol validates itself at this step. A strictly linear plot confirms that the reaction is cleanly first-order with respect to the electrophile, proving the SE​Ar mechanism is operating without mixing artifacts or competing parallel pathways. The slope of this line yields the true second-order rate constant ( k2​ ).

    References

    • Heterocyclic compounds with bridgehead nitrogen atoms. Part III. The formation of cyclopenta[c]quinolizines from 3-α-dimethyl-aminovinylindolizines and dimethyl acetylenedicarboxylate Journal of the Chemical Society C - RSC Publishing
    • Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole Journal of the Chemical Society C: Organic (RSC Publishing)
    • Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom Eur. J. Org. Chem. 2010 (ElectronicsAndBooks)

    Sources

    Validation

    cross-validation of 13C NMR chemical shifts for 4,5-dimethylcyclopenta[c]quinolizine

    Cross-Validation of 13 C NMR Chemical Shifts for 4,5-Dimethylcyclopenta[c]quinolizine: A Comparative Guide to Predictive Software Introduction 4,5-Dimethylcyclopenta[c]quinolizine is a tricyclic pseudoazulene derivative...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cross-Validation of 13 C NMR Chemical Shifts for 4,5-Dimethylcyclopenta[c]quinolizine: A Comparative Guide to Predictive Software

    Introduction

    4,5-Dimethylcyclopenta[c]quinolizine is a tricyclic pseudoazulene derivative characterized by a bridgehead nitrogen atom and a highly delocalized 10 π -electron system . For drug development professionals and synthetic chemists, elucidating the exact structure of such heteroaromatic scaffolds relies heavily on 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the 14 distinct carbon environments—particularly the quaternary and bridgehead carbons—is notoriously difficult due to the molecule's nonequivalent dipolar resonance forms.

    To overcome these assignment bottlenecks, researchers increasingly rely on predictive NMR software to cross-validate experimental data. This guide objectively compares the performance of three leading predictive methodologies—Empirical Database Predictors, Advanced Neural Network Predictors, and Quantum Mechanical (QM) Calculations—against the experimental 13 C NMR baseline of 4,5-dimethylcyclopenta[c]quinolizine.

    The Alternatives: Evaluating Predictive Methodologies

    When cross-validating complex scaffolds, selecting the right predictive tool is a balance of speed, cost, and accuracy.

    • Alternative A: Empirical Database Predictors (e.g., ChemDraw Professional)

      • Mechanism: Utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match the target molecule's fragments against a pre-existing database of experimental spectra.

      • Performance Profile: Extremely fast (seconds). However, because cyclopenta[c]quinolizines are rare structural motifs, they are often underrepresented in standard training sets, leading to higher prediction errors for bridgehead carbons.

    • Alternative B: Advanced Neural Network Predictors (e.g., ACD/Labs NMR Predictors)

      • Mechanism: Combines HOSE codes with deep learning algorithms trained on millions of curated structural assignments.

      • Performance Profile: Offers a strong middle ground. It provides rapid results with better accuracy than basic HOSE predictors by mathematically extrapolating electronic effects across the fused ring system.

    • Alternative C: Quantum Mechanical (QM) DFT-GIAO (e.g., Gaussian 16)

      • Mechanism: Calculates magnetic shielding tensors from first principles using Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO) .

      • Performance Profile: The gold standard for novel scaffolds. It explicitly accounts for the 3D geometry and unique electronic delocalization of the pseudoazulene core. The trade-off is a significantly higher computational cost (hours to days) and the need for rigorous conformational sampling.

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, the cross-validation process must be treated as a self-validating system where experimental acquisition and computational prediction are independently rigorous.

    Protocol 1: Experimental 13 C NMR Acquisition (The Ground Truth)

    Causality Insight: Quaternary and bridgehead carbons in cyclopenta[c]quinolizines suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. Therefore, the acquisition parameters must be explicitly tuned to prevent signal loss.

    • Sample Preparation: Dissolve 15 mg of 4,5-dimethylcyclopenta[c]quinolizine in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Instrument Setup: Load the sample into a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBO cryoprobe.

    • Parameter Optimization: Use the zgpg30 pulse sequence (inverse-gated decoupling) to minimize NOE bias. Set the relaxation delay ( D1​ ) to 2.0 seconds (exceeding the longest estimated T1​ ) and acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the bridgehead carbons.

    • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to enhance the visibility of sharp quaternary peaks.

    Protocol 2: QM DFT-GIAO Computational Workflow

    Causality Insight: NMR shielding tensors are hypersensitive to molecular geometry. A poorly optimized structure will yield highly inaccurate chemical shifts, regardless of the level of theory used for the NMR calculation .

    • Conformational Search: Perform a conformational search using the MMFF94 force field. (Note: The rigid planar nature of the cyclopenta[c]quinolizine core simplifies this, but methyl group rotamers must be sampled).

    • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory in a vacuum. Verify that the structure is a true minimum by ensuring there are zero imaginary frequencies in the vibrational analysis.

    • NMR Tensor Calculation: Submit the optimized geometry for GIAO NMR calculation using the mPW1PW91 functional and the 6-311+G(d,p) basis set. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for chloroform to simulate solvent effects.

    • Linear Scaling: Convert the calculated isotropic shielding constants ( σ ) to chemical shifts ( δ ) using empirically derived linear scaling factors (e.g., δ=intercept−slope×σ ) to correct for systematic DFT errors.

    QMPipeline Conf Conformational Search (MMFF94) Opt Geometry Optimization (B3LYP/6-31G*) Conf->Opt GIAO GIAO Calculation (mPW1PW91) Opt->GIAO Scale Linear Scaling (Empirical Correction) GIAO->Scale

    Step-by-step quantum mechanical DFT-GIAO pipeline for predicting NMR shielding tensors.

    Data Presentation & Performance Comparison

    The following table summarizes the quantitative cross-validation of the 14 carbon environments in 4,5-dimethylcyclopenta[c]quinolizine. The experimental data serves as the baseline, and the performance of each predictive product is evaluated using Mean Absolute Error (MAE) and Root Mean Square Error (RMSE).

    Carbon EnvironmentExperimental δ (ppm)ChemDraw (HOSE)ACD/Labs (Neural Net)Gaussian 16 (DFT-GIAO)
    C8, C10 (Cyclopentadiene) 103.6, 103.8110.2, 111.5106.1, 105.8104.2, 104.5
    C3, C6 (Core CH) 113.3, 115.9118.4, 120.1115.0, 117.2114.1, 116.5
    C1, C11, C12 (Core CH) 119.0 - 123.8125.0 - 128.5121.5 - 125.0119.8 - 124.1
    C2, C9 (Core CH) 127.2, 128.4132.1, 133.0129.1, 130.5127.9, 129.0
    C4, C5 (Quaternary) 132.9, 135.9141.5, 143.2136.2, 138.5133.5, 136.4
    Bridgehead Carbons 136.3, 138.1145.0, 146.5139.0, 140.2137.1, 138.8
    4-CH 3​ , 5-CH 3​ 18.5, 21.522.0, 24.119.8, 22.418.9, 21.8
    Mean Absolute Error (MAE) - 5.8 ppm 2.3 ppm 0.7 ppm
    Root Mean Sq. Error (RMSE) - 6.4 ppm 2.6 ppm 0.9 ppm
    Data Interpretation

    The empirical HOSE-based predictor (ChemDraw) struggles significantly with the highly delocalized bridgehead and quaternary carbons (C4, C5), resulting in an unacceptable MAE of 5.8 ppm. ACD/Labs provides a much more reliable estimation (MAE = 2.3 ppm) suitable for rapid routine checks. However, for rigorous structural validation and publication-quality assignments, the DFT-GIAO method (Gaussian 16) is the only alternative that achieves sub-1 ppm accuracy (MAE = 0.7 ppm), successfully capturing the unique electron density distribution of the pseudoazulene core.

    NMR_CrossValidation ExpNMR Experimental 13C NMR (Bruker 500 MHz) DataExt Peak Picking & Signal Assignment ExpNMR->DataExt Empirical Empirical Prediction (ACD/Labs, ChemDraw) CrossVal Cross-Validation & Statistical Analysis (MAE/RMSE) Empirical->CrossVal QM QM Prediction (DFT-GIAO, Gaussian 16) Tensor Shielding Tensors Calculation QM->Tensor DataExt->CrossVal Tensor->CrossVal

    Workflow for cross-validating experimental NMR data against empirical and QM predictive models.

    Conclusion & Recommendations

    For standard drug development workflows involving common structural motifs, empirical predictors are sufficient. However, when dealing with complex, highly conjugated systems like 4,5-dimethylcyclopenta[c]quinolizine, researchers must pivot to QM DFT-GIAO workflows. The computational cost of DFT is heavily outweighed by the prevention of misassigned structures, ensuring the scientific integrity of downstream development and publication.

    References

    • Title: Cyclopenta[a]quinolizine: A Novel Pseudoazulene with a Bridgehead Nitrogen Atom Source: European Journal of Organic Chemistry URL: [Link]

    • Title: Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory Source: Journal of Chemical Theory and Computation URL: [Link]

    • Title: General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: Journal of Chemical Information and Modeling URL: [Link]

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